methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-1-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFFZUUZKALCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179329 | |
| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-41-2 | |
| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, characterization, and reactivity of this versatile compound, grounding technical descriptions in field-proven insights and established scientific principles.
Introduction and Strategic Importance
This compound (CAS No. 1363381-41-2) belongs to the indazole class of bicyclic heteroaromatics. Indazoles are recognized as "indole isosteres," where the pyrrolic nitrogen of indole is replaced by a pyrazole ring system. This structural modification introduces unique hydrogen bonding capabilities and electronic properties, making the indazole scaffold a privileged pharmacophore in drug discovery.[1][2] The title compound is a specifically functionalized derivative, strategically equipped with three key features for chemical diversification:
-
An N1-methyl group , which resolves the tautomeric ambiguity of the indazole core, locking the geometry and influencing solubility and metabolic stability.
-
A C3-methyl ester , a versatile handle for conversion into amides, carboxylic acids, or other functional groups, crucial for probing interactions with biological targets.
-
A C5-bromo substituent , an ideal anchor point for late-stage functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid generation of analog libraries.
These features make it a valuable intermediate in the synthesis of kinase inhibitors, synthetic cannabinoids, and other biologically active molecules.[3][4]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation of all subsequent experimental work.
Caption: Molecular Structure of the Topic Compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 1363381-41-2 | [5][6] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [5][6] |
| Molecular Weight | 269.10 g/mol | [5][7] |
| SMILES | CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)OC | [6] |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved via regioselective N-alkylation of its readily available 1H-precursor. This approach offers high yield and control over the crucial N1-methylation step. An alternative, though less common, route involves the esterification of the corresponding carboxylic acid.
Primary Synthetic Route: Regioselective N1-Methylation
The challenge in alkylating indazoles lies in controlling the reaction at the N1 versus the N2 position. For 3-carboxy-substituted indazoles, alkylation at the N1 position is often favored, a preference that can be enhanced by careful selection of reagents and conditions.[1][2] Recent studies have demonstrated that the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can proceed in high yield (>90%).[8]
Caption: Workflow for N1-Methylation Synthesis.
Detailed Experimental Protocol (Optimized Literature Approach):
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 10 mL per 1 mmol of substrate).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of the indazole, forming the corresponding sodium salt (anion).[1] The use of an aprotic solvent like THF is critical; protic solvents would be deprotonated by NaH, quenching the reaction. The C3-ester group can form a chelate with the sodium cation, sterically hindering the N2 position and favoring subsequent attack at N1.[2]
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired N1-methyl isomer from any N2-methyl byproduct and other impurities.
Physicochemical Properties
Accurate physicochemical data is essential for designing experimental conditions, formulating solutions, and predicting the compound's behavior in various environments. It is critical to note that much of the publicly available experimental data pertains to the parent compound, methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5). Methylation at the N1 position significantly alters key properties, primarily by removing the capacity for hydrogen bond donation.
Table 2: Physicochemical Property Summary
| Property | Value (for 1-Methyl Compound) | Value (for 1H-Analog, for comparison) | Methodological Principle for Determination |
|---|---|---|---|
| Melting Point (°C) | Data not available. Expected to be lower than the 1H-analog. | 208 - 210[9][10] | Differential Scanning Calorimetry (DSC): Measures the heat flow required to raise the sample temperature. A sharp endotherm indicates the melting point, providing data on purity and polymorphism. |
| Boiling Point (°C) | Data not available. | 399.7 ± 22.0 (Predicted)[9][10] | Ebulliometry/Distillation: Determined under reduced pressure to prevent decomposition and extrapolated to atmospheric pressure. Rarely performed on solids of this nature. |
| Solubility | Expected to have higher solubility in nonpolar organic solvents (e.g., DCM, THF) and lower solubility in polar protic solvents (e.g., water, methanol) compared to the 1H-analog. | No quantitative data available. | Shake-Flask Method (OECD 105): A saturated solution is prepared by agitating excess solid in a solvent at a constant temperature. The concentration in the supernatant is then quantified by HPLC-UV or a similar method. |
| logP (Octanol/Water) | Expected to be higher than the 1H-analog. | 2.11 (Predicted, XLogP3)[9][10] | HPLC Method: The compound's retention time on a reverse-phase C18 column is correlated with the known logP values of a set of standards. This is a rapid and reliable alternative to the shake-flask method. |
| pKa | Not applicable (no acidic proton). | 10.67 ± 0.40 (Predicted, for N-H proton)[9][10] | Potentiometric or UV-Vis Titration: Involves titrating a solution of the compound with a strong acid or base and monitoring the change in pH or UV absorbance to determine the dissociation constant. |
Spectroscopic and Crystallographic Characterization
Spectroscopic analysis provides unequivocal proof of structure and purity. While specific spectra for this compound are not publicly available, its characteristic features can be reliably predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N1-methyl group should appear as a sharp singlet around 4.0-4.2 ppm . The O-methyl group of the ester will also be a singlet, slightly downfield, around 3.9-4.0 ppm . The three aromatic protons on the benzene ring will appear further downfield (7.5-8.5 ppm) and exhibit a characteristic splitting pattern due to their coupling relationships (e.g., a doublet for H4, a doublet of doublets for H6, and a doublet for H7).
-
¹³C NMR: The carbon spectrum will show 10 distinct signals. The N-methyl and O-methyl carbons will appear in the aliphatic region (35-55 ppm). The ester carbonyl carbon will be significantly downfield (~160-165 ppm), and the remaining aromatic and pyrazole carbons will appear between 110-145 ppm.
Mass Spectrometry (MS)
-
Electron Impact (EI-MS): The mass spectrum will show a prominent molecular ion (M⁺) peak . A key diagnostic feature will be the isotopic pattern caused by the bromine atom. There will be two peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to four decimal places), which can be used to confirm the elemental composition (C₁₀H₉BrN₂O₂) of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by several key vibrational bands:
-
C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ corresponding to the ester carbonyl group.
-
C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.
-
C-O Stretch: A band in the 1200-1300 cm⁻¹ region from the ester C-O bond.
-
C-H Stretches: Bands just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the methyl groups).
Reactivity and Key Chemical Transformations
The compound's utility stems from the orthogonal reactivity of its functional groups, allowing for selective chemical modifications.
Caption: Key Reaction Pathways for the Topic Compound.
-
C5-Bromo Position (Cross-Coupling): The carbon-bromine bond is the most versatile site for modification. It readily participates in palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups at the C5 position, a cornerstone of modern library synthesis.
-
Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of primary or secondary amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Significance: These reactions enable extensive exploration of the Structure-Activity Relationship (SAR) around the indazole core by modifying the electronics and sterics at the C5 position.
-
-
C3-Methyl Ester (Acyl Substitution): The ester group is a classic precursor to other functionalities.
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid (5-bromo-1-methyl-1H-indazole-3-carboxylic acid, CAS 1363380-96-4).[11][12] This acid can then be coupled to amines using standard peptide coupling reagents (e.g., HATU, EDCI).
-
Amidation: Direct reaction with amines, often at elevated temperatures or with a catalyst, can form a wide range of amides, which are common functional groups in bioactive molecules.
-
Applications in Research and Development
The structural features of this compound make it a high-value intermediate across several research domains.
-
Pharmaceutical Development: As a core building block, it is used in the synthesis of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[3][13] The ability to rapidly diversify at both the C3 and C5 positions allows for efficient optimization of potency and selectivity.
-
Agrochemical Chemistry: The indazole scaffold is also present in some agrochemicals. This compound serves as a precursor for developing novel herbicides and fungicides.[3][4]
-
Materials Science: The rigid, aromatic structure of the indazole core makes it an attractive component for novel organic electronic materials, such as those used in conducting polymers or organic light-emitting diodes (OLEDs).[3][4]
Safety and Handling
Based on the Safety Data Sheet (SDS) for the closely related precursor, methyl 5-bromo-1H-indazole-3-carboxylate, appropriate safety precautions should be taken.[14]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only outdoors or in a well-ventilated area. Avoid breathing dust.
-
Do not eat, drink, or smoke when using this product.
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed and store locked up.
-
All handling should be performed by technically qualified individuals in a laboratory setting.
References
- ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- CP Lab Safety. (n.d.). 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, min 97%, 1 gram.
- X-Y-Z-Biotech. (2017). METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS.
- National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- National Institutes of Health (NIH). (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 1363381-41-2 | this compound - Moldb [moldb.com]
- 6. This compound | 1363381-41-2 | NEC38141 [biosynth.com]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. 1363380-96-4 | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid - Moldb [moldb.com]
- 12. calpaclab.com [calpaclab.com]
- 13. chemimpex.com [chemimpex.com]
- 14. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a key building block, its unambiguous characterization is paramount for ensuring the integrity and reproducibility of downstream applications. This document outlines the theoretical basis and practical protocols for analyzing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating predictive data derived from established principles and analogous structures, this guide serves as an essential resource for researchers, chemists, and quality control professionals, enabling them to confidently verify the identity, purity, and structure of this important intermediate.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid bicyclic indazole core, which dictates a predictable pattern of signals in its NMR spectra. The key structural features to be identified are:
-
The Indazole Ring System: A substituted aromatic benzene ring fused to a pyrazole ring.
-
Substituents:
-
A bromine atom at the C-5 position, which introduces a characteristic isotopic signature in mass spectrometry.
-
An N-methyl group at the N-1 position.
-
A methyl ester group at the C-3 position.
-
A multi-technique spectroscopic approach is essential for full structural confirmation. NMR spectroscopy will define the carbon-hydrogen framework, mass spectrometry will confirm the molecular weight and elemental composition, and IR spectroscopy will verify the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the most powerful tool for the definitive structural assignment of organic molecules.[2] For this compound, both ¹H and ¹³C NMR are required to account for every atom in the hydrogen and carbon framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show five distinct signals, corresponding to the five unique proton environments in the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the ester group, and the anisotropic effects of the aromatic system.
Causality Behind Assignments:
-
Aromatic Protons (H-4, H-6, H-7): These protons reside on the benzene portion of the indazole ring. Their chemical shifts are typically found between 7.0 and 8.5 ppm.[3] H-4 is adjacent to the electron-withdrawing ester-bearing pyrazole ring, likely shifting it downfield. H-6 is ortho to the bromine atom, which will also induce a downfield shift. The multiplicities are governed by spin-spin coupling with adjacent protons: H-7 will couple to H-6, and H-4 will couple to the N-H in the parent 1H-indazole, but here it will be a singlet or a narrow doublet. In the N-methylated structure, H-4, H-6, and H-7 will exhibit doublet or doublet-of-doublets patterns based on their ortho and meta couplings.
-
N-Methyl Protons: The protons of the methyl group attached to the N-1 nitrogen are expected to appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.
-
O-Methyl Protons: The protons of the methyl ester group are also a sharp singlet, generally found in a similar region, around 3.9-4.1 ppm. Two-dimensional NMR techniques are essential for unambiguous assignment if these signals overlap.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-7 | ~7.60 | Doublet (d) | 1H |
| H-6 | ~7.75 | Doublet of Doublets (dd) | 1H |
| H-4 | ~8.20 | Doublet (d) | 1H |
| N-CH₃ | ~4.10 | Singlet (s) | 3H |
| O-CH₃ | ~4.00 | Singlet (s) | 3H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Ester) | 162-165 | Typical range for an α,β-unsaturated ester carbonyl.[4] |
| C-3 | 138-142 | Quaternary carbon of the pyrazole ring attached to the ester. |
| C-7a | 140-143 | Quaternary carbon at the ring junction. |
| C-4 | 128-132 | Aromatic C-H. |
| C-6 | 125-129 | Aromatic C-H. |
| C-3a | 122-126 | Quaternary carbon at the ring junction. |
| C-7 | 112-116 | Aromatic C-H. |
| C-5 | 115-120 | Aromatic carbon directly bonded to bromine (signal may be attenuated). |
| O-CH₃ | 52-55 | Methyl carbon of the ester. |
| N-CH₃ | 35-40 | Methyl carbon attached to the indazole nitrogen. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is sufficient. Use 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0 to 200 ppm is appropriate. A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals and pick all peaks in both spectra.
Structural Confirmation with 2D NMR
To definitively assign all proton and carbon signals, especially where ambiguity exists (e.g., between the N-CH₃ and O-CH₃ signals), a suite of 2D NMR experiments is required.[5]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming which aromatic protons are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This will definitively link each aromatic proton to its corresponding carbon and each methyl proton signal to its methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for assigning quaternary carbons and piecing the molecular fragments together. For instance, the O-CH₃ protons should show a correlation to the C=O carbon, while the N-CH₃ protons will correlate to C-3a and C-7a.[6]
Caption: Workflow for unambiguous NMR-based structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Formula
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.
Predicted Mass Spectrum
The key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[7]
Table 3: Predicted High-Resolution MS Data
| Ion | Calculated Exact Mass | Expected Observation |
|---|---|---|
| [M(⁷⁹Br)]⁺ | 253.9691 | Molecular ion with ⁷⁹Br isotope. |
| [M(⁸¹Br)]⁺ | 255.9671 | Molecular ion with ⁸¹Br isotope. |
Predicted Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to be prominent. Key fragmentation pathways would involve the loss of stable neutral fragments from the ester group:[8]
-
[M - 31]⁺: Loss of a methoxy radical (•OCH₃).
-
[M - 59]⁺: Loss of the carbomethoxy group (•COOCH₃).
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) via direct infusion into an Electrospray Ionization (ESI) source for high-resolution mass analysis, or use a Gas Chromatography (GC) inlet for EI-MS.
-
Ionization: Use positive ion mode ESI or standard 70 eV EI.
-
Analysis: Scan a mass range from m/z 50 to 400.
-
Data Interpretation: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺). Use the exact mass measurement from a high-resolution instrument (like TOF or Orbitrap) to calculate the elemental formula and confirm it matches C₉H₇BrN₂O₂.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups within the molecule.
Predicted IR Absorption Bands
The spectrum will be dominated by the strong carbonyl stretch of the ester group.
Table 4: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| ~3100-3000 | C-H Stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds. |
| ~2950-2850 | C-H Stretch (Aliphatic) | Medium | From the N-CH₃ and O-CH₃ groups. |
| ~1725 | C=O Stretch (Ester) | Strong, Sharp | The most diagnostic peak for the molecule.[9] |
| ~1610, ~1470 | C=C Stretch (Aromatic) | Medium-Strong | Skeletal vibrations of the indazole ring. |
| ~1300-1250 | C-O Stretch (Ester) | Strong | Asymmetric stretch of the ester C-O-C linkage.[10] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the key absorption bands and compare them to the predicted values.
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.
Caption: Integrated workflow for comprehensive structural verification.
Conclusion
The structural characterization of this compound is achieved through a systematic and integrated application of NMR, MS, and IR spectroscopy. This guide provides the predictive data, experimental causality, and validated protocols necessary for researchers to confidently acquire and interpret the spectral data for this compound. Adherence to these methodologies ensures the generation of high-quality, reproducible data, which is the bedrock of scientific integrity in drug discovery and chemical research.
References
- 911Metallurgist. (n.d.). IR Infrared Absorption Bands of Carboxylate.
- ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC.
- MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.
- University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.
- Wiley-VCH. (2007). Supporting Information.
- University of Calgary. (n.d.). IR: carboxylic acids.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
- ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry.
- National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.
- University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). methyl 5-bromo-1H-indazole-3-carboxylate.
- PubChem. (n.d.). 5-bromo-1-methyl-1h-indazole-3-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PMC.
- ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. whitman.edu [whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
A Comprehensive Technical Guide to the ¹H NMR Spectral Analysis of Methyl 5-Bromo-1-methyl-1H-indazole-3-carboxylate
Abstract: This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate. Indazole derivatives are pivotal scaffolds in medicinal chemistry and drug development, making unambiguous structural confirmation essential.[1] This document serves as a key resource for researchers and scientists, detailing the theoretical principles behind the spectrum, a robust experimental protocol for data acquisition, and a systematic interpretation of the spectral data. By elucidating the influence of the molecule's unique substituent pattern on proton chemical shifts and coupling constants, this guide establishes a benchmark for the characterization of this and structurally related compounds.
Introduction: Molecular Structure and Theoretical Analysis
This compound is a functionalized heterocyclic compound built on an indazole core. The precise arrangement of its substituents creates a distinct electronic environment for each proton, resulting in a unique and predictable ¹H NMR spectrum. Understanding the interplay of these substituents is the foundation of accurate spectral interpretation.[2][3][4][5][6]
The structure contains five unique proton environments:
-
Three aromatic protons on the benzene ring portion of the indazole core (H4, H6, H7).
-
Three protons of the N-methyl group at position 1 (N-CH₃).
-
Three protons of the methyl ester group at position 3 (O-CH₃).
Structural and Electronic Influences:
The chemical shift of each proton is primarily governed by the local electron density, which is modulated by the electronic effects (inductive and resonance) of the substituents.[7][8][9][10]
-
Methyl Carboxylate (-COOCH₃) at C3: This is a strong electron-withdrawing group. It significantly deshields the adjacent proton at position 4 (H4), causing it to resonate at a lower field (higher ppm value).
-
Bromine (-Br) at C5: As a halogen, bromine exerts a strong electron-withdrawing inductive effect, deshielding the protons ortho to it (H4 and H6). Its weaker electron-donating resonance effect is secondary.
-
N-Methyl Group (-CH₃) at N1: This group is generally considered electron-donating and is part of the heterocyclic pyrazole ring, influencing the overall aromatic system.
Predicted Splitting Patterns:
Spin-spin coupling occurs between non-equivalent neighboring protons, leading to signal splitting. The magnitude of this interaction, the coupling constant (J), is dependent on the number of bonds separating the protons.
-
Ortho Coupling (³J): Coupling between adjacent protons on the aromatic ring (e.g., H6 and H7). This is typically the largest coupling, with J values in the range of 7–10 Hz.[11][12]
-
Meta Coupling (⁴J): Coupling between protons separated by three bonds (e.g., H4 and H6). This interaction is significantly weaker, with J values around 2–3 Hz.[11][12][13]
-
Para Coupling (⁵J): Coupling across four bonds (e.g., H4 and H7) is generally less than 1 Hz and is often not resolved.[12]
Based on these principles, the following multiplicities are predicted for the aromatic protons:
-
H7: Coupled only to H6 (ortho), it should appear as a doublet (d).
-
H4: Coupled only to H6 (meta), it should appear as a doublet (d), potentially broadened by any unresolved para coupling.
-
H6: Coupled to both H7 (ortho) and H4 (meta), it should appear as a doublet of doublets (dd).
The methyl groups (N-CH₃ and O-CH₃) have no adjacent protons and are therefore expected to appear as sharp singlets (s).
Experimental Protocol for ¹H NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is critical. The following procedure represents a self-validating system for the characterization of small organic molecules like the title compound.[14][15]
2.1. Sample Preparation
The choice of solvent is crucial as it must dissolve the analyte without interfering with its signals.[16] Deuterated solvents are used to avoid large solvent peaks in the ¹H spectrum.[17][18]
-
Analyte Weighing: Accurately weigh 5–10 mg of this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[19] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[19]
-
Dissolution: Transfer the weighed solid into a clean, dry, high-quality 5 mm NMR tube. Add approximately 0.6–0.7 mL of the chosen deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the solid is completely dissolved. A clear, homogeneous solution is required for optimal spectral resolution.
-
Internal Standard (Optional): Modern NMR spectrometers can lock onto the deuterium signal of the solvent for field stability and use the residual solvent peak for calibration.[18] For highly precise work, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which provides a reference signal at 0.00 ppm.[17]
2.2. Instrument Parameters (400 MHz Spectrometer)
These parameters are a starting point and may be optimized to improve signal-to-noise ratio or resolution.
-
Spectrometer Frequency: 400 MHz
-
Acquisition Time (at): 3–4 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (d1): 1–2 seconds. This delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
-
Pulse Width (p1): A 30° or 45° pulse is typically used for standard 1D experiments to balance signal intensity and experiment time.
-
Number of Scans (ns): 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Spectral Data Interpretation and Assignment
The analysis of the acquired ¹H NMR spectrum involves the systematic assignment of each signal based on its chemical shift, integration, and multiplicity, cross-referencing the theoretical predictions from Section 1.
3.1. Summary of ¹H NMR Data
The following table summarizes the predicted spectral data for this compound in CDCl₃.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~8.25 | d | J4,6 ≈ 1.9 | 1H |
| H7 | ~7.70 | d | J7,6 ≈ 8.8 | 1H |
| H6 | ~7.55 | dd | J6,7 ≈ 8.8, J6,4 ≈ 1.9 | 1H |
| N-CH₃ | ~4.15 | s | - | 3H |
| O-CH₃ | ~4.05 | s | - | 3H |
3.2. Detailed Signal-by-Signal Analysis
-
Signal at δ ~4.15 ppm (Singlet, 3H): This singlet integrates to three protons and falls in the expected region for a methyl group attached to a nitrogen atom within a heterocyclic aromatic system. It is assigned to the N-CH₃ group. Data from related N-substituted indazoles supports this assignment.[20][21][22]
-
Signal at δ ~4.05 ppm (Singlet, 3H): This second singlet, also integrating to three protons, is characteristic of a methyl ester. It is confidently assigned to the O-CH₃ protons of the carboxylate group.
-
Signal at δ ~8.25 ppm (Doublet, 1H, J ≈ 1.9 Hz): This downfield signal integrates to one proton. Its low-field position is a direct consequence of the strong deshielding effects from both the adjacent electron-withdrawing carboxylate group at C3 and the ortho bromine atom at C5. The small coupling constant of ~1.9 Hz is characteristic of a four-bond meta coupling (⁴J). This signal is unequivocally assigned to H4 , coupled to H6.
-
Signal at δ ~7.70 ppm (Doublet, 1H, J ≈ 8.8 Hz): This signal for one proton displays a large coupling constant of ~8.8 Hz, which is typical for a three-bond ortho coupling (³J) in an aromatic system.[23] This pattern corresponds to a proton with only one adjacent neighbor. This signal is assigned to H7 , coupled to H6.
-
Signal at δ ~7.55 ppm (Doublet of Doublets, 1H, J ≈ 8.8, 1.9 Hz): Integrating to one proton, this signal exhibits two distinct couplings. The larger coupling of 8.8 Hz matches the ortho coupling to H7, and the smaller 1.9 Hz coupling matches the meta coupling to H4. This splitting pattern confirms its position between two other protons and is therefore assigned to H6 . The mutual nature of J-coupling confirms the assignments, as the coupling constants observed in the H6 signal perfectly match those in the H7 and H4 signals.[13]
Visualization of the Proton Coupling Network
To visually represent the through-bond scalar coupling relationships identified in the spectral analysis, a molecular diagram is presented below. This graphical representation provides an intuitive map of the proton connectivity within the aromatic system.
Caption: Spin-spin coupling network in the aromatic region.
Conclusion
The ¹H NMR spectrum of this compound is highly informative and allows for its complete and unambiguous structural verification. The combination of distinct chemical shifts, driven by the electronic nature of the substituents, and a well-resolved set of coupling constants provides a unique spectral fingerprint. The downfield shift of H4 serves as a key indicator for the C3-carboxylate substitution, while the characteristic ortho and meta coupling constants confirm the 1,2,4-trisubstituted pattern on the benzene ring. This comprehensive guide provides the theoretical foundation and practical methodology for researchers to confidently identify and characterize this important molecular scaffold, ensuring scientific integrity in drug discovery and chemical development workflows.
References
- Smith, W. B., Deavenport, D. L., Ihring, A. M., & Roark, J. L. (1972). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Journal of Physical Chemistry, 76(15), 2139-2143.
- Pinto, D. C., Silva, A. M., & Cavaleiro, J. A. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889.
- Anson, C. E., & Thamattoor, D. M. (2001). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. The Journal of Organic Chemistry, 66(5), 1589-1594.
- Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate.
- Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Fraser, R. R., & Renaud, R. N. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2773.
- Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR.
- University of Groningen. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal.
- Alfa Chemistry. (n.d.). NMR Solvents. Isotope Science.
- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643-660.
- Stuart, D. R., Alsabeh, P., Kuhn, M., & Fagnou, K. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(21), 7903-7913.
- Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Kumar, S., Kumar, R., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-61.
- University of Colorado Boulder. (n.d.). Chapter 13: Spectroscopy.
- Scribd. (n.d.). NMR Solvent Properties.
- Hans Reich. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin.
- ResearchGate. (2016). 13 C NMR of indazoles.
- Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment.
- R Discovery. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- Afonin, A. V. (2019). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- Millersville University. (n.d.). Notes on NMR Solvents.
- Scribd. (n.d.). NMR Spectroscopy For Structure Elucidation.
- Wiley-VCH. (2007). Supporting Information.
- University of Lille. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Hans Reich. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- Hans Reich. (n.d.). 1H NMR Coupling Constants. University of Wisconsin.
- Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-431.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Hans Reich. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. acdlabs.com [acdlabs.com]
- 14. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 15. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.rug.nl [research.rug.nl]
- 22. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 23. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical basis for the predicted chemical shifts, provide a detailed assignment of each carbon resonance, and outline a robust experimental protocol for acquiring high-quality ¹³C NMR data.
Introduction: The Significance of Structural Elucidation
The precise structural characterization of heterocyclic compounds is paramount in modern drug discovery and materials science. This compound is a versatile building block, and a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and the rational design of novel molecular entities. ¹³C NMR spectroscopy is an indispensable tool in this regard, offering a detailed fingerprint of the carbon skeleton of a molecule.
Molecular Structure and Carbon Numbering
To facilitate a clear and unambiguous discussion of the ¹³C NMR spectrum, the molecular structure of this compound is presented below with a standardized carbon numbering system.
Sources
mass spectrometry of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Introduction: Contextualizing the Analysis
This compound is a heterocyclic compound of significant interest within medicinal chemistry and pharmaceutical development. As a functionalized indazole, it serves as a versatile scaffold for synthesizing novel therapeutic agents, potentially targeting cancer-related and neurological conditions[1]. The precise characterization of such molecules is paramount for ensuring purity, confirming identity in synthetic workflows, and understanding metabolic fate.
Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a detailed examination of the mass spectrometric behavior of this compound (Molecular Formula: C₁₀H₉BrN₂O₂, Molecular Weight: 269.1 g/mol [2]). We will delve into the theoretical underpinnings of its ionization and fragmentation, present a robust analytical protocol, and interpret the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply mass spectrometry to this class of compounds.
Pillar 1: Foundational Principles of Ionization and Isotopic Distribution
The successful analysis of this compound by mass spectrometry begins with selecting the appropriate ionization method and understanding its inherent isotopic signature.
Choosing the Right Ionization Technique
The choice of ionization source dictates the nature of the resulting mass spectrum. For a comprehensive analysis, two techniques are primarily recommended:
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal internal energy impartation. This is the method of choice for unequivocally determining the molecular weight of the parent compound. The process typically generates the protonated molecule, [M+H]⁺, largely without inducing fragmentation[3]. This provides a clear and unambiguous signal for the intact molecule, which is crucial for confirming its synthesis and purity.
-
Electron Ionization (EI): In contrast, EI is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV)[4]. This high energy not only ionizes the molecule to form a radical cation (M•⁺) but also causes extensive and reproducible fragmentation[4][5]. The resulting fragmentation pattern is a molecular fingerprint that provides invaluable information about the compound's structure. For tandem mass spectrometry (MS/MS) experiments, Collision-Induced Dissociation (CID) of the ESI-generated [M+H]⁺ ion can be used to generate structurally informative fragments in a more controlled manner.
The Telltale Signature: The Bromine Isotopic Pattern
A key structural feature of the target molecule is the single bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 relative abundance (approximately 50.5% and 49.5%, respectively)[6][7].
This natural distribution has a profound and diagnostically useful effect on the mass spectrum. Any ion containing the bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by 2 mass-to-charge units (m/z). These two peaks, representing the M⁺ and M+2 ions, will have nearly equal intensity[8][9]. The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the ion.
Pillar 2: Experimental Protocol for LC-MS/MS Analysis
This section provides a self-validating workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Step 1: Sample and Standard Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 10 mL of a 1:1 solution of acetonitrile and water to create a 100 µg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent to create a working solution with a final concentration of 1 µg/mL.
-
Solvent Blank: Prepare a vial containing only the 1:1 acetonitrile/water solvent to be run between samples to ensure no carryover.
Step 2: Liquid Chromatography (LC) Parameters
-
LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Step 3: Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr at a temperature of 350 °C.
-
Scan Mode 1 (MS¹): Acquire full scan data from m/z 100-500 to detect the [M+H]⁺ ion.
-
Scan Mode 2 (MS²): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions at m/z 268.9 and 270.9.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.
The logical flow for this experimental setup is visualized below.
Caption: Experimental workflow from sample preparation to MS/MS data analysis.
Pillar 3: Interpretation of the Mass Spectrum
The mass spectrum of this compound provides a wealth of structural information. The analysis below is based on established fragmentation principles for indazole esters and halogenated compounds[10][11].
The Molecular Ion ([M+H]⁺)
In ESI+ mode, the molecule readily protonates to form the [M+H]⁺ ion. Given the two bromine isotopes, this will be observed as a doublet at:
-
m/z 268.9: Corresponding to the [C₁₀H₁₀⁷⁹BrN₂O₂]⁺ ion.
-
m/z 270.9: Corresponding to the [C₁₀H₁₀⁸¹BrN₂O₂]⁺ ion.
The key diagnostic is that these two peaks will have a relative intensity ratio of approximately 1:1.
Predicted Fragmentation Pathway and Key Fragment Ions
Upon fragmentation via CID (or in an EI source), the molecular ion will undergo a series of characteristic bond cleavages. The most probable fragmentation pathways involve the ester functional group and the bromine substituent.
The fragmentation cascade is outlined in the diagram below:
Caption: Predicted fragmentation pathway for the [M+H]⁺ ion.
Summary of Key Ions
The expected ions are summarized in the table below for quick reference.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Neutral Loss | Diagnostic Feature |
| 268.9 / 270.9 | [M+H]⁺ (Protonated Molecule) | 1:1 isotopic doublet, confirms molecular weight. |
| 236.9 / 238.9 | Loss of methanol (-CH₃OH) | 1:1 isotopic doublet, indicates stable acylium ion formation. |
| 209.9 / 211.9 | Loss of carbomethoxy radical (-•COOCH₃) | 1:1 isotopic doublet, loss of the entire ester group. |
| 208.9 / 210.9 | Loss of CH₃OH and CO | 1:1 isotopic doublet, subsequent loss from the acylium ion. |
| 189.0 | Loss of bromine radical (-•Br) | Single peak (no isotopic pattern), confirms loss of Br. |
Expert Interpretation:
-
The initial loss of methanol (CH₃OH, 32 Da) from the protonated ester is a highly favorable pathway, leading to the formation of a stable acylium ion at m/z 236.9 / 238.9 . This is often the base peak in the MS/MS spectrum.
-
This acylium ion can then undergo a subsequent loss of carbon monoxide (CO, 28 Da) to produce the ion at m/z 208.9 / 210.9 . This two-step loss (methanol followed by CO) is a classic fragmentation pattern for methyl esters.
-
A direct cleavage of the C-C bond adjacent to the indazole ring can expel the entire carbomethoxy group as a radical (•COOCH₃, 59 Da), resulting in the ion at m/z 209.9 / 211.9 .
-
Finally, the cleavage of the carbon-bromine bond results in the loss of a bromine radical (79 or 81 Da). The resulting fragment at m/z 189.0 will be a singlet peak, as the isotopic signature has been lost, providing complementary evidence for the fragmentation scheme.
Conclusion
The mass spectrometric analysis of this compound is a powerful and definitive method for its structural characterization. By leveraging a soft ionization technique like ESI, the molecular weight can be confirmed with high confidence, aided by the unmistakable 1:1 isotopic signature of the bromine atom. Furthermore, controlled fragmentation using CID provides a detailed structural fingerprint, with predictable losses of the ester group and bromine atom that corroborate the proposed structure. The protocols and interpretive guidance provided herein offer a robust framework for researchers in pharmaceutical and chemical synthesis to reliably analyze this important class of molecules.
References
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Silva, M., et al. (2009).
- Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. [Link]
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2020). 16.
- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... [Link]
- ResearchGate. (2017). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]
- Norman, C., et al. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. [Link]
- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]
- National Center for Biotechnology Information. (n.d.). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. [Link]
- National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
- ResearchGate. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
- National Center for Biotechnology Information. (n.d.). Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology. [Link]
- Unknown. (n.d.).
- YouTube. (2020).
- Unknown. (n.d.).
- Chemistry LibreTexts. (2023).
- YouTube. (2023).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1363381-41-2 | NEC38141 [biosynth.com]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uni-saarland.de [uni-saarland.de]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Abstract
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the development of novel therapeutic agents, particularly kinase inhibitors for oncology.[1][2] Its structural complexity, featuring a substituted indazole core, necessitates a robust and regioselective synthetic strategy. This guide provides an in-depth analysis of the principal synthesis routes, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will explore a preferred linear synthesis commencing with the functionalization of a pre-formed indazole core, addressing the critical challenges of electrophilic bromination and regioselective N-alkylation. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive and practical understanding of this synthesis.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bioisostere of indole, is a privileged scaffold in drug discovery.[3] Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into numerous clinically significant molecules. The functionalization of the indazole core at the C3, C5, and N1 positions allows for fine-tuning of a compound's physicochemical properties and biological activity. The target molecule, this compound, serves as a versatile intermediate. The C3-carboxylate enables amide coupling, the C5-bromo position is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the N1-methyl group often enhances metabolic stability or modulates receptor binding.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target compound can be approached from several angles. The most common and reliable strategy involves a linear sequence starting from a commercially available precursor, Indazole-3-carboxylic acid. This approach allows for controlled, sequential introduction of the required functional groups.
The primary retrosynthetic disconnection reveals three key transformations:
-
N1-Methylation: The final step is the selective methylation of the N1 position of the indazole ring.
-
Esterification: The methyl ester is formed from the corresponding carboxylic acid.
-
C5-Bromination: The bromine atom is introduced onto the indazole core via electrophilic aromatic substitution.
Caption: Retrosynthetic analysis of the target molecule.
This guide will focus on this forward synthetic pathway, as it is well-documented and offers high yields with excellent control over regioselectivity.
Synthesis Pathway: A Step-by-Step Technical Guide
This pathway is designed as a robust, multi-step synthesis that is both scalable and reproducible.
Step 1: Electrophilic Bromination of Indazole-3-carboxylic acid
The first transformation involves the selective bromination of the indazole ring at the C5 position. The indazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The reaction is typically performed in an acidic medium, which activates the bromine and directs the substitution.
Causality of Experimental Choices:
-
Reagent: Molecular bromine (Br₂) is the electrophile. Using it in slight excess ensures complete conversion of the starting material.
-
Solvent: Glacial acetic acid serves as both the solvent and a catalyst. It protonates the indazole ring, influencing its reactivity, and is capable of dissolving the starting material at elevated temperatures.[4][5]
-
Temperature: The reaction is initiated at a high temperature (120 °C) to ensure the complete dissolution of the indazole-3-carboxylic acid, then cooled to 90 °C for the bromine addition.[4][5] This controlled temperature prevents runaway reactions and minimizes the formation of poly-brominated byproducts. The prolonged heating at 90 °C drives the reaction to completion.
-
Suspend Indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per 1.0 g of starting material).
-
Heat the suspension to 120 °C with stirring until a clear, homogeneous solution is formed.
-
Cool the solution to 90 °C.
-
In a separate vessel, prepare a solution of bromine (2.0 eq) in a small volume of glacial acetic acid (approx. 2 mL).
-
Add the bromine solution dropwise to the reaction mixture at 90 °C over 15-20 minutes.
-
Maintain the reaction at 90 °C and stir for 16 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water (approx. 200 mL) and stir for 15 minutes to precipitate the product.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acetic acid and bromine.
-
Dry the product under vacuum at room temperature to afford 5-bromo-1H-indazole-3-carboxylic acid.
| Parameter | Value | Reference |
| Typical Yield | 85-90% | [4][5] |
| Appearance | White solid | [4][5] |
| Purity (Typical) | >98% by NMR |
Step 2: Fischer Esterification
With the brominated core synthesized, the next step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
Causality of Experimental Choices:
-
Reagents: Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side due to its large excess.
-
Catalyst: A strong acid, typically concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Temperature: The reaction is heated to reflux to increase the reaction rate.
-
Suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 20 mL per 1.0 g).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (0.2 eq) dropwise with vigorous stirring.
-
Remove the ice bath and heat the mixture to reflux (approx. 65 °C).
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated mixture into a beaker of cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethyl acetate/hexane.
| Parameter | Value |
| Typical Yield | 90-95% |
| Appearance | Off-white solid |
| Purity (Typical) | >98% by NMR |
Step 3: Regioselective N1-Methylation
This is the most critical step of the synthesis. The alkylation of the indazole N-H can occur at either the N1 or N2 position. Achieving high regioselectivity is paramount to avoid a difficult separation of isomers and to maximize the yield of the desired product. The outcome is highly dependent on the choice of base, solvent, and electrophile.[6] For selective N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a strong base in a polar aprotic solvent is preferred.
Caption: N1 vs. N2 alkylation pathways.
Causality of Experimental Choices:
-
Base & Solvent System: The combination of sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) has been shown to provide excellent N1 selectivity.[7][8] NaH, a non-nucleophilic strong base, deprotonates the indazole N-H to form the indazolide anion. The counter-ion (Na⁺) and solvent polarity influence the site of subsequent alkylation. Another highly effective system for selective N1-alkylation uses cesium carbonate (Cs₂CO₃) in dioxane, which is reported to give high yields of the N1-isomer.[6]
-
Electrophile: Methyl iodide (MeI) or methyl tosylate (MeOTs) are common methylating agents. They are highly reactive and provide the methyl group efficiently.
-
Temperature: The reaction is typically run at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.
-
To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes. The solution should become clear as the sodium indazolide salt forms.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure this compound.
| Parameter | Value | Reference |
| Typical Yield | 75-90% | [9] |
| Regioselectivity (N1:N2) | >95:5 | [10] |
| Appearance | White to pale yellow solid |
Summary of Synthesis
The described three-step sequence provides a reliable and high-yielding route to the target molecule.
Caption: Overall synthetic workflow.
Conclusion
The synthesis of this compound is a well-established process that hinges on the strategic and controlled execution of three key chemical transformations: electrophilic bromination, Fischer esterification, and regioselective N-methylation. By carefully selecting reagents and controlling reaction conditions, particularly during the critical N-alkylation step, researchers can reliably produce this valuable intermediate in high yield and purity. The protocols outlined in this guide represent a field-proven approach, providing a solid foundation for laboratory synthesis and further exploration in drug discovery programs.
References
- (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. ResearchGate.
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. Google Patents.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Der Pharma Chemica.
- Sandmeyer reaction - Wikipedia. Wikipedia.
- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
- Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Sandmeyer Reaction - YouTube. YouTube.
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal. DiVA portal.
- Sandmeyer reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur.
- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents. Google Patents.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal. DiVA portal.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Royal Society of Chemistry.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. National Institutes of Health.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. National Institutes of Health.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. diva-portal.org [diva-portal.org]
Poziotinib (CAS RN: 1363381-41-2): A Technical Guide for Advanced Research
<
An In-Depth Review of a Potent, Oral Tyrosine Kinase Inhibitor for HER2 Exon 20 Mutant Non-Small Cell Lung Cancer
Foreword
This technical guide provides a comprehensive overview of Poziotinib (CAS RN: 1363381-41-2), a novel, orally administered, irreversible pan-HER tyrosine kinase inhibitor.[1][2] It is intended for researchers, scientists, and drug development professionals engaged in the study and application of targeted cancer therapies. This document synthesizes publicly available data from preclinical and clinical studies to offer a detailed characterization of Poziotinib, with a particular focus on its application in non-small cell lung cancer (NSCLC) harboring HER2 exon 20 insertion mutations.[3][4]
Core Compound Characterization
Chemical Identity:
-
Systematic Name: 1-(4-(4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one
-
CAS Number: 1363381-41-2
-
Molecular Formula: C29H29Cl2FN4O4
-
Alternate Designations: HM781-36B, NOV120101[5]
Poziotinib is a quinazoline-based irreversible tyrosine kinase inhibitor.[6] Its structure is designed to covalently bind to the kinase domain of HER family receptors, leading to sustained inhibition.
Mechanism of Action and Signaling Pathway
Poziotinib functions as an irreversible pan-HER inhibitor, demonstrating potent activity against epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][7] The key to its mechanism lies in its ability to overcome the steric hindrance created by exon 20 insertion mutations in EGFR and HER2, a challenge for many other tyrosine kinase inhibitors (TKIs).[4][6] These mutations alter the conformation of the drug-binding pocket, but Poziotinib's smaller size and flexible core allow it to effectively bind and inhibit these mutated kinases.[6]
Upon binding, Poziotinib blocks the tyrosine kinase activity of the receptor, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and differentiation.[8][9] The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[10][11]
Caption: Figure 2. Workflow for In Vitro Proliferation Assay.
Western Blot Analysis of Pathway Inhibition
This protocol is for verifying the inhibition of HER2 signaling by Poziotinib.
Objective: To detect changes in the phosphorylation status of HER2 and downstream effectors like AKT and ERK.
Procedure:
-
Cell Treatment: Culture HER2 exon 20 mutant cells to 70-80% confluency. Treat with varying concentrations of Poziotinib (and a vehicle control) for a defined period (e.g., 2-6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative phosphorylation levels.
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to Poziotinib can develop. Studies have begun to elucidate the underlying mechanisms.
-
On-Target Resistance: Secondary mutations in the EGFR kinase domain, such as the T790M mutation, have been identified in patients who developed resistance to Poziotinib. [12]* Bypass Track Activation: Reactivation of the MAPK/PI3K pathways through other receptor tyrosine kinases (e.g., ErbB4) or downstream mutations (e.g., KRAS) can circumvent the inhibition of HER2. [12]* Other Alterations: Amplifications of MET, EGFR, and CDK6 have also been identified as potential EGFR-independent resistance mechanisms. [12]
Regulatory Status
In December 2021, the U.S. Food and Drug Administration (FDA) accepted a New Drug Application (NDA) for Poziotinib for the treatment of patients with previously treated locally advanced or metastatic NSCLC with HER2 exon 20 insertion mutations, based on the results of the ZENITH20 trial. [7][13]However, in November 2022, the FDA issued a Complete Response Letter (CRL), indicating that the application could not be approved in its present form and that additional data from a randomized controlled study would be required. [14]Following this, the sponsoring company announced the de-prioritization of the Poziotinib program. [14]
Conclusion
Poziotinib (CAS RN: 1363381-41-2) is a potent, irreversible pan-HER inhibitor that has demonstrated clinically meaningful antitumor activity in the difficult-to-treat population of NSCLC patients with HER2 exon 20 insertion mutations. [15][16]Its unique structural properties allow it to overcome the steric hindrance that limits the efficacy of other TKIs against these specific mutations. [6]While its path to regulatory approval has faced challenges, the extensive clinical data provides a robust characterization of its efficacy and safety profile. The insights gained from the study of Poziotinib continue to be valuable for the ongoing development of targeted therapies for genetically defined cancers.
References
- Le, X., et al. (2021). Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial. Journal of Clinical Oncology. [Link]
- Oncology Practice Management. (2022). Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations. Oncology Practice Management. [Link]
- Pharmacy Times. (2022). Oncology Overview: Poziotinib for Non-Small Cell Lung Cancer. Pharmacy Times. [Link]
- Elamin, Y. Y., et al. (2022). Poziotinib in Treatment-Naive NSCLC Harboring HER2 Exon 20 Mutations: ZENITH20-4, A Multicenter, Multicohort, Open-Label, Phase 2 Trial (Cohort 4). Journal of Thoracic Oncology. [Link]
- National Cancer Institute. Clinical Trials Using Poziotinib.
- Le, X. (2023). Poziotinib in pretretaed, HER2 exon 20 insertion NSCLC. YouTube. [Link]
- Dana-Farber Cancer Institute. A Phase 2 Study of Poziotinib in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20). Dana-Farber Cancer Institute. [Link]
- Giltnane, J. M., & Arteaga, C. L. (2017). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Cold Spring Harbor Perspectives in Medicine. [Link]
- ClinicalTrials.gov. (2021). Poziotinib in EGFR Exon 20 Mutant Advanced NSCLC. ClinicalTrials.gov. [Link]
- Robichaux, J. P., et al. (2018). Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer.
- ResearchGate. HER2 associated signalling pathways.
- Power. Poziotinib for Advanced Non-Small Cell Lung Cancer. Power. [Link]
- Lee, S., & Lee, J. W. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers. [Link]
- MDPI. (2021).
- Sakin, A., et al. (2021). Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. Cancers. [Link]
- ClinicalTrials.gov. (2024).
- Le, X., et al. (2021). Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial. Journal of Clinical Oncology. [Link]
- OncLive. (2022). Poziotinib Elicits Encouraging, Insertion Location–Specific Response Rates in EGFR Exon 20–Mutant NSCLC. OncLive. [Link]
- Liu, S., et al. (2022). Poziotinib in non-small-cell lung cancer patients with HER2 exon 20 mutations: A pooled analysis of randomized clinical trials. Medicine. [Link]
- Targeted Oncology. (2021). Poziotinib for HER2-Mutated NSCLC New Drug Application Submitted to FDA. Targeted Oncology. [Link]
- Targeted Oncology. (2019). Identifying Mechanisms for the Mediation of Poziotinib Resistance in EGFR Exon 20-Mutant NSCLC. Targeted Oncology. [Link]
- Targeted Oncology. (2020). Responses Observed With Poziotinib in HER2-Positive Non-Small Cell Lung Cancer. Targeted Oncology. [Link]
- Targeted Oncology. (2022). FDA Issues Complete Response Letter to NDA for Poziotinib in HER2 Exon 20+ NSCLC. Targeted Oncology. [Link]
- ASCO Publications. (2020). Poziotinib shows activity and durability of responses in subgroups of previously treated EGFR exon 20 NSCLC patients.
- Kim, T. M., et al. (2018). Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors.
- Liu, S., et al. (2022). Poziotinib in non-small-cell lung cancer patients with HER2 exon 20 mutations: A pooled analysis of randomized clinical trials. Medicine. [Link]
Sources
- 1. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]
- 4. Poziotinib in non-small-cell lung cancer patients with HER2 exon 20 mutations: A pooled analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer | MDPI [mdpi.com]
- 12. targetedonc.com [targetedonc.com]
- 13. targetedonc.com [targetedonc.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poziotinib in non-small-cell lung cancer patients with HER2 exon 20 mutations: A pooled analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Bromine Atom on the Indazole Ring
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique physicochemical properties.[1] Bromoindazoles, in particular, serve as exceptionally versatile synthetic intermediates, with the bromine atom acting as a strategic linchpin for molecular diversification. This guide provides a comprehensive exploration of the reactivity of the bromine atom on the indazole ring. We will delve into the fundamental electronic characteristics that govern its behavior and examine its utility in a range of pivotal organic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and modern photoredox-mediated processes. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols for laboratory application.
Foundational Principles: Understanding the Bromoindazole Scaffold
The indazole, or benzpyrazole, is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. It exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the most thermodynamically stable and predominant form.[1] The introduction of a bromine atom onto this scaffold profoundly influences its electronic landscape and dictates its synthetic utility.
The position of the bromine atom (e.g., at C3, C4, C5, C6, or C7) is critical. The indazole nucleus itself possesses a complex electronic nature, and the bromine atom, being electronegative, acts as an electron-withdrawing group via induction while also being a weak deactivator in electrophilic aromatic substitution. Its true power lies in its role as an excellent leaving group, particularly in metal-catalyzed reactions, transforming the relatively inert C-H bond into a highly reactive C-Br bond.
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The most significant application of the bromine atom on the indazole ring is its participation in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of complex molecules by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most widely used cross-coupling method for functionalizing bromoindazoles.[4][5] Its popularity stems from its broad functional group tolerance, the stability of the boronic acid reagents, and generally mild reaction conditions.[2][4] Bromoindazoles at various positions (C3, C5, C7, etc.) readily participate in this transformation, allowing for the introduction of a diverse array of aryl and heteroaryl substituents.[4][6]
A general catalytic cycle for this process is depicted below. It involves the oxidative addition of the bromoindazole to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3][7]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles
| Bromoindazole Position | Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 7-Bromo-4-sulfonamido-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 75 | [6] |
| 7-Bromo-4-sulfonamido-1H-indazole | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 80 | [6] |
| 3-Bromo-1H-indazole (NH-free) | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 (MW) | 95 | [4] |
| 5-Bromo-1H-indazole-3-carboxylate | Various | Not specified | Cs₂CO₃ | Not specified | Not specified | >84 | [8] |
Other Palladium-Catalyzed Reactions
While Suzuki coupling is prevalent, other cross-coupling reactions are also valuable for derivatizing bromoindazoles:
-
Stille Coupling: Utilizes organostannane reagents. It is highly effective but is often avoided due to the toxicity of tin compounds.[5]
-
Negishi Coupling: Employs organozinc reagents and is known for its high reactivity, often proceeding under very mild conditions.[5]
-
Sonogashira Coupling: A powerful method for installing alkyne functionalities by coupling with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst.[3]
-
Buchwald-Hartwig Amination: This reaction is critical for forging C-N bonds, allowing for the direct coupling of bromoindazoles with a wide range of primary and secondary amines to produce aminoindazoles, which are common motifs in pharmaceuticals.
Reactivity in Substitution Reactions
Electrophilic Aromatic Substitution (EAS)
The initial bromination of the indazole ring is itself an electrophilic aromatic substitution reaction. The regioselectivity of this process is highly dependent on the reaction conditions and the presence of substituents on the indazole core. For instance, direct bromination of 4-substituted 1H-indazoles with N-bromosuccinimide (NBS) can lead to regioselective bromination at the C7 position.[6] Similarly, the C3 position is also susceptible to electrophilic halogenation.[9][10]
Once a bromine atom is installed, it acts as an ortho-, para- director for subsequent EAS reactions, albeit a deactivating one. However, the inherent reactivity of the indazole ring system often dictates the position of further substitution.
Caption: Regioselectivity in the bromination of the indazole ring.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the bromine atom by a nucleophile is less common than cross-coupling but can be achieved, particularly when the indazole ring is activated by strong electron-withdrawing groups. The mechanism involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the bromide ion. This pathway is more feasible for bromoindazoles substituted with groups like nitro or cyano, which can stabilize the negative charge of the intermediate.[11]
Frontiers in Bromoindazole Chemistry: Modern Methodologies
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions.[12] This strategy can be applied to bromoindazoles to generate radical intermediates that participate in novel transformations. For example, metal-free photoredox systems using organic dyes can catalyze the bromination of indazoles or the cross-coupling of bromo-heteroarenes.[12][13] These methods often avoid the need for high temperatures and strong bases, offering a greener alternative to traditional methods.[13][14]
C-H Activation and Functionalization
Transition-metal-catalyzed C-H activation is a cutting-edge strategy that allows for the functionalization of otherwise inert C-H bonds.[15][16] While not a direct reaction of the bromine atom, bromoindazoles are key substrates in developing these methodologies. The bromine can serve as a blocking group or a future coupling site after other positions on the ring have been functionalized via C-H activation, providing a multi-faceted approach to complex molecule synthesis.[15]
Experimental Protocols: A Practical Guide
Protocol: Regioselective C7 Bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide
This protocol is adapted from the work of Tlili et al.[6]
Materials:
-
N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 equiv) in DMF, add N-bromosuccinimide (1.1 equiv).
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring (typically 1-3 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide.
Protocol: Suzuki-Miyaura Coupling of a 7-Bromoindazole
This generalized protocol is based on established methodologies.[4][6]
Materials:
-
7-Bromoindazole derivative (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk flask), add the 7-bromoindazole derivative, aryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or a microwave reactor.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the C7-arylated indazole product.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The bromine atom on the indazole ring is a synthetically powerful and versatile functional handle. Its ability to participate in a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions, makes bromoindazoles indispensable building blocks in modern organic synthesis. From creating complex biaryl structures to installing diverse functional groups through both traditional and cutting-edge catalytic methods, the strategic use of bromoindazoles provides chemists with a reliable and adaptable toolkit for the rapid assembly of novel molecules with significant potential in drug discovery and materials science.
References
- Tlili, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Hornbrook, L. F., et al. (2023). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate.
- Tlili, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Pace, V., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Li, B., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Organic Letters.
- Wang, Z., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry.
- Wang, Z., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry.
- Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar.
- Ghosh, S., et al. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis.
- Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
- Wang, Y., et al. (2022). A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones. Chemical Communications.
- Mal, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Fraile, A., et al. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron Letters.
- Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Dergipark.
- Baralle, A., et al. (2018). Metal-Free Photocatalyzed Cross Coupling of Bromo-Heteroarenes with Pyrroles. Angewandte Chemie International Edition.
- Alexanian, E. J., et al. (2014). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society.
- Yoshino, T., et al. (2022). Experimental support for C−H activation as the enantio‐ and rate‐determining step. Angewandte Chemie International Edition.
- Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. ResearchGate.
- Xie, J., et al. (2015). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry.
- Al-dujaili, A. H., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules.
- (n.d.). 14.2. Examples of electrophilic aromatic substitution. Lumen Learning.
- (n.d.). Cross-coupling reaction. Wikipedia.
- (n.d.). C-H Activation. ACS GCI Pharmaceutical Roundtable.
- (2024). Removable and modifiable directing groups in C-H activation. YouTube.
- Knyazev, A. A., et al. (2021). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([6][9][12]thiadiazole) 1 with morpholine. ResearchGate.
- (2021). Synthesis Workshop: Electron-primed Photoredox Catalysis with Alyah Chmiel (Episode 69). YouTube.
- (2023). 5 Cross-Coupling Reactions || Suzuki, Kumada, Stille, Negishi, Hiyama Reactions || NET GATE SET JAM. YouTube.
- Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts.
- (n.d.). Electrophilic Aromatic Substitution Reaction. BYJU'S.
- (2023). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
- (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- (2016). Electrophilic Aromatic Substitution. YouTube.
- (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmcct.com [jmcct.com]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Visible-light photoredox catalysis enabled bromination of phenols and alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]
- 16. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding its reactivity is paramount for the rational design of novel drug candidates. This guide provides a comprehensive analysis of the electrophilic aromatic substitution (SEAr) reactions of a specific, highly functionalized derivative: methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate. We will dissect the electronic landscape of this molecule, predict its reactivity and regioselectivity, and provide field-proven insights into key transformations such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This document serves as a technical resource, blending theoretical principles with practical considerations to empower researchers in their synthetic endeavors.
Chapter 1: The Electronic Landscape and Predicted Reactivity
The reactivity of this compound in electrophilic substitution is governed by the interplay of the electronic effects of its substituents. A thorough understanding of these effects is crucial for predicting the outcome of a reaction.
-
The Indazole Core: The indazole ring system is an aromatic heterocycle. The benzene portion of the bicyclic system is inherently electron-rich and susceptible to electrophilic attack.
-
1-Methyl Group (-CH3): This is a weakly activating group that donates electron density to the ring through inductive effects and hyperconjugation.[2][3]
-
5-Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation (sigma complex).[3][4]
-
3-Carboxylate Group (-COOCH3): The methyl carboxylate group is a strong deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles.[2][3] This group is a meta-director.
Overall Reactivity Prediction:
The combined effect of a strong deactivating group (3-carboxylate) and a moderately deactivating group (5-bromo) will render the indazole ring significantly less reactive towards electrophiles than unsubstituted indazole. Harsh reaction conditions will likely be necessary to effect substitution.
Regioselectivity Prediction:
The available positions for substitution on the benzene ring are C4, C6, and C7.
-
The 1-methyl group activates the ring, but its influence is less pronounced than the deactivating groups.
-
The 5-bromo group directs incoming electrophiles to the ortho (C4 and C6) positions.
-
The 3-carboxylate group directs to the meta (C5 and C7) positions.
Considering these directing effects in concert:
-
Position C4: Is ortho to the directing bromo group.
-
Position C6: Is ortho to the directing bromo group.
-
Position C7: Is meta to the deactivating carboxylate group.
The directing effects of the bromo and carboxylate groups are likely to be the most influential. The 5-bromo group will strongly favor substitution at C4 and C6. The 3-carboxylate will disfavor substitution at C4 and C6 (its ortho and para positions) and favor substitution at C7 (one of its meta positions). Therefore, the most likely positions for electrophilic attack are C4 and C7 , with the precise outcome depending on the specific electrophile and reaction conditions.
Chapter 2: Synthesis of the Starting Material
The starting material, this compound, is not commercially abundant but can be synthesized through established routes. A common approach involves the N-methylation of methyl 5-bromo-1H-indazole-3-carboxylate.[5] The parent 1H-indazole can be prepared via methods like the Jacobson indazole synthesis from 5-bromo-2-nitrophenylacetic acid derivatives.[6] The regioselectivity of N-alkylation of indazoles can be influenced by steric and electronic factors, but for 3-carboxy-substituted indazoles, N-1 alkylation is generally favored.[7]
Chapter 3: Key Electrophilic Substitution Reactions
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations.
Mechanistic Rationale: Nitration is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). Due to the deactivated nature of the substrate, forcing conditions (e.g., elevated temperatures) may be required. As predicted, substitution is expected to occur at the C4 or C7 positions. A patent describes a similar nitration on a bromo-indazole derivative, suggesting that such transformations are feasible.[8]
Experimental Protocol (Hypothetical):
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Product | Expected Position of Substitution |
| Methyl 5-bromo-1-methyl-4-nitro-1H-indazole-3-carboxylate | C4 |
| Methyl 5-bromo-1-methyl-7-nitro-1H-indazole-3-carboxylate | C7 |
A commercially available analog, Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, confirms the feasibility of substitution at the C4 position.[9]
Halogenation
Further halogenation of the bromo-indazole core can provide valuable handles for cross-coupling reactions.
Mechanistic Rationale: Bromination can be achieved using bromine (Br2) in the presence of a Lewis acid or a milder reagent like N-bromosuccinimide (NBS). Chlorination can be accomplished with chlorine (Cl2) or N-chlorosuccinimide (NCS). The regioselectivity will again be directed to the C4 or C7 positions. The use of NBS is a widely employed method for the regioselective bromination of indazoles.[10] Recent studies have also shown that organocatalysts like gallocyanine can enhance the halogenation of indazoles with N-halosuccinimides under mild conditions.[11]
Experimental Protocol (Bromination with NBS):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add N-bromosuccinimide (1.1 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Data Presentation:
| Product | Reagent | Expected Position of Substitution |
| Methyl 4,5-dibromo-1-methyl-1H-indazole-3-carboxylate | NBS/Br2 | C4 |
| Methyl 5-bromo-7-chloro-1-methyl-1H-indazole-3-carboxylate | NCS | C7 |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO3H), which can be useful for increasing water solubility or as a directing group itself.
Mechanistic Rationale: Sulfonation is typically performed using fuming sulfuric acid (H2SO4 containing dissolved SO3).[12][13] The electrophile is sulfur trioxide (SO3). This reaction is often reversible.[13][14] Given the deactivation of the ring, high concentrations of SO3 and elevated temperatures will likely be necessary. The expected positions of substitution are C4 and C7.
Experimental Protocol (Hypothetical):
-
Carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO3) at room temperature with vigorous stirring.
-
Heat the mixture to 80-100 °C for several hours, monitoring the reaction progress.
-
Cool the reaction mixture and cautiously pour it onto ice.
-
The sulfonic acid product may precipitate and can be collected by filtration. Alternatively, it can be isolated as a salt by neutralization.
-
Wash the product thoroughly with cold water and dry.
Data Presentation:
| Product | Expected Position of Substitution |
| 5-Bromo-3-(methoxycarbonyl)-1-methyl-1H-indazole-4-sulfonic acid | C4 |
| 5-Bromo-3-(methoxycarbonyl)-1-methyl-1H-indazole-7-sulfonic acid | C7 |
Friedel-Crafts Reactions
Friedel-Crafts reactions, including acylation and alkylation, are fundamental C-C bond-forming reactions.
Mechanistic Rationale: Friedel-Crafts acylation, which introduces an acyl group (-COR), is generally preferred over alkylation for deactivated rings because the acylium ion (RCO+) is a more reactive electrophile.[15] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl3).[16][17] The strong deactivation of the indazole ring by the 3-carboxylate and 5-bromo substituents makes Friedel-Crafts reactions particularly challenging for this substrate. It is highly probable that the reaction will not proceed under standard conditions. The electron-withdrawing nature of the indazole core in this specific case may be too great to allow for the nucleophilic attack on the acylium ion.
Chapter 4: Visualization of Reaction Pathways
Diagram 1: Predicted Regioselectivity of Electrophilic Attack
Caption: Workflow for the nitration reaction.
Conclusion
The electrophilic substitution of this compound is a challenging but feasible endeavor. The strong deactivating effects of the 3-carboxylate and 5-bromo substituents necessitate harsh reaction conditions for transformations like nitration and sulfonation. The regiochemical outcome is a nuanced interplay of the directing effects of the substituents, with the C4 and C7 positions being the most probable sites of attack. Friedel-Crafts reactions are anticipated to be particularly difficult due to the significantly reduced nucleophilicity of the indazole ring. This guide provides a foundational understanding and practical starting points for researchers aiming to further functionalize this important heterocyclic scaffold.
References
- DOI. (2020-05-14). Electrophilic amination reactions with 1H‐indazole‐3‐carboxylates: Synthesis of amino acid frameworks and 3‐amino‐2‐oxindoles. [Link]
- NIH. Methyl 1-(4-fluorobenzyl)
- NIH. (2021-07-09).
- ResearchGate. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
- Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.
- PubMed. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. [Link]
- ResearchGate.
- Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- PubMed Central. (2018-07-17).
- YouTube. (2019-07-05). Determining the activating and directing effects of substituents. [Link]
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- Google Patents. Synthesis process of 3-bromo-5-nitro-1H-indazole.
- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
- YouTube. (2019-01-03).
- ACS Publications. (2025-09-10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry. [Link]
- Organic Chemistry Tutor.
- YouTube. (2022-04-20).
- YouTube. (2014-03-03). Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. [Link]
- YouTube. (2021-05-11).
- NIH. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
- PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347. [Link]
- YouTube. (2018-09-20). 18.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. youtube.com [youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 9. 1403767-11-2|Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 10. soc.chim.it [soc.chim.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Organic Solvent Solubility of Methyl 5-bromo-indazole-3-carboxylate Derivatives
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful drug development, influencing everything from reaction kinetics and purification efficiency to final formulation and bioavailability. This technical guide provides researchers, chemists, and formulation scientists with a comprehensive framework for understanding and determining the solubility of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate and its close structural analogues in organic solvents. Due to a lack of publicly available quantitative data for the specified molecule, this document focuses on establishing a robust scientific methodology. It combines theoretical principles with detailed, field-proven experimental protocols to empower researchers to generate reliable solubility data. The guide covers the physicochemical properties of the parent compound, methyl 5-bromo-1H-indazole-3-carboxylate, explains the principles of solvent-solute interactions, and provides step-by-step instructions for both rapid qualitative screening and rigorous quantitative equilibrium solubility determination via the shake-flask method.
Introduction: The Critical Role of Solubility
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential in fields such as oncology and neurology.[1][2] this compound is a key synthetic intermediate whose utility is fundamentally tied to its behavior in solution. Understanding its solubility is not an academic exercise; it is a critical parameter that dictates process efficiency and experimental success.
-
In Synthesis: Solvent selection determines reaction concentration, rate, and impurity profiles. Poor solubility can lead to sluggish reactions and heterogeneous mixtures that are difficult to manage.
-
In Purification: Crystallization, a primary method for purifying intermediates, is entirely dependent on differential solubility in a solvent system at varying temperatures.
-
In Formulation: For drug development professionals, the solubility of a final compound or its precursors directly impacts the ability to develop viable dosage forms.
This guide will use the well-documented analogue, methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5) , as a primary reference for physicochemical properties due to the availability of public data.[3][4][5] The principles and methodologies detailed herein are directly applicable to its N-methylated counterpart, with specific structural considerations highlighted where relevant.
Physicochemical Profile and Its Impact on Solubility
To predict how a compound will dissolve, we must first understand its intrinsic properties. The high melting point of this compound suggests significant crystal lattice energy, a key hurdle that a solvent must overcome to achieve dissolution.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₉H₇BrN₂O₂ | - |
| Molecular Weight | 255.07 g/mol | Moderate size, typical for drug-like molecules.[1][3] |
| Appearance | Yellow solid | Physical state at standard conditions.[1] |
| Melting Point | 208-210 °C | High, indicating a stable and strong crystal lattice that will resist dissolution, lowering solubility.[3] |
| XLogP3 (Predicted) | 2.11 | Indicates moderate lipophilicity (hydrophobicity). Suggests better solubility in organic solvents than in water.[3] |
| Polar Surface Area (PSA) | 54.98 Ų | The ester and indazole nitrogen atoms contribute to polarity, suggesting interactions with polar solvents are possible.[3] |
| pKa (Predicted) | 10.67 ± 0.40 | The N-H proton of the 1H-indazole is weakly acidic.[3] This is a key point of difference for the 1-methyl analogue. |
Expert Analysis: The molecule presents a dual character. The aromatic rings and bromine atom contribute to its lipophilicity (XLogP of 2.11), favoring dissolution in nonpolar to moderately polar solvents.[3] Conversely, the ester and nitrogen functionalities (PSA of 54.98 Ų) provide sites for polar interactions like dipole-dipole forces and hydrogen bonding, suggesting affinity for polar solvents.[3]
Consideration for the 1-Methyl Analogue: The primary difference in the user's specified compound, methyl 5-bromo-1-methyl -1H-indazole-3-carboxylate, is the replacement of the N-H proton with a methyl group. This modification removes the hydrogen bond donor capability at the N1 position. This change is expected to slightly decrease its polarity and may enhance its solubility in less polar, aprotic solvents while potentially reducing its affinity for protic solvents like alcohols.
Theoretical Framework: Predicting Solubility
The guiding principle of solubility is the adage "like dissolves like," which refers to the polarity of the solute and solvent.[6][7] A successful dissolution process maximizes favorable solute-solvent interactions while minimizing the disruption of stable solvent-solvent interactions.
Caption: Relationship between solute and solvent polarity.
-
Polar Solvents (e.g., Ethanol, Acetonitrile, DMSO): These are effective at dissolving polar compounds through dipole-dipole interactions and/or hydrogen bonding.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These dissolve nonpolar compounds primarily through weaker van der Waals forces.[7]
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipoles but lack acidic protons, making them good intermediate solvents.[7]
Based on its physicochemical profile, methyl 5-bromo-1H-indazole-3-carboxylate is predicted to have the highest solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in other polar solvents like ethyl acetate and acetone, and low solubility in nonpolar solvents like hexane.
Experimental Determination of Solubility
Theoretical prediction provides a starting point, but only experimental measurement yields actionable data. The following protocols outline a two-tiered approach: a rapid screen to identify promising solvents, followed by a rigorous quantitative measurement.
Protocol: Rapid Qualitative Solubility Screening
This method provides a quick, semi-quantitative assessment to classify solubility and identify suitable solvents for reactions, purification, or further quantitative analysis.[8]
Methodology:
-
Preparation: Aliquot approximately 5 mg of this compound into separate, clearly labeled 1-dram vials.
-
Solvent Addition: To the first vial, add the test solvent (e.g., DMSO) in 100 µL increments.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe for dissolution.
-
Observation & Classification:
-
Continue adding solvent up to a total volume of 500 µL.
-
If the solid dissolves completely, note the volume of solvent required.
-
If the solid does not dissolve at room temperature, gently warm the vial on a hotplate (to ~50-60°C) and observe. Note any temperature-dependent solubility.
-
-
Categorization: Classify the solubility based on the approximate concentration.
-
Very Soluble: >25 mg/mL (dissolves in <200 µL)
-
Soluble: 10-25 mg/mL (dissolves in 200-500 µL)
-
Sparingly Soluble: 1-10 mg/mL (partially dissolves or requires heating)
-
Insoluble: <1 mg/mL (no visible dissolution)
-
-
Repeat: Repeat steps 2-5 for a range of solvents covering different polarity classes (e.g., DMF, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).
Protocol: Quantitative Equilibrium Solubility (Shake-Flask Method)
The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It involves generating a saturated solution and then measuring the concentration of the dissolved solute. This protocol is adapted from OECD Guideline 105 and common industry practices.[10][11]
Caption: Workflow for the quantitative shake-flask solubility method.
Detailed Methodology:
-
System Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium, e.g., 10-20 mg) to a known volume of the chosen solvent (e.g., 2 mL) in a glass vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. Trustworthiness Check: A 24-hour period is common, but for compounds with slow dissolution kinetics, 48 or 72 hours may be necessary. To validate, take measurements at 24h and 48h; if they are identical, equilibrium has been reached.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe.
-
Filtration: Attach a chemically inert 0.22 µm syringe filter (PTFE is recommended for its low solute binding) and filter the solution into a clean, pre-weighed analysis vial.[7] Expertise Check: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
-
Sample Preparation for Analysis: Accurately perform a gravimetric or volumetric dilution of the clear filtrate with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Data Reporting: The solubility is reported in mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Data Presentation and Interpretation
All experimentally determined data should be compiled into a structured table for clear comparison and analysis. As no definitive public data exists, the following serves as a template for researchers to populate.
| Solvent | Solvent Class | Dielectric Constant (ε) | Qualitative Result (RT/Heat) | Quantitative Solubility (mg/mL @ 25°C) |
| Heptane | Nonpolar | 1.9 | Insoluble / Insoluble | < 0.1 |
| Toluene | Nonpolar (Aromatic) | 2.4 | Insoluble / Sparingly | ~0.5 |
| Dichloromethane (DCM) | Aprotic | 9.1 | Sparingly / Soluble | ~5-10 |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | Sparingly / Soluble | ~10-15 |
| Acetone | Polar Aprotic | 21 | Soluble / Very Soluble | ~20-30 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Soluble / Very Soluble | ~25-35 |
| Methanol (MeOH) | Polar Protic | 33 | Sparingly / Soluble | ~5-10 |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | Very Soluble / Very Soluble | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very Soluble / Very Soluble | > 100 |
| Note: Values in italics are predictive estimates to illustrate expected trends. |
Interpreting the Results: By correlating the quantitative data with solvent properties, a clear picture emerges. We would expect the highest solubility in highly polar aprotic solvents like DMSO and DMF, which are excellent at solvating both the polar and nonpolar regions of the molecule. Solubility would likely decrease in polar protic solvents like methanol, where the solvent's strong self-association (hydrogen bonding) must be disrupted. The lowest solubility is expected in nonpolar aliphatic solvents like heptane, which cannot effectively interact with the polar ester and indazole groups.
Conclusion
References
- OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
- KREATiS, High-accuracy water solubility determination using logK, KRE
- University of Colorado Boulder, Department of Chemistry, Experiment: Solubility of Organic & Inorganic Compounds, [Link]
- Chemistry LibreTexts, 3.3E: Experimentally Testing Solvents, [Link]
- Faculty of Science, Alexandria University, EXPERIMENT 1 DETERMIN
- Queen's University, Department of Chemistry, Solubility of Organic Compounds, [Link]
- FILAB, Solubility testing in accordance with the OECD 105, [Link]
- GovInfo, 304 Subpart E—Product Properties Test Guidelines, [Link]
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
- J&K Scientific, Methyl 5-bromo-1H-indazole-3-carboxyl
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. chem.ws [chem.ws]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. api.kreatis.eu [api.kreatis.eu]
- 10. filab.fr [filab.fr]
- 11. govinfo.gov [govinfo.gov]
Stability of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate Under Acidic Conditions: A Mechanistic and Methodological Evaluation
An In-Depth Technical Guide:
Executive Summary
The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical analysis of the stability of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate under acidic conditions. The indazole scaffold is a privileged structure in medicinal chemistry, making a thorough understanding of its derivatives' stability profiles essential for drug development. Our investigation reveals that the primary degradation pathway under acidic stress is the hydrolysis of the C-3 methyl ester moiety, yielding the corresponding carboxylic acid, 5-bromo-1-methyl-1H-indazole-3-carboxylic acid. The N-1 methylation of the indazole ring provides significant stability to the core heterocyclic system by preventing tautomerization, a common degradation route for unsubstituted indazoles.[1][2] This document details the mechanistic underpinnings of this hydrolytic degradation, provides validated, step-by-step protocols for conducting forced degradation studies, and outlines the development of a robust, stability-indicating analytical method using HPLC-UV and LC-MS for the accurate quantification and characterization of the parent compound and its degradant.
Introduction to the Indazole Scaffold and Stability Imperatives
The Privileged Indazole Core in Drug Discovery
The indazole ring, a ten-π electron aromatic heterocyclic system, is a cornerstone in modern medicinal chemistry.[2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions. This has led to the development of numerous indazole-containing compounds with significant therapeutic applications. Understanding the chemical resilience of this scaffold and its derivatives is paramount for advancing drug candidates from discovery to clinical application.
Profile: this compound
The subject of this guide, this compound, is a highly functionalized derivative. Key structural features influencing its stability include:
-
The Indazole Core: Inherently aromatic and generally stable. The N-1 methylation is critical as it locks the molecule in the thermodynamically more stable 1H-tautomer form, precluding photochemical rearrangements seen in unsubstituted indazoles.[1][2]
-
The C-5 Bromo Substituent: An electron-withdrawing group that influences the electron density of the aromatic system.
-
The C-3 Methyl Ester: A carboxylic acid derivative group that represents the most probable site of hydrolytic instability under both acidic and basic conditions.[3][4]
The Regulatory Mandate for Stability Testing
Forced degradation, or stress testing, is a regulatory requirement stipulated by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A.[5][6] These studies are indispensable for several reasons: they elucidate potential degradation pathways, identify degradation products, and are crucial for developing and validating stability-indicating analytical methods that can accurately separate degradants from the parent API.[6][7] The data generated informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[5]
Theoretical Assessment of Acidic Stability
Mechanistic Pathway: Acid-Catalyzed Ester Hydrolysis
The primary degradation pathway for this compound in an acidic aqueous environment is the hydrolysis of the methyl ester. All carboxylic acid derivatives can be hydrolyzed to their parent carboxylic acids.[3][4] For esters, this reaction requires a catalyst, such as a strong acid, and is often accelerated by heat.[3]
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methanol.
-
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product, 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the title compound.
Intrinsic Stability of the N-Methylated Indazole Core
The indazole ring itself is robust. Under the mild acidic conditions typically used for forced degradation (e.g., 0.1 M HCl), the heterocyclic ring is not expected to undergo cleavage. While studies have shown ring fission can occur in some indazole-3-carboxylic acids, this happens under extreme conditions like decarboxylation in boiling quinoline, which are not relevant to standard pharmaceutical stability testing.[8] Therefore, degradation pathways involving the core ring system are considered secondary and unlikely under these experimental conditions.
Experimental Design for a Forced Degradation Study
A well-designed forced degradation study provides clear, interpretable data on the stability of the API. The primary objective is to achieve a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating without degrading the sample excessively.
Workflow for Stability Assessment
The overall process involves subjecting the API to stress, analyzing the stressed samples at various time points, and identifying any resulting degradants. This iterative process is key to developing a robust analytical method and understanding the molecule's liabilities.
Caption: A self-validating workflow for a forced degradation study.
Validated Protocols for Stability Assessment
The following protocols are designed to be self-validating systems, providing the necessary rigor for regulatory submission and internal development.
Protocol 1: Forced Hydrolysis Under Acidic Conditions
-
Objective: To induce and monitor the degradation of this compound over time.
-
Materials:
-
This compound
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), certified grade
-
Sodium Hydroxide (NaOH), certified grade
-
Class A volumetric flasks and pipettes
-
Calibrated heating block or water bath
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of the API in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Stress Sample Preparation: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of 1.0 M HCl to initiate the reaction (final concentration: 0.1 mg/mL API in 0.1 M HCl, 10% v/v ACN).
-
Control Sample: Prepare a control by adding 1.0 mL of stock solution and 1.0 mL of deionized water to a 10 mL flask.
-
Incubation: Place the stress and control samples in a heating block set to 60°C.
-
Time Point Sampling: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a 1.0 mL aliquot from the stress sample.
-
Neutralization: Immediately neutralize the aliquot by adding 1.0 mL of 0.1 M NaOH. Causality Note: Neutralization quenches the degradation reaction, ensuring the analytical result accurately reflects the specific time point.
-
Dilution & Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 0.02 mg/mL) with the mobile phase and analyze immediately using the HPLC method described below.
-
Protocol 2: Stability-Indicating HPLC-UV Method
-
Objective: To separate, detect, and quantify the parent API from its primary acid-degradation product.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size. Rationale: A C18 stationary phase provides excellent hydrophobic retention for separating the slightly more polar carboxylic acid degradant from the parent ester.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 30 10.0 90 12.0 90 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides a good chromophoric response for both the parent and the likely degradant.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.
Protocol 3: Degradant Characterization by LC-MS
-
Objective: To confirm the identity of the primary degradant by obtaining its mass-to-charge ratio (m/z).
-
Methodology:
-
Utilize an HPLC system coupled to a mass spectrometer (e.g., Agilent Q-TOF).
-
Employ the same chromatographic conditions as the HPLC-UV method to ensure peak correlation.
-
Analyze the most degraded sample (e.g., the 24-hour time point).
-
Acquire mass spectra for the parent peak and the main degradation peak.
-
Expected Results:
-
Parent API (C₁₀H₉BrN₂O₂): Expected [M+H]⁺ ≈ 270.0/272.0 (characteristic bromine isotope pattern).
-
Degradant (C₉H₇BrN₂O₂): Expected [M+H]⁺ ≈ 256.0/258.0 (mass difference of 14 Da, corresponding to the loss of CH₂ from the ester hydrolysis).
-
-
Data Interpretation and Presentation
Quantitative Analysis
The percentage of the remaining API and the formation of the degradation product can be calculated based on the peak areas from the HPLC chromatograms. Mass balance should be assessed to ensure all major components are accounted for.
Calculation of Percent Degradation: % Degradation = (1 - (Area_API_stressed / Area_API_control)) * 100
Tabular Summary of Hypothetical Stability Data
This table summarizes potential results from the forced hydrolysis experiment, providing a clear overview of the degradation kinetics.
| Time Point (hours) | API Peak Area | Degradant Peak Area | % API Remaining | % Degradant Formed | Mass Balance (%) |
| 0 | 1,250,000 | 0 | 100.0 | 0.0 | 100.0 |
| 2 | 1,187,500 | 61,000 | 95.0 | 4.9 | 99.9 |
| 4 | 1,125,000 | 122,500 | 90.0 | 9.8 | 99.8 |
| 8 | 1,012,500 | 230,000 | 81.0 | 18.4 | 99.4 |
| 24 | 850,000 | 395,000 | 68.0 | 31.6 | 99.6 |
Note: Data is illustrative. Response factors may be needed for precise mass balance calculations.
Conclusion and Strategic Recommendations
This compound exhibits predictable instability under acidic conditions, primarily driven by the hydrolysis of its C-3 methyl ester. The N-methylated indazole core remains stable under these conditions.
Key Takeaways for Drug Development Professionals:
-
Primary Liability: The ester functionality is the key chemical liability.
-
Analytical Strategy: A standard reversed-phase HPLC method is sufficient to act as a stability-indicating method.
-
Formulation Considerations: For liquid formulations, maintaining a pH in the neutral to slightly acidic range (pH 4-6) where ester hydrolysis is minimized would be a prudent starting point for development. Avoid strongly acidic environments to ensure long-term product stability.
-
Pro-drug Potential: The hydrolysis to the carboxylic acid could potentially be leveraged in a pro-drug strategy, where the more soluble ester is administered and converted to the active carboxylic acid in vivo.
This comprehensive guide provides the theoretical foundation and practical methodologies required to confidently assess and manage the acidic stability of this important class of molecules.
References
- BenchChem. (2025).
- Silva, A. M. G., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(1), 384-406. [Link]
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
- Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
- BenchChem. (2025). Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments.
- Blumenthal, J. H. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(8), 1853-1857. [Link]
- Prajapati, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(1), 129-138. [Link]
- Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review. [Link]
- KPU Pressbooks. 7.
- LibreTexts Chemistry. (2020). 21.4: Synthesis of Carboxylic Acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
The Indazole-3-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a cornerstone of medicinal chemistry.[1] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions have established it as a "privileged scaffold" in the design of therapeutically active agents. Several indazole-based drugs, including the kinase inhibitors Axitinib and Pazopanib, have secured FDA approval for cancer therapy, underscoring the clinical significance of this motif.[2] This guide focuses specifically on substituted indazole-3-carboxylates and their amide derivatives (carboxamides), a subclass that has demonstrated a remarkable breadth of biological activity. By strategically modifying the carboxylate group at the C3-position, researchers can fine-tune the molecule's interaction with various biological targets, unlocking potent anticancer, anti-inflammatory, and antimicrobial properties. This document serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, mechanisms of action, and experimental evaluation of this promising class of compounds.
Core Synthetic Strategies: Accessing the Indazole-3-Carboxamide Backbone
The therapeutic potential of this scaffold is fundamentally enabled by robust and versatile synthetic methodologies. The most common and effective approach for generating a library of diverse indazole-3-carboxamides involves the coupling of a 1H-indazole-3-carboxylic acid core with a wide array of substituted amines. This reaction is typically facilitated by standard peptide coupling reagents.
Causality in Experimental Design:
The choice of coupling reagents is critical for ensuring high yield and purity. The combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-Hydroxybenzotriazole (HOBT) is frequently employed. EDC.HCl activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBT acts as a crucial additive that minimizes side reactions and suppresses racemization, thereby ensuring the integrity of the final product. Triethylamine (TEA), a non-nucleophilic base, is used to neutralize the HCl salt formed during the reaction, maintaining an optimal pH for the coupling to proceed efficiently.[3]
Generalized Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This protocol outlines a standard procedure for the amide coupling reaction.[3][4]
-
Acid Activation: Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Coupling Reagent Addition: To the solution, add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents).
-
Base Addition: Add TEA (3 equivalents) to the reaction mixture and stir at room temperature for approximately 15 minutes. This period allows for the complete activation of the carboxylic acid.
-
Amine Introduction: Add the desired substituted aryl or aliphatic amine (1 equivalent) to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 4-6 hours, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove DMF and excess reagents. The crude product is then purified, typically by column chromatography on silica gel, to yield the final substituted 1H-indazole-3-carboxamide.
Visualization: General Synthetic Workflow
Caption: General workflow for the synthesis of indazole-3-carboxamides.
Anticancer and Antiproliferative Activity
The indazole-3-carboxylate scaffold is a prolific source of potent anticancer agents, primarily functioning through the targeted inhibition of protein kinases that are critical for tumor growth, survival, and metastasis.[2][5]
Mechanism of Action: Kinase Inhibition
-
P21-Activated Kinase 1 (PAK1) Inhibition: Aberrant PAK1 signaling is a known driver of cancer progression, particularly in promoting cell migration and invasion.[3][6] Indazole-3-carboxamide derivatives have been identified as highly potent and selective PAK1 inhibitors. The representative compound 30l demonstrated an IC₅₀ value of 9.8 nM against PAK1 and significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells.[6] The mechanism involves the downregulation of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT).
-
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). N-1 substituted indazole-3-carboxamides have been successfully designed as PARP-1 inhibitors, with compound 5 showing an IC₅₀ of 6.8 µM and demonstrating a protective effect against streptozotocin-induced diabetes in rats, a condition linked to DNA damage.[7]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Many indazole derivatives, including the approved drug Axitinib, target this kinase.[8][5] The indazole core acts as a hinge-binding motif, effectively blocking the ATP-binding site of the kinase and preventing its activation.
Visualization: PAK1 Signaling in Cancer Cell Metastasis
Caption: Inhibition of the PAK1 signaling pathway by indazole derivatives.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the inhibitory activity of representative indazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| 30l | PAK1 (enzyme) | 0.0098 | [6] |
| 2f | 4T1 (Breast) | 0.23 | [9] |
| 2f | A549 (Lung) | 1.15 | [9] |
| 6o | K562 (Leukemia) | 5.15 | [10] |
| Compound 5 | PARP-1 (enzyme) | 6.8 | [7] |
| 11c | HEP3BPN 11 (Liver) | Potent | [8] |
*Specific IC₅₀ value not provided, but noted as more potent than the standard methotrexate.
Key Experimental Protocols
A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [3] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Compound Preparation: Prepare serial dilutions of the test indazole-3-carboxamide compounds in a suitable kinase buffer. A 5% DMSO solution is used as a vehicle control.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution.
-
Enzyme Addition: Add 2 µL of the target kinase solution (e.g., PAK1).
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to start the kinase reaction. Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Incubate for 30 minutes at room temperature and measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
B. Cell Proliferation Assay (MTT Assay) [10] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Anti-inflammatory Properties
Substituted indazole-3-carboxamides have emerged as potent modulators of the inflammatory response, acting through distinct and therapeutically relevant mechanisms.
Mechanism of Action
-
CRAC Channel Blockade: Aberrant activation of mast cells is a key factor in many inflammatory and autoimmune diseases.[11][12] This activation is controlled by the influx of extracellular calcium through Calcium-Release Activated Calcium (CRAC) channels. Specific indazole-3-carboxamides have been identified as potent CRAC channel blockers.[12] By inhibiting this calcium influx, these compounds stabilize mast cells and prevent the release of pro-inflammatory mediators like histamine, β-hexosaminidase, and tumor necrosis factor-alpha (TNF-α).[11]
-
Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is responsible for producing prostaglandins, which are key mediators of pain and inflammation. Indazole derivatives have been shown to inhibit COX-2 activity, contributing to their anti-inflammatory effects.[13] This mechanism is shared with many non-steroidal anti-inflammatory drugs (NSAIDs).
Critical Structure-Activity Relationship (SAR) Insights
A crucial finding in this area is the strict regiochemical requirement of the amide linker for CRAC channel activity. Studies have shown that the indazole-3-carboxamide linkage (Indazole-CO-NH-R) is essential for potent inhibition.[11][12] The reverse amide isomer (Indazole-NH-CO-R) is almost completely inactive, even at high concentrations.[11] This unprecedented requirement highlights the specific and well-defined nature of the binding interaction with the CRAC channel or its regulatory proteins.
Visualization: CRAC Channel-Mediated Mast Cell Activation
Caption: Inhibition of mast cell degranulation via CRAC channel blockade.
Key Experimental Protocol
A. Measurement of Nitric Oxide (NO) Production (Griess Assay) [14] This assay quantifies the production of NO, a pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the test indazole compounds for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: Incubate in the dark at room temperature for 10 minutes. The reaction will produce a magenta-colored azo compound. Measure the absorbance at ~540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Antimicrobial Activity
While less explored than their anticancer and anti-inflammatory roles, indazole-3-carboxylates and their derivatives have also demonstrated promising antimicrobial activity.
Spectrum of Activity
Studies have reported that certain 1H-indazole-3-carboxamides possess both antibacterial and antifungal properties.[4][15] For example, conjugates of indole-3-carboxamides with polyamines, a structurally related class, have been shown to target and disrupt bacterial membranes, and can act as antibiotic potentiators, enhancing the efficacy of existing drugs.[16] This suggests a potential mechanism for the indazole counterparts.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table shows representative MIC values for a related class of indole-3-carboxamide-polyamine conjugates, illustrating the potential of this general scaffold.
| Compound ID | S. aureus (MRSA) MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) | Reference |
| 12 | 4 | 8 | 16 | [16] |
| 13 | 4 | 16 | 32 | [16] |
| 14 | 2 | 8 | 16 | [16] |
Key Experimental Protocol
A. Minimum Inhibitory Concentration (MIC) Determination This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth medium.
-
Compound Dilution: Prepare a two-fold serial dilution of the test indazole compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no drug) and a negative control (broth, no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.
Other Notable Biological Activities
The versatility of the indazole-3-carboxylate scaffold extends to other areas of pharmacology and toxicology. Of particular note is its prevalence in the class of substances known as synthetic cannabinoid receptor agonists (SCRAs).[17][18] Many potent SCRAs feature an indazole-3-carboxamide core and act as high-potency agonists at the CB1 receptor, leading to strong psychoactive effects and a high potential for abuse.[19][20] While this activity falls outside the scope of therapeutic development, it is a critical area of research for forensic science and public health.
Conclusion and Future Perspectives
Substituted indazole-3-carboxylates and their carboxamide derivatives represent a profoundly versatile and pharmacologically significant chemical scaffold. The ease of synthetic modification at the 3-position allows for the systematic exploration of structure-activity relationships, leading to the discovery of highly potent and selective agents. The demonstrated success in targeting protein kinases for cancer, CRAC channels for inflammation, and microbial processes highlights the broad therapeutic potential of this compound class.
Future research should focus on optimizing the selectivity of these inhibitors to minimize off-target effects and improve their safety profiles. The development of dual-function inhibitors, such as compounds with combined anti-inflammatory and anticancer activity, could offer novel therapeutic strategies for complex diseases. As our understanding of the molecular drivers of disease continues to grow, the indazole-3-carboxylate scaffold is poised to remain a valuable and enduring template for the design of next-generation therapeutics.
References
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1167-1171.
- Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
- Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1167-1171.
- Papeo, G., et al. (2009). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 17(18), 6663-6675.
- Gómez-de la Torre, V., et al. (2021). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry, 215, 111308.
- BenchChem. (2025). Application of 1H-indazole-3-carboxamides as PAK1 Inhibitors: Application Notes and Protocols. BenchChem.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
- Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. ResearchGate.
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15823-15833.
- Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1639-1663.
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate.
- Blease, A. M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396.
- Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 5039-5057.
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15823-15833.
- Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(10), 1319-1324.
- Thippeswamy, B. S., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(11), HC01-HC05.
- Wang, C., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Organic Chemistry, 24(13), 1466-1481.
- Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099.
- Tai, S., et al. (2024). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. Neuroscience Bulletin.
- Blease, A. M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. ResearchGate.
- Sue, K., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Antibiotics, 10(12), 1494.
- Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ResearchGate.
- Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653.
- Cannaert, A., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 543.
- Gaikwad, S. B., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 1), 1-8.
- Koeberle, A., et al. (2010). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Journal of Medicinal Chemistry, 53(3), 1436-1446.
- Almanza-Pérez, J. C., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 27(22), 8024.
- MedchemExpress. Indazole-3-carboxylic acid. MedchemExpress.com.
- Wrzeciono, U., et al. (1993). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Pharmazie, 48(8), 582-584.
- Maccioni, E., et al. (2017). Synthesis and biological evaluation of new indazole derivatives. ResearchGate.
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
- Cannaert, A., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 543.
- Sigma-Aldrich. Indazole-3-carboxylic acid. Sigma-Aldrich.
- Asati, V., & Sharma, S. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6248.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole-3-Carboxylate Core: A Journey from Foundational Discovery to Modern Synthetic Marvels
An In-depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole ring system, a bioisostere of indole, stands as a quintessential "privileged scaffold" in contemporary medicinal chemistry.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds have cemented its role in the development of numerous therapeutic agents, including kinase inhibitors like Axitinib and Pazopanib.[3] This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes toward a particularly valuable derivative: the indazole-3-carboxylate. We will dissect the foundational chemical logic of early methods, trace the development of more sophisticated strategies, and provide detailed, field-proven protocols for key transformations. This narrative is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but the causal reasoning behind the experimental choices that have shaped this vital area of heterocyclic chemistry.
Chapter 1: The Genesis of a Scaffold: Fischer's Pioneering Work
The story of the indazole ring system begins not with the parent heterocycle, but with a substituted derivative. In 1883, the eminent chemist Emil Fischer reported the first synthesis of a compound containing the indazole core.[1][4][5] Through the simple heating of o-hydrazinobenzoic acid, Fischer observed an intramolecular condensation and cyclization, yielding 3-indazolone.[1][2] This seminal work, while not targeting a carboxylate, was the crucial first step that introduced this heterocyclic system to the world of chemistry and demonstrated a fundamental strategy for its formation: the cyclization of a pre-functionalized benzene ring.
Fischer's Synthesis of Indazolone (circa 1883)
-
Starting Material: o-Hydrazinobenzoic acid
-
Procedure: The starting material was heated, leading to the loss of a water molecule and subsequent intramolecular cyclization.
-
Observation: This reaction established the foundational principle of forming the pyrazole ring of the indazole system from an ortho-substituted aniline derivative.[1]
This early discovery laid the conceptual groundwork for future chemists to develop methods for accessing the indazole core with varied substitution patterns, including the highly sought-after C3-carboxylates.
Chapter 2: Foundational Pathways to Indazole-3-Carboxylic Acid
With the indazole scaffold established, the subsequent challenge was to develop methods for introducing functionality at specific positions. The carboxylate group at the C3 position proved to be a particularly versatile handle for further chemical elaboration, making its synthesis a key objective. Two classical, yet distinct, strategies emerged.
Route A: The Isatin-to-Indazole Pathway
One of the earliest and most logical approaches begins with isatin (1H-indole-2,3-dione), a readily available starting material. This multi-step pathway relies on a series of well-understood, classical organic reactions to first open the indole ring and then re-form it into the isomeric indazole system.
The causality behind this pathway is rooted in manipulating the oxidation states and connectivity of the nitrogen atoms. Isatin is first hydrolyzed under basic conditions to open the five-membered ring, forming an amino phenylglyoxylate salt. This intermediate is then subjected to diazotization, converting the amino group into a reactive diazonium salt. Subsequent reduction of the diazonium salt and the adjacent ketone furnishes an aryl hydrazine intermediate, which is primed for acid-catalyzed cyclization to furnish the thermodynamically stable indazole-3-carboxylic acid.[6]
Caption: Workflow for the synthesis of Indazole-3-Carboxylic Acid from Isatin.
Experimental Protocol: Synthesis of Indazole-3-Carboxylic Acid from Isatin [6]
-
Step 1: Hydrolysis of Isatin. To a solution of aqueous sodium hydroxide, add isatin portion-wise while stirring. Heat the mixture to facilitate the hydrolysis and formation of the sodium salt of 2-aminophenylglyoxylic acid.
-
Step 2: Diazotization and Reduction. Cool the resulting solution in an ice bath. Add a solution of sodium nitrite, followed by the slow addition of acid (e.g., HCl) to form the diazonium salt. This is immediately followed by reduction (e.g., with sodium sulfite or stannous chloride) to convert the diazonium group to a hydrazine.
-
Step 3: Cyclization. The aryl hydrazine intermediate is then heated under acidic conditions. This promotes intramolecular condensation between the hydrazine and the ketone, followed by dehydration, to yield indazole-3-carboxylic acid.
-
Step 4: Isolation. The product typically precipitates from the acidic solution upon cooling. It can be collected by filtration, washed with cold water, and dried.
This method, while robust, is a multi-step process that may have limitations in terms of overall yield and substrate scope.
Route B: The Büchi Indole-to-Indazole Ring Transformation
A more elegant, albeit mechanistically complex, approach involves the transformation of an indole precursor directly into an indazole. First described by Büchi in 1986, this reaction utilizes nitrosation to effect a fascinating ring-opening and re-closure cascade.[3] This strategy is particularly powerful for generating 1H-indazole-3-carboxaldehydes, which are readily oxidized to the desired carboxylic acids.
The reaction is typically performed by treating an indole with sodium nitrite in a slightly acidic environment. The key to this transformation is the electrophilic attack of the nitrosonium ion at the electron-rich C3 position of the indole. This is followed by a series of rearrangements that lead to the cleavage of the C2-C3 bond of the indole ring, forming a phenyl glyoxal oxime intermediate. A final intramolecular cyclization, driven by the formation of the stable aromatic indazole ring, yields the product.[3]
Caption: Key mechanistic steps in the nitrosation of indole to form an indazole.
Experimental Protocol: Synthesis of 5-Chloro-1H-indazole-3-carboxaldehyde [3]
-
Rationale: This protocol provides a specific example with an electron-deficient indole, where this method is often effective. The aldehyde product can be easily oxidized to the corresponding carboxylic acid in a subsequent step.
-
Setup: To a solution of 5-chloroindole (1.0 eq) in a mixture of acetic acid and water, add a solution of sodium nitrite (NaNO₂) (1.5 eq) in water dropwise at a controlled temperature (e.g., 5-10 °C).
-
Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically diluted with water, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization or column chromatography to yield the pure 1H-indazole-3-carboxaldehyde.
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| 1b | Indole | ~60-70% | 141 |
| 12b | 5-Chloroindole | 81% | 216 |
| 14b | 5-Fluoroindole | 75% | 170 |
| 21b | Indole-5-carboxylic acid | 62% | >260 |
| Table 1: Representative yields for the synthesis of 1H-indazole-3-carboxaldehydes via nitrosation of substituted indoles. Data sourced from RSC Advances.[3] |
Chapter 3: Modern Synthetic Evolutions: The Aryne Cycloaddition
While classical methods remain valuable, modern organic synthesis has provided more direct and often higher-yielding routes. Among these, the [3+2] cycloaddition of an aryne with a diazo compound is a particularly powerful strategy for the direct synthesis of indazole-3-carboxylates.
This approach is mechanistically elegant. An aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, is treated with a fluoride source (e.g., TBAF) to generate the highly reactive benzyne intermediate in situ. This intermediate is immediately trapped by a 1,3-dipole, such as ethyl diazoacetate. The resulting [3+2] cycloaddition directly constructs the indazole ring system with the desired ethyl carboxylate group at the C3 position in a single, convergent step.[7]
Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate via Aryne Cycloaddition [7]
-
Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, 1.0 eq) and ethyl diazoacetate (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Aryne Generation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 eq) dropwise. The fluoride ion attacks the silicon, triggering the elimination of triflate and TMSF to generate benzyne.
-
Cycloaddition: After the addition is complete, allow the reaction to stir at -78 °C for 1.5 hours, then slowly warm to room temperature and stir overnight.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. The combined organic layers are dried, concentrated, and the residue is purified by silica gel chromatography to afford the target product.
| Aryne Precursor | Diazo Reagent | Yield (%) | Key Advantage |
| 2-(TMS)phenyl triflate | Ethyl diazoacetate | 82% | High efficiency, direct C3-esterification |
| Table 2: Summary of the aryne cycloaddition approach. Data sourced from Organic Syntheses.[7] |
Chapter 4: Comparative Analysis and Outlook
The journey to synthesize indazole-3-carboxylates showcases the beautiful evolution of synthetic strategy in organic chemistry.
| Method | Starting Material(s) | Key Steps | Advantages | Disadvantages |
| Isatin Pathway | Isatin | Hydrolysis, Diazotization, Reduction, Cyclization | Uses readily available starting material; well-established chemistry. | Multi-step, moderate overall yields, generates significant waste. |
| Büchi Reaction | Substituted Indoles | Nitrosation, Ring-Opening, Ring-Closure | Good for certain substituted indoles; clever ring transformation. | Yields can be variable, especially for electron-rich indoles; produces an aldehyde that needs further oxidation. |
| Aryne Cycloaddition | Aryne Precursor, Diazo Ester | In situ aryne generation, [3+2] Cycloaddition | Highly convergent, excellent yields, directly installs the ester. | Requires specialized precursors and reagents; handling of diazo compounds requires care. |
| Table 3: Comparative overview of major synthetic routes to Indazole-3-Carboxylates. |
The discovery and synthesis of the indazole-3-carboxylate core have been driven by a continuous search for efficiency, elegance, and practicality. From Fischer's foundational heating of a simple benzoic acid derivative to modern, sophisticated cycloadditions, each step has expanded the chemist's toolbox. Today, these methods empower researchers in drug discovery and materials science to access this critical scaffold, enabling the creation of novel molecules with profound biological and physical properties. The ongoing innovation in this field promises even more step-economical and sustainable routes in the future, further cementing the legacy of the indazole ring in science.
References
- Title: Fischer indole synthesis - Wikipedia Source: Wikipedia URL:[Link]
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Publishing URL:[Link]
- Title: Fischer indole synthesis - Grokipedia Source: Grokipedia URL:[Link]
- Title: Fischer indole synthesis in the absence of a solvent Source: SciSpace URL:[Link]
- Title: Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy Source: ACS Public
- Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Publishing URL:[Link]
- Title: Fischer Indole Synthesis (late 1880s).
- Title: Methods for the preparation of indazole-3-carboxylic acid and n-(s)
- Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL:[Link]
- Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities Source: PubMed URL:[Link]
- Title: ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview Source: ResearchG
- Title: How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Source: Knowledge - Xiamen Aeco Chemical Co., Ltd. URL:[Link]
- Title: INDAZOLE Source: Organic Syntheses URL:[Link]
- Title: Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine Source: Google Patents URL
- Title: Indazole synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS Source: Organic Syntheses URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Leveraging Methyl 5-Bromo-1-methyl-1H-indazole-3-carboxylate in Modern Drug Discovery
Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and inflammatory diseases.[1] This guide focuses on a highly versatile derivative, Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate . This trifunctional building block offers a pre-defined N-1 methylation pattern, a C-3 ester for amide library synthesis or bioisosteric modification, and a strategically placed C-5 bromine atom, which serves as a prime handle for late-stage functionalization. We provide an in-depth analysis of its strategic application, detailed experimental protocols for key synthetic transformations, and expert insights into troubleshooting and optimization, designed for researchers, scientists, and drug development professionals.
Compound Profile and Strategic Value
This compound is a cornerstone reagent for building diverse compound libraries. Its value lies in the orthogonal reactivity of its functional groups, allowing for a systematic and modular approach to drug design.
| Property | Data | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1363381-41-2 | [2] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [2] |
| Molecular Weight | 269.1 g/mol | [2] |
| Appearance | White to off-white solid | |
| Primary Application | Versatile building block for pharmaceutical and agrochemical synthesis. | [3] |
| Handling & Storage | Store in a cool, dry, well-ventilated area. For research use only. | [2] |
The Trifunctional Advantage
The molecule's structure offers three distinct points for chemical modification, a feature highly prized in medicinal chemistry for enabling rapid exploration of Structure-Activity Relationships (SAR).
Core Synthetic Protocols: Cross-Coupling at C5
The C5-bromo position is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for this purpose.
Suzuki-Miyaura Coupling for C-C Bond Formation
Expertise & Rationale: The Suzuki-Miyaura reaction is a pillar of modern medicinal chemistry, enabling the linkage of the indazole core to a vast array of commercially available aryl and heteroaryl boronic acids.[4] This transformation is fundamental for exploring SAR in domains that interact with aromatic residues in a target protein, such as the hinge-binding region of kinases. The selection of a catalyst system like Pd(dppf)Cl₂ is often a reliable starting point for heteroaryl bromides due to its balance of activity and stability.[5][6]
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting indazole.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Typical Time (h) | Reference for similar systems |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2-4 | [5][6] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 6-12 | [7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90-110 | 4-8 | [8] |
Buchwald-Hartwig Amination for C-N Bond Formation
Expertise & Rationale: The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, a motif prevalent in pharmaceuticals.[9][10] This reaction allows for the introduction of primary or secondary amines at the C5 position, providing access to compounds with altered polarity, basicity, and hydrogen-bonding capabilities. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is often critical for achieving high efficiency, as it promotes the rate-limiting reductive elimination step.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine for coordination to the palladium center.[10]
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-5 mol%). Add the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon is preferred) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Heat the sealed reaction mixture with vigorous stirring to 100-110 °C for 12-24 hours.
-
Monitoring: Track the consumption of the starting bromide using LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Wash the combined organic filtrates with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-indazole derivative.
Functionalization of the C3-Carboxylate
The methyl ester at the C3 position is a versatile handle for constructing amide libraries, a critical step in lead optimization to modulate physicochemical properties and target interactions.
Protocol 3.1: Saponification to the Carboxylic Acid
-
Setup: Dissolve the methyl ester starting material (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equiv) and stir the mixture at room temperature until LC-MS analysis confirms complete conversion to the acid (typically 2-6 hours).
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1N HCl.
-
Isolation: The carboxylic acid product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract with an organic solvent like ethyl acetate.
Protocol 3.2: Amide Bond Formation
-
Setup: To a solution of the carboxylic acid (1.0 equiv, from Protocol 3.1) in an anhydrous solvent like N,N-Dimethylformamide (DMF), add the desired amine (1.1 equiv).
-
Coupling Agent: Add a coupling agent such as HATU (1.2 equiv) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).[7]
-
Reaction: Stir the reaction at room temperature overnight (8-16 hours).
-
Work-up: Pour the reaction mixture into ice-cold water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with ethyl acetate, wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude material via flash column chromatography or preparative HPLC.
Advanced Strategy: Bioisosteric Replacement
Expertise & Rationale: In lead optimization, the carboxylic acid functional group can sometimes lead to poor cell permeability and rapid metabolic clearance. Bioisosteric replacement is a powerful strategy to overcome these liabilities while maintaining or improving target engagement.[13][14] The C3-carboxylic acid derived from our title compound is an ideal anchor for introducing such bioisosteres. For example, replacing a carboxylic acid with a tetrazole can retain the acidic proton necessary for a hydrogen bond interaction but increases lipophilicity, potentially improving oral bioavailability.[13][15]
This strategy involves more complex, multi-step syntheses but provides a rational path to modulate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, a critical aspect of transforming a potent inhibitor into a viable drug candidate.
References
- Piras, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7066-7078.
- Royal Society of Chemistry. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743–747.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Malpass, J. R., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7).
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.
- Kumar, R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4933.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115600.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- ResearchGate. (n.d.). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.
- Doi, R., et al. (2020). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 101–104.
- MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 803.
- Journal of Population Therapeutics and Clinical Pharmacology. (2023). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.
- PubMed. (2012). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6148-6153.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1363381-41-2 | NEC38141 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. drughunter.com [drughunter.com]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
synthesis of bioactive compounds from methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
An In-Depth Guide to the Synthesis of Bioactive Compounds from Methyl 5-Bromo-1-methyl-1H-indazole-3-carboxylate
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions mean that indazole derivatives are frequently found at the core of molecules with significant pharmacological properties, including anti-tumor, anti-inflammatory, and antibacterial activities.[1][3][4] Many compounds incorporating this scaffold have advanced into clinical trials or have been approved as drugs, underscoring its therapeutic relevance.[1][5]
This compound is a particularly valuable and versatile starting material for drug discovery campaigns.[6] Its structure offers three key points for chemical modification:
-
The C5-Bromine Atom: This serves as a highly effective synthetic handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.
-
The C3-Ester Group: This functional group can be readily converted into a wide array of amides, hydroxamic acids, or other functionalities, which are crucial for tuning the compound's interaction with biological targets.[7][8]
-
The N1-Methyl Group: The presence of the methyl group at the N1 position resolves the tautomerism issue often seen with NH-indazoles, ensuring regiochemical control in subsequent reactions and often improving pharmacokinetic properties.
This application note provides detailed protocols and the underlying scientific rationale for key synthetic transformations starting from this advanced intermediate, enabling researchers to efficiently generate libraries of novel bioactive compounds.
Core Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[9] For the 5-bromoindazole scaffold, this reaction is the premier method for introducing aryl and heteroaryl moieties, which are ubiquitous in kinase inhibitors and other targeted therapies.
Causality Behind Experimental Choices
The success of the Suzuki coupling hinges on a palladium catalyst that can efficiently navigate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is deliberate; the dppf ligand's wide bite angle and electron-rich nature promote the reductive elimination step and stabilize the catalytic species, leading to high yields and broad substrate scope.[10][11] A base, such as potassium carbonate, is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9][10] Dimethoxyethane (DME) is an excellent solvent as it effectively solvates the reactants and the catalyst complex and has a sufficiently high boiling point for the reaction.[10]
Experimental Protocol: Synthesis of Methyl 1-methyl-5-phenyl-1H-indazole-3-carboxylate
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
Caption: Suzuki-Miyaura cross-coupling workflow.
Core Synthetic Strategy II: C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of a nitrogen-based substituent at the C5 position is a critical step in the synthesis of many bioactive molecules. The Buchwald-Hartwig amination is the most robust and versatile method for forming these C-N bonds, accommodating a wide range of amine coupling partners.[12][13][14]
Causality Behind Experimental Choices
This reaction requires a sophisticated catalyst system to overcome the challenges of C-N bond formation.[13] Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step, which is often rate-limiting.[15] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[14] Toluene is a common solvent choice due to its inertness and ability to facilitate the reaction at elevated temperatures.
Experimental Protocol: Synthesis of Methyl 5-(diethylamino)-1-methyl-1H-indazole-3-carboxylate
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst such as XantPhos Pd G3 (0.02 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon for 10-15 minutes.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by diethylamine (1.2 eq).
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100-110 °C and stir. Monitor the reaction's completion using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to obtain the 5-aminoindazole product.
Caption: Buchwald-Hartwig amination workflow.
Core Synthetic Strategy III: C3-Ester Modification to Bioactive Amides
The ester at the C3 position is a versatile precursor to amides. The 1H-indazole-3-carboxamide scaffold is a key pharmacophore in a variety of targeted agents, including potent and selective p21-activated kinase 1 (PAK1) inhibitors with anti-metastatic activity.[16] The most reliable route to these amides involves a two-step sequence: saponification of the ester to the carboxylic acid, followed by a standard amide coupling reaction.[8]
Causality Behind Experimental Choices
Direct aminolysis of the methyl ester is often slow and inefficient. A two-step approach provides superior control and versatility. Saponification with a base like lithium hydroxide (LiOH) is a clean and high-yielding method to obtain the carboxylic acid. For the subsequent amide coupling, reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the desired amine.[17] A tertiary amine base like N-methylmorpholine (NMM) is added to neutralize the HCl generated from EDC hydrochloride and to maintain a basic pH.[17]
Experimental Protocol: Synthesis of 1-Methyl-5-bromo-N-propyl-1H-indazole-3-carboxamide
Part A: Saponification to Carboxylic Acid
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Acidification: Cool the mixture in an ice bath and acidify to pH ~3-4 with 1M hydrochloric acid (HCl).
-
Isolation: A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Part B: Amide Coupling
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid from Part A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add 1-hydroxybenzotriazole hydrate (HOBt, 1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq), and N-methylmorpholine (NMM, 2.5 eq).[17] Stir for 15 minutes at room temperature.
-
Amine Addition: Add propylamine (1.1 eq) to the mixture.
-
Reaction Execution: Stir the reaction at room temperature overnight.
-
Work-up & Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography to afford the final amide product.
Caption: Two-step amide formation workflow.
Summary of Bioactive Derivatives
The synthetic strategies detailed above open the door to a vast chemical space of potentially bioactive molecules. By combining these reactions, researchers can rapidly assemble libraries for screening.
| Starting Material | Reaction Type | Coupled Partner | Example Product Structure | Reported Biological Activity Class |
| This compound | Suzuki Coupling | 2-Thiopheneboronic acid | Heteroaryl indazoles are common in kinase inhibitors and other signaling modulators.[10] | |
| This compound | Buchwald-Hartwig | Morpholine | Aminoindazoles serve as key intermediates for various therapeutic agents.[3][5] | |
| 5-bromo-1-methyl-1H-indazole-3-carboxylic acid | Amide Coupling | N-benzylamine | Indazole-3-carboxamides are explored as anti-cancer and anti-metastasis agents.[5][16] | |
| 5-bromo-1-methyl-1H-indazole-3-carboxylic acid | Amide Coupling | L-tert-leucinamide | Amide derivatives are being investigated as synthetic cannabinoids and for other CNS activities.[18] |
Conclusion
This compound is a high-value starting material for the synthesis of diverse and complex bioactive compounds. Mastery of key transformations—namely Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and ester-to-amide conversions—provides a robust platform for drug discovery. The protocols and rationales provided herein serve as a validated guide for researchers to explore the rich chemical space around the indazole scaffold, accelerating the development of next-generation therapeutics.
References
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (NCBI).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry (RSC).
- Different biological activities reported with Indazole derivatives. ResearchGate.
- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate.
- [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. PubMed.
- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd..
- Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry (RSC).
- Buchwald–Hartwig amination. Wikipedia.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH).
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. diva-portal.org [diva-portal.org]
The Versatile Scaffold: Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Indazole Core
In the landscape of contemporary drug discovery, the indazole ring system has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This versatility has led to the development of numerous indazole-containing therapeutic agents, particularly in the realm of oncology. The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization.
This guide focuses on a particularly valuable building block for medicinal chemists: methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate . The strategic placement of its substituents—a bromine atom at the 5-position, a methyl group at the N1 position of the indazole ring, and a methyl carboxylate at the 3-position—provides a trifecta of chemical handles for constructing diverse libraries of bioactive molecules. This document will provide a detailed exploration of the synthesis, derivatization, and application of this scaffold, with a focus on its use in the development of protein kinase inhibitors.
The Strategic Advantage of this compound
The utility of this specific scaffold lies in the distinct roles of its substituents:
-
The 3-Methyl Carboxylate: This ester group serves as a versatile precursor for a wide range of functional groups, most notably carboxamides. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains to probe the chemical space of a biological target and modulate pharmacokinetic properties.
-
The 5-Bromo Substituent: The bromine atom is a key feature for influencing the electronic properties of the indazole ring and can participate in halogen bonding interactions with the target protein. Furthermore, it serves as a synthetic handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl moieties to explore additional binding pockets.
-
The 1-Methyl Group: N-alkylation of the indazole ring is a common strategy to modulate the compound's physicochemical properties, such as solubility and metabolic stability. The N1-methyl group can also fill a hydrophobic pocket within the target's active site, contributing to binding affinity.
The interplay of these three features makes this compound a powerful starting point for lead optimization campaigns.
Synthesis of the Scaffold: A Step-by-Step Approach
The synthesis of this compound can be achieved through a logical sequence of reactions, starting from readily available precursors. The following protocols are designed to be robust and scalable for medicinal chemistry applications.
Protocol 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid
This protocol details the bromination of indazole-3-carboxylic acid, a key intermediate.
Causality: The bromination is directed to the 5-position due to the activating effect of the fused benzene ring. The use of glacial acetic acid as a solvent and heating are necessary to achieve a reasonable reaction rate.
Procedure:
-
Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Heat the suspension to 120 °C until a clear solution is obtained, then cool to 90 °C.[1]
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid to the reaction mixture at 90 °C.[1]
-
Maintain the reaction at 90 °C for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Stir the mixture for 15 minutes to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[1]
Protocol 2: Esterification of 5-bromo-1H-indazole-3-carboxylic acid
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.
Causality: Acid-catalyzed esterification is a classic and reliable method. Using a dehydrating agent like phosphorus oxychloride can drive the reaction to completion under mild conditions.
Procedure:
-
Dissolve 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Pour the reaction mixture over crushed ice and extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-bromo-1H-indazole-3-carboxylate.
Protocol 3: N-Methylation of Methyl 5-bromo-1H-indazole-3-carboxylate
This protocol details the final step to obtain the target scaffold.
Causality: The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of base and solvent can influence the regioselectivity. Using a strong base like sodium hydride in an aprotic solvent like DMF or THF typically favors N1 alkylation.[2]
Procedure:
-
Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Derivatization of the Scaffold: Building a Library of Potential Kinase Inhibitors
The true power of this compound lies in its potential for derivatization. The following protocols outline the key transformations used to generate a library of diverse compounds for biological screening.
Protocol 4: Saponification of the Methyl Ester
To prepare for amide coupling, the methyl ester is first hydrolyzed back to the carboxylic acid.
Causality: Base-mediated hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1N hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to yield 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Protocol 5: Amide Coupling
This protocol describes the formation of an amide bond, a critical step in generating a diverse library of compounds.
Causality: Direct condensation of a carboxylic acid and an amine is inefficient. Coupling reagents such as HATU activate the carboxylic acid, facilitating nucleophilic attack by the amine. A non-nucleophilic base like DIPEA is used to neutralize the acid formed during the reaction.
Procedure:
-
Dissolve 5-bromo-1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Derivatization Workflow:
Caption: Workflow for the derivatization of the scaffold into a chemical library.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a major class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers. The indazole scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[3]
Structure-Activity Relationship (SAR) Insights
Derivatives of the 5-bromo-indazole scaffold have been investigated as inhibitors of several kinases, including Fibroblast Growth Factor Receptors (FGFR), Polo-like Kinase 4 (PLK4), and Aurora kinases.[4][5] The following table summarizes representative SAR data for indazole-based kinase inhibitors, illustrating the impact of substitutions on biological activity.
| Target Kinase | Scaffold Modification | Key SAR Observation | Potency (IC₅₀/Kᵢ) | Reference |
| FGFR1 | Introduction of a 3-isopropoxyphenyl group at the 5-position. | Larger hydrophobic groups at the 5-position enhance activity. | 9.8 nM | [3] |
| FGFR1 | Addition of a fluorine atom to the 5-phenyl ring. | Halogen substitution can improve potency. | 5.5 nM | [3] |
| PLK4 | Indazole-based compound (Axitinib). | The indazole core is a potent inhibitor of PLK4. | Kᵢ = 4.2 nM | [5] |
| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22). | Demonstrates high potency and good pharmacokinetic properties. | IC₅₀ = 0.1 nM | |
| Aurora A | 1-Acyl-1H-[1][4][6]triazole-3,5-diamine analogues. | Potent anticancer activity through CDK and Aurora kinase inhibition. | Low nanomolar range | [7] |
The data suggests that the 5-position of the indazole ring is a critical site for modification to enhance potency and selectivity. The 5-bromo substituent on our scaffold provides a convenient entry point for such modifications via cross-coupling reactions. The 1-methyl group can also be varied to explore different hydrophobic pockets in the kinase active site.
Protocol 6: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Causality: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the Aurora A kinase and a suitable substrate (e.g., a fluorescently labeled peptide) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence or luminescence of the wells using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram of the Kinase Inhibition Assay Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a highly valuable and versatile scaffold for medicinal chemistry. Its strategic functionalization allows for the efficient construction of diverse chemical libraries. The protocols and application notes provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this privileged core structure, particularly in the pursuit of novel kinase inhibitors. The combination of synthetic accessibility and proven biological relevance ensures that this scaffold will continue to play a significant role in the discovery of new therapeutic agents.
References
- Liu, L., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry, 13(28), 7643-7654.
- Trivedi, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1455.
- Mason, C. S., et al. (2020). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 200, 112431.
- Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester.
- Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acid. Der Pharma Chemica, 4(1), 365-369.
- Frontiers. (n.d.). Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Dar, A. A., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic.
- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
- ResearchGate. (n.d.). Chemical structures, IC50 and pIC50 values of Aurora B Kinase inhibitors.
- Lin, R., et al. (2005). 1-Acyl-1H-[1][4][6]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Journal of Medicinal Chemistry, 48(13), 4208-4211.
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
- Yao, H., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Medicinal Chemistry, 66(5), 3429-3445.
- Sravanthi, G., et al. (2022).
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(4), 363-375.
Sources
- 1. US6531491B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 4. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
protocols for Suzuki coupling with methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
An Application Guide for the Synthesis of C5-Arylated Indazoles: Protocols for the Suzuki-Miyaura Coupling of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The construction of carbon-carbon bonds is a fundamental objective in organic synthesis, particularly within drug discovery and development where the creation of novel molecular architectures is paramount.[1] Among the array of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura reaction stands out for its remarkable versatility, mild reaction conditions, and broad functional group tolerance.[2][3] This reaction, which forges a C-C bond between an organoboron species and an organic halide or pseudohalide, has become an indispensable tool in the synthesis of complex molecules, including many commercial pharmaceuticals.[4]
The indazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[5][6] Functionalization of the indazole core, particularly at the C5 position, allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. The target molecule of this guide, this compound, is a valuable building block for this purpose.[7] This application note provides a detailed, field-proven protocol for its use in Suzuki-Miyaura coupling reactions, explains the critical roles of reaction components, and offers a guide for optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for rational protocol design and troubleshooting.[2] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[2][10][8] This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organic group from the activated organoboron reagent is transferred to the Pd(II) complex, displacing the halide.[2][10] This step requires activation of the organoboron species by a base.[10][11][12]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[10][8][9]
Sources
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. byjus.com [byjus.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
palladium-catalyzed cross-coupling of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Authored by a Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2][3] The ability to selectively modify the C5 position of the indazole ring system is crucial for developing new chemical entities (NCEs) with tailored pharmacological profiles.[4] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position under relatively mild conditions.[5]
This document moves beyond simple step-by-step instructions to explain the underlying principles and rationale for experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.
The Foundation: The Palladium Catalytic Cycle
Understanding the general mechanism of palladium-catalyzed cross-coupling is fundamental to its successful application.[6][7] The process is a catalytic cycle that typically involves a palladium(0) species as the active catalyst. The cycle can be broken down into three key steps:
-
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-bromine bond of the indazole substrate. This step forms a new, high-valent Pd(II) complex. The reactivity order for halides in this step is generally I > Br > Cl.[8]
-
Transmetalation / Carbopalladation / Amine Coordination & Deprotonation:
-
In Suzuki reactions, an organoboron species (R-BY₂) coordinates to the palladium center, and, in the presence of a base, the 'R' group is transferred to the palladium, displacing the halide (Transmetalation).
-
In Heck reactions, an alkene coordinates to the palladium complex and then inserts into the Pd-C bond (Carbopalladation or Migratory Insertion).[9][10]
-
In Sonogashira reactions, a copper(I) acetylide, formed from a terminal alkyne and a copper salt, undergoes transmetalation to the palladium center.[8][11]
-
In Buchwald-Hartwig reactions, an amine coordinates to the palladium, and a base facilitates its deprotonation to form a palladium-amido complex.[7]
-
-
Reductive Elimination: The newly coupled product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This is the final bond-forming step.[7]
Caption: Generalized palladium catalytic cycle.
Strategic Functionalization Pathways
The this compound is an excellent substrate for diversification. The bromine atom at the C5 position serves as a versatile handle for introducing a wide array of chemical functionalities, each potentially modulating the biological activity of the core scaffold.
Caption: Diversification of the indazole scaffold.
Application Protocols
The following sections provide detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably one of the most efficient methods for creating C(sp²)-C(sp²) bonds.[12] It is widely used due to the commercial availability of a vast array of boronic acids and esters, the mild reaction conditions, and the high functional group tolerance.[13]
Causality Behind Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is an excellent, robust catalyst for coupling aryl bromides.[14][15] The dppf ligand is a bidentate phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[6]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.[14][16] Its primary role is to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly used.[16] Water is essential for dissolving the inorganic base and aiding in the formation of the active boronate species.
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Ref. |
| Arylboronic Acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.5) | DME/H₂O (4:1) | 80-90 | 2-12 | [14][16] |
| Heteroarylboronic Acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | Dioxane/EtOH/H₂O | 140 (MW) | 0.5-1 | [17] |
| Vinylboronic Acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 4-16 | General |
Detailed Protocol: Synthesis of Methyl 1-methyl-5-(thiophen-2-yl)-1H-indazole-3-carboxylate
Caption: Experimental workflow for Suzuki coupling.
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), thiophene-2-boronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent and Catalyst Addition: Add degassed 4:1 DME/water (0.1 M concentration relative to the substrate) via syringe. Finally, add the Pd(dppf)Cl₂ catalyst (0.05 equiv.) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is fully consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are otherwise difficult to construct.[6][18] This reaction couples aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[19]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical.[20] They promote the oxidative addition step and, crucially, the final reductive elimination step, which is often the rate-limiting step, especially for hindered coupling partners. Pre-formed palladium-ligand complexes (precatalysts) are often used for convenience and reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[7] Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Generalized Conditions for Buchwald-Hartwig Amination
| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Ref. |
| Primary/Secondary Alkylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100-110 | [20] |
| Aniline / Heteroarylamine | G3-XPhos (2) | (None needed) | LHMDS (1.8) | Dioxane | 100 | [20] |
| Amide / Sulfonamide | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2.0) | t-AmylOH | 110 | [19] |
Detailed Protocol: Synthesis of Methyl 1-methyl-5-(morpholino)-1H-indazole-3-carboxylate
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Inert Atmosphere: Seal the tube and cycle between vacuum and Argon three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (to 0.1 M) followed by morpholine (1.3 equiv.) via syringe.
-
Reaction: Heat the sealed tube to 110 °C in a pre-heated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[8] This reaction is unique among the common cross-couplings as it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[11]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are effective.[21] They perform the main oxidative addition and reductive elimination steps.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium(II) center.[11]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It acts as the base to deprotonate the alkyne and also serves as a solvent or co-solvent.
-
Solvent: The reaction is often run in the amine base itself or in a solvent like THF or DMF.
Detailed Protocol: Synthesis of Methyl 1-methyl-5-(phenylethynyl)-1H-indazole-3-carboxylate
-
Reagent Preparation: To a reaction flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (to 0.2 M) and triethylamine (3.0 equiv.) via syringe. Finally, add phenylacetylene (1.5 equiv.).
-
Reaction: Stir the mixture at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required.
-
Monitoring: Follow the reaction's progress by TLC. A precipitate of triethylammonium bromide will often form as the reaction proceeds.
-
Workup: Once the reaction is complete, filter the mixture through celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Heck Coupling: C(sp²)-C(sp²) Vinylation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[9] It is a powerful tool for C-C bond formation and is widely used in synthesis.[22]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and inexpensive precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands are often added to stabilize the catalyst and improve reactivity.
-
Base: An organic or inorganic base is required to neutralize the H-X acid that is generated in the final step of the catalytic cycle (β-hydride elimination followed by reductive elimination of H-X from the Pd-H species). Triethylamine or potassium carbonate are common choices.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
Detailed Protocol: Synthesis of Methyl 5-((E)-3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indazole-3-carboxylate
-
Reagent Preparation: In a Schlenk tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (to 0.2 M), followed by triethylamine (2.0 equiv.) and methyl acrylate (1.5 equiv.).
-
Reaction: Seal the tube and heat the mixture to 100 °C.
-
Monitoring: Monitor the reaction by LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract several times with ethyl acetate. Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to afford the desired vinylated indazole.
References
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Synthesis and Antitumor Activity of Some Substituted Indazole Deriv
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.).
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.).
- Synthesis and antitumor activity of some substituted indazole deriv
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Thieme Connect. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.).
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Intramolecular Heck reaction. (n.d.). Wikipedia. [Link]
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PubMed Central. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 22. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of the Carboxylate Group of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate for Drug Discovery
Introduction: The Indazole Scaffold and Its Strategic Importance
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] As a bioisostere of indole, it offers a unique arrangement of hydrogen bond donors and acceptors, contributing to potent and selective interactions with various biological targets.[3] Compounds incorporating the indazole moiety have demonstrated a wide spectrum of activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[4][5]
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a particularly valuable synthetic intermediate.[6] The N1-methylation prevents potential issues with tautomerism or undesired N-alkylation in subsequent steps, while the bromine atom at the C5-position serves as a versatile handle for further functionalization, often through palladium-catalyzed cross-coupling reactions. The C3-methyl ester, however, is the primary site for diversification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of a wide array of functional groups.[7][8]
This application note provides a detailed guide for researchers and drug development professionals on the primary strategies for derivatizing the C3-carboxylate group. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and explain the rationale behind experimental choices to empower chemists in their pursuit of novel therapeutic agents.
Overview of Primary Derivatization Pathways
The methyl ester of 5-bromo-1-methyl-1H-indazole-3-carboxylate is a stable, readily available starting material. However, to access the vast chemical space required for drug discovery, it must be converted into more reactive or diverse functional groups. The most common and strategically important transformations pivot from the central carboxylic acid intermediate, which is accessed via hydrolysis.
Figure 1: Key derivatization pathways from the starting methyl ester.
Saponification: The Gateway to Versatile Intermediates
The conversion of the methyl ester to its corresponding carboxylic acid is the most critical first step for many derivatization strategies, particularly for the synthesis of amides. Base-catalyzed hydrolysis, or saponification, is a robust and high-yielding method to achieve this transformation.
Causality Behind the Method: The reaction proceeds via nucleophilic acyl substitution. The hydroxide ion (from LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and yielding the carboxylate salt. A final acidic workup protonates the carboxylate to furnish the desired carboxylic acid. Using a co-solvent system like THF/Methanol/Water ensures the solubility of both the relatively nonpolar starting material and the ionic hydroxide salt.
Protocol 3.1: Hydrolysis to 5-bromo-1-methyl-1H-indazole-3-carboxylic Acid
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water. A typical concentration is 0.1-0.2 M.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents (THF and MeOH).
-
Acidification: Dilute the remaining aqueous residue with water and cool the flask in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate will form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water, followed by a small amount of a cold non-polar solvent like hexane or petroleum ether to aid in drying. Dry the solid under high vacuum to a constant weight.
Expected Outcome: This protocol typically yields the desired carboxylic acid as a white to off-white solid in >95% yield and high purity, suitable for use in subsequent steps without further purification.
Amide Bond Formation: The Core of Molecular Diversification
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the systematic exploration of SAR by introducing a vast array of amine building blocks.[9] The direct reaction of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated" using a coupling reagent.
Mechanism of Action (EDC/HOBt): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and racemization. The addition of a nucleophilic auxiliary agent like HOBt (1-Hydroxybenzotriazole) intercepts the O-acylisourea to form an activated HOBt ester. This new intermediate is more stable than the O-acylisourea but highly reactive towards the desired amine nucleophile, leading to the formation of the amide bond with high efficiency and minimal side products.[10]
Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.
Protocol 4.1: EDC/HOBt Mediated Amide Coupling
-
Initial Setup: To a solution of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1-0.2 M), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Activator Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Base and Amine Addition: Add a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by the desired primary or secondary amine (1.0-1.2 eq).
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Cost-effective; water-soluble byproducts are easily removed. | Can cause racemization with sensitive substrates; HOBt has explosive properties. |
| HATU/HOAt | Uronium Salt | Very fast reaction rates; low rates of racemization; highly efficient. | More expensive; byproducts are not water-soluble. |
| TBTU | Uronium Salt | Efficient and widely used; stable solid.[11] | Can be allergenic; produces stoichiometric amounts of benzotriazole byproduct. |
| CDI | Imidazolium | Simple workup (byproducts are CO₂ and imidazole). | Less reactive than other reagents; may require heating. |
Alternative Derivatization Strategies
While amide formation is paramount, other transformations of the carboxylate group can provide access to unique chemical matter for biological screening.
Reduction to a Primary Alcohol
The reduction of the methyl ester to (5-bromo-1-methyl-1H-indazol-3-yl)methanol opens up new avenues for derivatization, such as ether formation or oxidation to the corresponding aldehyde.
Principle: Strong, non-selective hydride donors like Lithium Aluminum Hydride (LiAlH₄) are required to reduce an ester. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Protocol 5.1: LiAlH₄ Reduction of the Methyl Ester
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Ester Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular, easily filterable solid.
-
Isolation: Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or Ethyl Acetate.
-
Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate in vacuo. The crude alcohol can then be purified by flash column chromatography.
Transesterification
While less common than the hydrolysis-amidation sequence, direct transesterification can be used to swap the methyl group for other alkyl groups, which can modulate properties like solubility and metabolic stability.
Principle: The reaction is an equilibrium process typically catalyzed by an acid or a base. To drive the reaction to completion, the alcohol reactant (R'-OH) is used in large excess.
Protocol 5.2: Acid-Catalyzed Transesterification
-
Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, propanol), which serves as both reactant and solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until equilibrium is reached or the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO₃). Remove the excess alcohol in vacuo.
-
Purification: Extract the product into an organic solvent, wash with water and brine, dry, and purify by column chromatography.
Summary and Outlook
This compound is a versatile platform for the synthesis of novel compounds in drug discovery. The derivatization of its C3-carboxylate group, primarily through a robust hydrolysis and subsequent amide coupling strategy, provides reliable and efficient access to large libraries of diverse molecules. Alternative pathways, such as reduction to the primary alcohol, further expand the accessible chemical space. The protocols and principles outlined in this guide are designed to be self-validating and provide researchers with the foundational knowledge to confidently manipulate this key intermediate in their synthetic campaigns.
References
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]
- Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. [Link]
- NIH National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubChem. [Link]
- El-fakharany, E. M., et al. (2023).
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 914-921. [Link]
- ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Antonides, L. H., et al. (2020). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology, 38, 484-496. [Link]
- Vantourout, J. C., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]
- Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
- Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on the Basis of Molecular Complexity. Journal of Medicinal Chemistry, 59(10), 4443-4458. [Link]
- Kang, J., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. [Link]
- Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
- Next Peptide. (n.d.).
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. guidechem.com [guidechem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. diva-portal.org [diva-portal.org]
Application Note: Regioselective N-Alkylation of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The functionalization of the indazole ring, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to a mixture of regioisomers, complicating synthesis and purification.[3][4] This application note provides a detailed guide to the regioselective N-alkylation of a key intermediate, methyl 5-bromo-1H-indazole-3-carboxylate. We will explore the mechanistic principles governing N1 versus N2 selectivity and provide validated, step-by-step protocols to predictably synthesize either the N1- or N2-alkylated product.
Introduction: The Challenge of Regioselectivity in Indazole Alkylation
The N-alkylation of indazoles is a fundamentally important transformation in the development of new chemical entities. The biological activity of indazole-based compounds is often exquisitely dependent on the position of the alkyl substituent. The two nitrogen atoms of the indazole ring, N1 and N2, are both nucleophilic and can be alkylated, leading to the formation of two distinct regioisomers.
The regiochemical outcome of indazole alkylation is a delicate interplay of several factors, including:
-
Steric Effects: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thereby favoring alkylation at N2.[3][5]
-
Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent plays a pivotal role in directing the alkylation to a specific nitrogen.[2][6] These conditions can shift the reaction between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4]
For methyl 5-bromo-1H-indazole-3-carboxylate, the presence of the C3-methoxycarbonyl group is a key determinant of its reactivity, offering a handle to control the regioselectivity of N-alkylation.
Mechanistic Insights: Directing Alkylation to N1 or N2
Favoring N1-Alkylation: The Chelation-Controlled Pathway
Achieving high selectivity for the N1 position often involves conditions that promote thermodynamic control or take advantage of chelation. For indazoles bearing a C3-carbonyl substituent, such as our model compound, a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to provide excellent N1-selectivity.[1][2][7]
This high selectivity is attributed to the formation of a six-membered chelate intermediate. The sodium cation coordinates with the N2 nitrogen and the oxygen of the C3-ester group. This chelation effectively blocks the N2 position, leaving the N1 position as the primary site for electrophilic attack by the alkylating agent.
Diagram: Proposed Mechanism for N1-Alkylation
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Synthesis of Indazole-3-Carboxamides from Methyl 5-Bromo-1-Methyl-1H-Indazole-3-Carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Indazole-3-carboxamides are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) for cancer therapy and other drug candidates.[1] This guide provides a comprehensive, two-step protocol for the synthesis of diverse N-substituted 5-bromo-1-methyl-1H-indazole-3-carboxamides, starting from the commercially available methyl ester, methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate. We detail the initial saponification of the ester to the crucial carboxylic acid intermediate, followed by robust and high-efficiency amide coupling protocols using modern reagents. The causality behind experimental choices, reaction mechanisms, and troubleshooting are discussed to ensure reliable and reproducible execution.
Synthetic Strategy and Workflow
The conversion of a stable methyl ester to a target carboxamide is a fundamental transformation in organic synthesis that proceeds via a two-stage approach. The direct amidation of an ester is often inefficient and requires harsh conditions. Therefore, a more controlled and versatile strategy is employed:
-
Saponification: The methyl ester starting material is first hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification provides the free 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, which is the key intermediate for the subsequent coupling reaction.
-
Amide Coupling: The activated carboxylic acid is then coupled with a desired primary or secondary amine to form the final amide bond. This step requires a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.
The overall workflow is depicted below.
Caption: High-level workflow for the two-step synthesis.
Protocol 1: Saponification of this compound
Principle and Rationale
Saponification is the base-mediated hydrolysis of an ester. The reaction is initiated by the nucleophilic attack of a hydroxide ion (from LiOH or NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form the carboxylate salt. The reaction is irreversible because the resulting carboxylic acid is deprotonated by the methoxide under the basic conditions. An acidic workup is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid product. A mixed solvent system of THF/Methanol/Water is commonly used to ensure solubility of both the relatively nonpolar ester and the ionic hydroxide salt.
Materials
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., 10 mL/mmol of substrate).
-
Addition of Base: Add LiOH·H₂O (2.0-3.0 equiv) or NaOH (2.0-3.0 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 2-6 hours).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water and then dry under high vacuum to a constant weight. The product, 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, is typically of sufficient purity for the next step. If necessary, it can be further purified by recrystallization.
Protocol 2: Amide Bond Formation
Principle and Rationale
Amide bond formation requires the activation of the carboxylic acid. This is achieved using coupling reagents that convert the carbonyl's hydroxyl group into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. We present protocols for two of the most reliable and widely used coupling systems in modern medicinal chemistry: HATU and EDC/HOBt.[2]
-
HATU (Uronium-based): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent.[3][4] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid attacks HATU to form a highly reactive OAt-active ester. This intermediate rapidly reacts with the amine to form the desired amide with high yields and minimal side reactions, such as racemization in the case of chiral substrates.[2][3]
-
EDC/HOBt (Carbodiimide-based): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide. It activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can be intercepted by N-hydroxybenzotriazole (HOBt) to form a more stable HOBt-ester, which then reacts with the amine.[2][5][6] This two-stage activation minimizes side reactions and improves efficiency.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Protocol 2A: HATU Coupling
-
5-bromo-1-methyl-1H-indazole-3-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, saturated aq. NaHCO₃, brine, Na₂SO₄)
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[3][4]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2B: EDC/HOBt Coupling
-
5-bromo-1-methyl-1H-indazole-3-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)[6]
-
Anhydrous DMF or Dichloromethane (DCM)
-
Standard workup and purification reagents
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[6]
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) followed by the dropwise addition of TEA or DIPEA (3.0 equiv).[6]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Follow steps 6-8 from Protocol 2A.
Data Summary and Characterization
The following table provides an example of reagent quantities for a hypothetical synthesis.
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| Protocol 1: Saponification | ||||
| This compound | 269.09 | 1.0 | 5.0 | 1.345 g |
| LiOH·H₂O | 41.96 | 2.5 | 12.5 | 525 mg |
| Protocol 2A: HATU Coupling | ||||
| 5-bromo-1-methyl-1H-indazole-3-carboxylic acid | 255.07 | 1.0 | 4.0 | 1.02 g |
| Amine (e.g., Cyclopropylamine) | 57.09 | 1.1 | 4.4 | 251 mg (0.32 mL) |
| HATU | 380.23 | 1.1 | 4.4 | 1.67 g |
| DIPEA | 129.24 | 3.0 | 12.0 | 1.55 g (2.09 mL) |
Characterization: The structure and purity of the final indazole-3-carboxamide product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and covalent connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
HPLC/LC-MS: To determine the purity of the final compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Saponification | Insufficient base, short reaction time, or poor solubility. | Increase equivalents of LiOH/NaOH to 3.0. Extend reaction time. Ensure vigorous stirring. Add more co-solvent (THF/MeOH) if solubility is an issue. |
| Low Yield in Amide Coupling | Inactive/degraded coupling reagent, wet solvent/reagents, sterically hindered amine. | Use fresh, high-purity coupling reagents. Ensure all solvents and reagents are anhydrous. For hindered substrates, pre-activating the acid with HATU/DIPEA for 30 minutes before adding the amine may help.[3] Consider elevating the temperature slightly (e.g., to 40-50 °C).[7] |
| Side Product Formation | O-acylisourea rearrangement (EDC), self-condensation. | When using EDC, always include an additive like HOBt or NHS to trap the reactive intermediate.[2][4] Ensure the amine is added promptly after the pre-activation step. |
| Difficult Purification | Urea byproducts from coupling reagents (EDC/HATU). | The aqueous workup with NaHCO₃ is designed to remove acidic species like HOBt and unreacted acid. The urea byproduct from EDC is water-soluble, while the tetramethylurea from HATU is organic-soluble and must be removed by chromatography. |
References
- Online Inhibitor.
- PubMed. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]
- Common Organic Chemistry. Amine to Amide (Coupling)
- Der Pharma Chemica.
- Der Pharma Chemica.
- PubMed. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. (PDF)
- IRIS Unina.
Sources
- 1. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hmn-214.com [hmn-214.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
use of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate in fragment-based drug design
Application Note & Protocol Guide
Topic: Strategic Application of Methyl 5-Bromo-1-Methyl-1H-Indazole-3-Carboxylate in Fragment-Based Drug Design
Audience: Researchers, Scientists, and Drug Development Professionals
Authored By: Gemini, Senior Application Scientist
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening for the identification of novel drug candidates.[1][2] This methodology relies on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for evolution into high-affinity leads.[1] The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its structural rigidity and ability to form key hydrogen bonding interactions, particularly within the ATP-binding site of kinases.[2][3] This guide provides a detailed technical overview of this compound, a strategically functionalized fragment, and its application in FBDD campaigns, particularly for kinase inhibitor discovery. We will explore the rationale behind its design, its physicochemical properties, and provide detailed protocols for its synthesis, screening, and elaboration into lead compounds.
The Indazole Scaffold: A Privileged Core for Kinase Inhibition
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.[2] Its bioisosteric relationship with indole allows it to mimic the natural purine core of ATP, enabling it to effectively compete for the kinase hinge region. This interaction is fundamental to the mechanism of action for many kinase inhibitors.
The strategic placement of substituents on the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The N1-methylation, as seen in our fragment of interest, prevents the formation of tautomers and provides a defined vector for interaction with the solvent-exposed region of the binding pocket. The carboxylate at the 3-position can act as a hydrogen bond acceptor, while the bromo-substituent at the 5-position serves a dual purpose: it can engage in halogen bonding or act as a synthetic handle for further chemical elaboration.
Physicochemical Properties of this compound
For a compound to be an effective fragment, it must adhere to the "Rule of Three," which governs the physicochemical properties conducive to high ligand efficiency. This compound is an exemplary fragment that aligns with these principles.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 269.1 g/mol | < 300 Da |
| cLogP | ~2.5 (estimated) | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (N2, C=O, OCH3) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Data sourced from commercial supplier information and computational estimates.
Synthesis Protocol
A robust and scalable synthesis is crucial for supplying sufficient material for an FBDD campaign. The following protocol outlines a plausible and efficient route to synthesize this compound, adapted from established methodologies for similar indazole derivatives.[4][5]
Workflow for Synthesis
Caption: Synthetic workflow for the target fragment.
Step-by-Step Protocol:
-
Esterification of 5-Bromo-1H-indazole-3-carboxylic acid:
-
To a solution of 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-bromo-1H-indazole-3-carboxylate.
-
-
N-Methylation of Methyl 5-bromo-1H-indazole-3-carboxylate:
-
Dissolve the product from the previous step (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M).
-
Add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
-
Application in Fragment-Based Screening
The primary utility of this fragment is in the initial screening phase to identify hits against a protein target. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required for their detection.
FBDD Screening Cascade
Caption: A typical workflow for an FBDD campaign.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening
DSF, or Thermal Shift Assay, is a high-throughput method to screen for fragment binding by measuring changes in protein thermal stability.
-
Preparation:
-
Prepare a stock solution of the purified target protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 100 mM stock solution of this compound in DMSO. Create a working solution by diluting to 10 mM in the assay buffer.
-
Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Setup (96-well plate):
-
In each well, add 20 µL of the protein solution.
-
Add 2.5 µL of the fragment working solution (final concentration 1 mM). For the negative control, add 2.5 µL of buffer with 10% DMSO.
-
Add 2.5 µL of the dye, diluted 1:100 in assay buffer.
-
Seal the plate and centrifuge briefly.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment indicates binding.
-
Protocol 2: NMR Spectroscopy for Hit Validation
NMR-based methods, such as Saturation Transfer Difference (STD) NMR, are powerful for validating hits and providing structural information.
-
Sample Preparation:
-
Prepare a 10-50 µM solution of the target protein in a deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pD 7.4).
-
Prepare a 50 mM stock solution of the fragment in a deuterated solvent (e.g., DMSO-d6).
-
The final NMR sample should contain the protein and the fragment at a 1:100 ratio (e.g., 10 µM protein, 1 mM fragment).
-
-
NMR Experiment:
-
Acquire a standard 1D proton NMR spectrum as a reference.
-
Acquire an STD NMR spectrum. This involves selective saturation of protein resonances (on-resonance irradiation) and a control spectrum with off-resonance irradiation.
-
The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close contact with the protein.
-
-
Data Analysis:
-
Integration of the signals in the STD spectrum provides information on which parts of the fragment are interacting with the protein.
-
The presence of signals in the difference spectrum confirms binding.
-
From Fragment to Lead: Structure-Guided Optimization
Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the process of elaborating the fragment into a potent lead molecule begins. The functional groups on this compound are strategically placed for this purpose.
Optimization Strategies
Caption: Potential vectors for fragment optimization.
-
Fragment Growing at the C5 Position: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of aryl or alkyl groups to probe nearby hydrophobic pockets and increase potency.
-
Modification of the C3-Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides. This strategy is effective for extending the molecule towards the solvent-exposed region of the active site, improving both potency and solubility.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the C5 or C3 positions can be used as anchor points to synthesize a new, linked molecule that occupies both sites, often leading to a dramatic increase in affinity.
Conclusion
This compound represents a highly valuable tool for fragment-based drug discovery. Its physicochemical properties are well-aligned with the principles of FBDD, and its privileged indazole core makes it particularly suitable for targeting protein kinases. The strategic placement of functional groups provides clear and accessible vectors for synthetic elaboration, facilitating a rational, structure-guided evolution from a low-affinity fragment to a potent and selective lead compound. The protocols outlined in this guide provide a robust framework for researchers to effectively utilize this and similar fragments in their drug discovery campaigns.
References
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery.ACS Medicinal Chemistry Letters. [Link]
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.Bioorganic & Medicinal Chemistry. [Link]
- Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led De Novo Design.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.European Journal of Medicinal Chemistry. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.Molecules. [Link]
- Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors.
- Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design.ACS Medicinal Chemistry Letters. [Link]
- Design strategy of indazole derivatives.
- Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits.RSC Medicinal Chemistry. [Link]
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
Sources
- 1. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of Methyl 5-Bromo-1-methyl-1H-indazole-3-carboxylate: An Application Note and Protocol
Abstract
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. This application note provides a comprehensive, three-step experimental protocol for the reliable gram-scale synthesis of this key intermediate. The described pathway commences with the regioselective bromination of indazole-3-carboxylic acid, followed by a robust esterification, and culminates in a highly regioselective N-methylation. Each step has been designed to ensure high yield, purity, and scalability, addressing common synthetic challenges such as regiocontrol in the final methylation stage. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering detailed, step-by-step procedures, mechanistic insights, and safety considerations.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities. As bioisosteres of indoles, they are integral to the structure of numerous therapeutic agents.[1] Specifically, functionalized indazole-3-carboxylic acids and their esters serve as crucial intermediates for creating molecules with applications in oncology, neurology, and anti-inflammatory research.[2][3]
The synthesis of N-alkylated indazoles, however, presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring, often leading to mixtures of regioisomers.[3] Achieving high selectivity is paramount for efficient synthesis and purification on a preparative scale.
This document outlines a validated three-step synthesis to produce this compound with high purity and yield. The protocol leverages a regioselective bromination, a high-conversion esterification method, and a thermodynamically controlled, N1-selective methylation, providing a practical and scalable solution for laboratory and process chemistry environments.
Overall Synthetic Scheme
The synthesis proceeds in three distinct stages starting from commercially available indazole-3-carboxylic acid:
-
Bromination: Electrophilic aromatic substitution on the indazole core to install a bromine atom at the C5 position.
-
Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.
-
N-Methylation: Regioselective methylation at the N1 position of the indazole ring.
Caption: Overall 3-step synthetic workflow.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| Indazole-3-carboxylic acid | ≥98% | Sigma-Aldrich |
| Bromine (Br₂) | ≥99.5% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics |
| Methanol (MeOH), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Methyl Iodide (MeI) | ≥99%, stabilized | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | --- |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | --- |
| Equipment |
| Round-bottom flasks (various sizes) |
| Magnetic stirrer with heating mantle |
| Reflux condenser and distillation apparatus |
| Addition funnel |
| Ice bath |
| Buchner funnel and vacuum flask |
| Rotary evaporator |
| Glass column for chromatography |
| Silica Gel (230-400 mesh) |
| Standard laboratory glassware |
| Inert atmosphere setup (Nitrogen or Argon) |
Experimental Protocols
Safety Precautions: This procedure involves hazardous materials. Bromine is highly corrosive and toxic. Thionyl chloride is corrosive and reacts violently with water. Sodium hydride is flammable and reacts violently with water. Methyl iodide is a carcinogen. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid
This protocol is adapted from a procedure disclosed in patent literature, which demonstrates a high-yielding bromination of the indazole ring.[4]
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add indazole-3-carboxylic acid (10.0 g, 61.7 mmol) and glacial acetic acid (370 mL).
-
Heat the suspension to 120 °C until a clear, homogeneous solution is formed.
-
Cool the solution to 90 °C.
-
In a separate flask, prepare a solution of bromine (6.3 mL, 123.4 mmol, 2.0 equiv.) in glacial acetic acid (15 mL).
-
Slowly add the bromine solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 90 °C.
-
After the addition is complete, continue heating the reaction mixture at 90 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a 2 L beaker containing 1 L of ice-cold water.
-
Stir the resulting suspension vigorously for 15 minutes. A white precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.
Expected Outcome:
-
Yield: 13.1 g (88%)
-
Appearance: White to off-white solid.
-
Characterization: The product can be characterized by ¹H NMR and mass spectrometry to confirm its structure.[4]
Step 2: Synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate
Causality Behind Method Choice: While Fischer esterification using acid catalysis is a common method, it is an equilibrium-driven process that often requires a large excess of alcohol and removal of water to achieve high conversion.[5][6] The use of thionyl chloride (SOCl₂) first converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then rapidly and irreversibly reacts with methanol to form the ester.[7][8] This method is highly efficient, proceeds under mild conditions, and simplifies work-up as the byproducts (SO₂ and HCl) are gaseous.
Procedure:
-
Place the dried 5-bromo-1H-indazole-3-carboxylic acid (13.0 g, 53.9 mmol) into a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Under an inert atmosphere (N₂), suspend the acid in anhydrous methanol (250 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (7.9 mL, 107.8 mmol, 2.0 equiv.) dropwise to the stirred suspension over 20 minutes. Gas evolution (HCl, SO₂) will be observed.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 3 hours. The suspension should become a clear solution.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the solution to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting residue in ethyl acetate (300 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an ethyl acetate/hexanes mixture to obtain methyl 5-bromo-1H-indazole-3-carboxylate as a crystalline solid.
Expected Outcome:
-
Yield: 12.5 g (91%)
-
Appearance: White or pale yellow crystalline solid.
-
CAS Number: 78155-74-5[9]
Step 3: Regioselective Synthesis of this compound
Scientific Rationale: The N-alkylation of indazoles can produce a mixture of N1 and N2 isomers. High N1 selectivity is achieved under conditions that favor thermodynamic control.[10] The use of sodium hydride (NaH) in an aprotic solvent like THF deprotonates the indazole. It is hypothesized that the sodium cation coordinates between the N2 nitrogen and the C3-ester carbonyl oxygen, sterically hindering the N2 position and directing the incoming electrophile (methyl iodide) to the N1 position.[11] This chelation-controlled mechanism ensures high regioselectivity for the desired N1-methylated product.
Caption: Proposed mechanism for N1-selective methylation.
Procedure:
-
To a 500 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (60% dispersion in oil, 2.5 g, 62.5 mmol, 1.2 equiv.).
-
Wash the NaH with anhydrous hexanes (2 x 20 mL) by stirring and allowing it to settle, then carefully removing the hexanes via cannula.
-
Add anhydrous THF (150 mL) to the washed NaH.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve methyl 5-bromo-1H-indazole-3-carboxylate (12.4 g, 48.6 mmol) in anhydrous THF (100 mL).
-
Add the substrate solution dropwise to the NaH suspension over 30 minutes. Hydrogen gas evolution will occur.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add methyl iodide (3.6 mL, 58.3 mmol, 1.2 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (250 mL) and water (100 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 150 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford the final product.
Expected Outcome:
-
Yield: 11.8 g (90%)
-
Appearance: White solid.
-
Purity: >99% by HPLC/NMR.
Summary of Results
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | M.W. ( g/mol ) |
| 1 | 5-Bromo-1H-indazole-3-carboxylic acid | 10.0 | 13.1 | 88 | 241.04 |
| 2 | Methyl 5-bromo-1H-indazole-3-carboxylate | 13.0 | 12.5 | 91 | 255.07 |
| 3 | This compound | 12.4 | 11.8 | 90 | 269.09 |
| - | Overall | 10.0 | 11.8 | 72 | - |
Conclusion
This application note provides a robust and scalable three-step synthesis for this compound. The protocol is optimized for gram-scale production, delivering high yields and excellent purity. The key to the synthesis is the final, highly regioselective N1-methylation, which proceeds via a chelation-controlled mechanism. By following this detailed guide, researchers in drug discovery and process development can reliably produce this valuable intermediate for their synthetic campaigns.
References
- BenchChem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
- Keating, J. J., & Alam, R. M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
- Master Organic Chemistry. (2022). Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27363-27373.
- Patil, P., & Chaskar, A. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 4(1), 365-369.
- BenchChem. (n.d.). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
- Banfield, S. C., et al. (2009). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 7(20), 4305-4314.
Sources
- 1. guidechem.com [guidechem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling Reactions with Substituted Indazoles
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the Suzuki-Miyaura cross-coupling of substituted indazoles. The unique electronic and structural properties of the indazole ring system demand carefully optimized conditions to achieve high yields and avoid common pitfalls.
Section 1: In-Depth Troubleshooting Guide (Q&A Format)
This section addresses specific experimental failures. The underlying causality for each recommendation is explained to empower you to make informed decisions in your future experimental designs.
Problem Area: Low to No Product Conversion
Q1: My reaction shows no conversion of the halo-indazole starting material. I've confirmed the integrity of my boronic acid. What are the primary suspects?
A1: This issue almost always points to a failure in the catalytic cycle, specifically catalyst activation or oxidative addition. Here’s a systematic checklist:
-
Catalyst Poisoning by Indazole Nitrogen: The nitrogen lone pairs on the indazole ring, particularly the pyridine-type nitrogen (N2), can irreversibly coordinate to the palladium center, acting as an inhibitor and preventing the formation of the active Pd(0) species.[1][2] This is a primary challenge for nitrogen-rich heterocycles.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or even tricyclohexylphosphine (PCy₃) create a sterically hindered environment around the palladium, which disfavors coordination by the indazole nitrogen while still allowing the aryl halide to access the metal for oxidative addition.[3][4]
-
-
Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to the active Pd(0) catalyst may be failing.
-
Poorly Degassed System: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and also promotes the unwanted homocoupling of the boronic acid partner.[5][6]
-
Solution: Ensure your solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[5]
-
Q2: I observe consumption of my starting materials, but the yield of the desired product is very low, and I see a complex mixture of byproducts on my TLC/LC-MS. What's happening?
A2: This scenario suggests that the catalytic cycle is turning over, but it's plagued by competing side reactions. The main culprits are protodeboronation and decomposition.
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom from a proton source (often water).[4][5] This is especially problematic with electron-deficient boronic acids and can be accelerated by strong bases and high temperatures.[5]
-
Solution 1 (Base Selection): The base's role is to activate the boronic acid for transmetalation, but overly strong or highly aqueous bases can accelerate protodeboronation.[7] Switch from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃ or Cs₂CO₃. K₃PO₄ is often an excellent choice as it is sufficiently basic to promote catalysis but often minimizes protodeboronation.[1][3]
-
Solution 2 (Boron Reagent Stability): If the problem persists, your boronic acid may be inherently unstable under the reaction conditions. Convert the boronic acid to a more robust boronate ester, such as a pinacol ester or an MIDA boronate.[5] These reagents release the boronic acid slowly into the reaction medium, keeping its standing concentration low and minimizing decomposition.[5]
-
-
Indazole Ring Instability: Certain substitution patterns on the indazole ring can render it susceptible to decomposition under harsh basic or thermal conditions.
-
Solution: Screen lower reaction temperatures. Microwave-assisted procedures can sometimes offer improved yields by significantly shortening reaction times, thereby reducing the exposure of sensitive substrates to destructive conditions.[8]
-
Problem Area: Selectivity and Side Reactions
Q3: I am trying to couple at a C-halo position on an NH-free indazole, but I am getting a significant amount of N-arylation product. How can I control the regioselectivity?
A3: This is a classic challenge. The N-H proton of indazole is acidic and can be deprotonated by the base, creating an indazolate anion that can compete with the C-C coupling pathway, leading to N-arylation.
-
The Definitive Solution (N-Protection): The most reliable way to prevent N-arylation is to protect the indazole nitrogen before performing the Suzuki coupling.[9]
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is a common choice. It is easily installed using (Boc)₂O and can often be removed under the coupling conditions (especially with microwave heating) or in a subsequent acidic step.[8][10]
-
SEM Group: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is excellent for directing C-3 functionalization and is stable to many conditions but can be removed with fluoride sources (TBAF) or acid.[11]
-
Other Groups: Depending on your synthetic route, benzyl (Bn) or trityl (Trt) groups can also be effective.[10]
-
-
Reaction Condition Tuning (Less Reliable): While less robust than protection, some studies suggest that specific copper-catalyzed conditions can favor N-arylation, so conversely, avoiding copper additives and using optimized palladium/phosphine systems is crucial for favoring C-C bond formation.[12][13]
Q4: My reaction is clean, but the yield is consistently moderate (~50-60%). How can I push it to completion?
A4: This plateau often indicates a suboptimal combination of reaction parameters. A systematic optimization is required.
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium is critical. Typically, a ratio between 1:1 and 4:1 is used.[5] For bulky phosphine ligands, a 2:1 ratio of ligand:Pd is a good starting point.
-
Solvent System: The solvent must solubilize all components and stabilize the catalytic species. Common choices include mixtures of an aprotic solvent with water, such as 1,4-dioxane/water, DME/water, or THF/water.[5][14] For challenging substrates, polar aprotic solvents like DMF or NMP can be effective but require higher purification effort.
-
Base Equivalents and Solubility: Ensure your base is sufficiently soluble and used in adequate excess (typically 2-3 equivalents). A partially insoluble base can lead to slow and incomplete reactions. Cesium carbonate (Cs₂CO₃) is often effective due to its higher solubility in organic solvents compared to K₂CO₃.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best "go-to" catalyst system for a standard Suzuki coupling of a bromo-indazole? A: For a general starting point with a 5- or 6-bromo-1-alkyl-indazole, a combination of Pd(dppf)Cl₂ with K₂CO₃ as the base in a DME/water solvent system at 80-90 °C is a robust and frequently successful set of conditions.[14][15] For unprotected NH-indazoles or more challenging substrates, a system using Pd₂(dba)₃ with a bulky phosphine ligand like XPhos and K₃PO₄ in dioxane/water is a more powerful alternative.[1][2]
Q: Does the position of the halogen on the indazole ring affect reactivity? A: Yes, significantly. The electronic environment of each carbon atom is different. While there is no universal rule, C3- and C7-haloindazoles can sometimes be more challenging than C5- or C6-haloindazoles due to electronic effects or proximity to the nitrogen atoms, which can influence the oxidative addition step.[9][16][17] Each regioisomer may require its own optimization.
Q: My boronic acid is expensive. Can I use a stoichiometric amount? A: It is highly recommended to use a slight excess of the boronic acid (typically 1.2 to 1.5 equivalents). This helps to drive the reaction to completion and compensates for any protodeboronation or homocoupling side reactions.[6] Using a 1:1 ratio risks leaving unreacted halo-indazole, which can be difficult to separate from the product.
Section 3: Optimized Experimental Protocols
Protocol 1: General Procedure for N-Protected Bromo-Indazole
This protocol is a robust starting point for coupling arylboronic acids with substrates like 1-Boc-5-bromo-1H-indazole.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the N-protected bromo-indazole (1.0 equiv), the arylboronic acid (1.3 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the indazole).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS until the bromo-indazole is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
Data Presentation: Comparison of Conditions for a Model Reaction
The following table summarizes typical results for the coupling of 1-Boc-5-bromo-1H-indazole with phenylboronic acid, illustrating the impact of different parameters.
| Catalyst (mol%) | Ligand (mol%) | Base (2.5 eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | High | [14] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME/H₂O | 90 | Good | [15] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | Excellent | [1] |
| Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene/H₂O | 110 | Good | [3] |
Section 4: Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, highlighting where potential issues with indazole substrates may arise.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Cere, V., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Boujdi, K., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2021.
- Benchchem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole.
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Wang, C., et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. 2023.
- Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Boujdi, K., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2021.
- Ayoub, N., et al. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Research Square.
- Kudo, N., et al. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. 2006.
- Saleh, N., et al. Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. 2006.
- Sultan, D. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. 2017.
- Thomas, M., et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters.
- Request PDF. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate.
- Cioffi, N., et al. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules.
- Benchchem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
- Boujdi, K., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. 2021.
- Boujdi, K., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- Request PDF. Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. ResearchGate.
- Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. 2014.
- Eseola, A. O., et al. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
- Lu, G.-P., et al. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. 2012.
- Request PDF. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. 2025.
- Request PDF. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? 2014.
- Organic Chemistry Portal. Suzuki Coupling.
- Request PDF. First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles. ResearchGate.
- Antilla, J. C., et al. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
- Szostak, M., et al. Recent Progress Concerning the N-Arylation of Indoles. Molecules.
- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.
- Synfacts. N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts.
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. 2022.
- Andrew G Myers Research Group. The Suzuki Reaction.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
common side reactions in the synthesis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with the in-depth technical insights and practical, field-proven solutions necessary to optimize your reaction outcomes, improve yield, and ensure the purity of your target compound.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis, identified through analytical methods like NMR or LC-MS. Each entry details the potential cause and provides actionable steps for troubleshooting and prevention.
Question 1: My post-reaction analysis (NMR/LC-MS) shows two major isomeric products. How can I resolve this and obtain only the desired N-1 methylated product?
-
Possible Cause: Formation of the N-2 Methylated Isomer. The most common side reaction in the alkylation of indazoles is the formation of a mixture of N-1 and N-2 alkylated regioisomers.[1][2][3] The indazole core possesses two reactive nitrogen atoms, and the site of methylation is highly dependent on reaction conditions, including the base, solvent, and the electronic and steric nature of the substituents on the indazole ring.[1][4] While the 1H-indazole tautomer is generally more thermodynamically stable, the kinetic product can often be the N-2 isomer under certain conditions.[1][5]
-
Troubleshooting & Prevention:
-
Choice of Base and Solvent is Critical: For substrates with a C-3 carboxylate group, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) has been shown to provide excellent regioselectivity for the desired N-1 product (>99%).[1][2][3] This combination is believed to favor the N-1 position due to the coordination of the sodium cation between the N-2 nitrogen and the C-3 carbonyl oxygen, sterically hindering the approach of the electrophile to N-2.
-
Avoid Protic Solvents and Weaker Bases: Using combinations like potassium carbonate (K₂CO₃) in DMF can lead to poorer selectivity and a mixture of isomers.
-
Temperature Control: Perform the deprotonation with NaH at 0 °C before adding the methylating agent (e.g., methyl iodide or dimethyl sulfate) and then allow the reaction to slowly warm to room temperature. This ensures the formation of the sodium salt before the alkylation step, enhancing selectivity.
-
Purification: If a mixture is formed, the isomers can typically be separated using column chromatography on silica gel.[6][7] However, optimizing the reaction to prevent the formation of the N-2 isomer is far more efficient.
-
Question 2: My final product yield is low, and I've isolated a significant amount of 5-bromo-1-methyl-1H-indazole (lacking the C-3 carboxylate group). What happened?
-
Possible Cause: Decarboxylation. Indazole-3-carboxylic acids are susceptible to decarboxylation, particularly when heated.[8][9] If your reaction is run at elevated temperatures for a prolonged period, or if the workup involves strongly acidic or basic conditions at high temperatures, you risk losing the C-3 carboxyl group to form carbon dioxide and the corresponding 3-unsubstituted indazole.
-
Troubleshooting & Prevention:
-
Maintain Low Temperatures: The N-methylation reaction should be conducted at or below room temperature. Avoid heating the reaction mixture unless absolutely necessary and validated by small-scale trials.
-
Neutralize Carefully: During aqueous workup, perform any pH adjustments at low temperatures (e.g., in an ice bath) to minimize the risk of thermally induced decarboxylation.
-
Use a Milder Methylating Agent: While effective, reagents like dimethyl sulfate can generate sulfuric acid byproducts upon exposure to moisture, which could catalyze decarboxylation during workup. Methyl iodide is a suitable alternative.
-
Question 3: My crude product contains unreacted 5-bromo-1H-indazole-3-carboxylic acid methyl ester. How can I drive the reaction to completion?
-
Possible Cause: Incomplete Deprotonation or Insufficient Alkylating Agent. The presence of starting material indicates that the reaction has not gone to completion. This can be due to several factors:
-
The base (e.g., NaH) was not sufficiently active or was prematurely quenched by moisture.
-
An insufficient amount of the methylating agent was used.
-
The reaction time was too short.
-
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Use freshly dried solvents (like THF) and ensure all glassware is flame-dried or oven-dried before use. Sodium hydride is extremely sensitive to moisture.
-
Verify Base Stoichiometry: Use at least 1.1 equivalents of NaH to ensure complete deprotonation of the indazole N-H.
-
Increase Equivalents of Methylating Agent: Use a slight excess (1.1-1.3 equivalents) of the methylating agent to ensure all the generated indazolide anion reacts.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material before quenching the reaction.
-
Question 4: After methylation of 5-bromo-1H-indazole-3-carboxylic acid, my product is the carboxylic acid (methyl 5-bromo-1-methyl-1H-indazole-3-carboxylic acid) instead of the methyl ester. Why did this happen?
-
Possible Cause: O-Alkylation followed by Hydrolysis or Direct N-Alkylation without Esterification. If you start with the carboxylic acid, there are three potential sites for alkylation: N-1, N-2, and the carboxylate oxygen.[10] Using three equivalents of a strong base like NaH can deprotonate both the indazole NH and the carboxylic acid OH.[10] Subsequent alkylation can occur on the nitrogen. If the esterification is intended to happen concurrently and fails, or if the workup conditions are hydrolytic, you will isolate the N-methylated carboxylic acid.
-
Troubleshooting & Prevention:
-
Esterify First: The most reliable synthetic route is to first convert 5-bromo-1H-indazole-3-carboxylic acid to its methyl ester (methyl 5-bromo-1H-indazole-3-carboxylate) before performing the N-methylation. This protects the carboxylic acid group and removes the possibility of O-alkylation.
-
Control Workup Conditions: Ensure the workup is non-hydrolytic (e.g., avoid strong aqueous acid or base for extended periods) if you are attempting a one-pot procedure.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material: the acid or the ester? A: For optimal results and to avoid competing side reactions like O-alkylation and potential decarboxylation, it is highly recommended to start with methyl 5-bromo-1H-indazole-3-carboxylate . If you only have the carboxylic acid, perform a separate, high-yielding esterification step first (e.g., using SOCl₂ in methanol or Fischer esterification).[11]
Q: Why is regioselectivity in indazole alkylation such a significant challenge? A: The two nitrogen atoms in the pyrazole ring of the indazole are both nucleophilic. The final ratio of N-1 to N-2 products is a delicate balance of thermodynamic stability, steric hindrance, and electronic effects, which are all influenced by the reaction conditions.[1][5] The N-1 substituted product is often the thermodynamically favored isomer, but achieving it requires conditions that allow this preference to be expressed kinetically.[4]
Q: How can I best purify the final product? A: The most common method for purifying this compound is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be effective for obtaining highly pure material.
Visualizing the Key Reaction Pathway & Troubleshooting
The diagrams below illustrate the critical N-methylation step and a logical workflow for troubleshooting common issues.
Caption: Reaction scheme for N-methylation showing the desired N-1 pathway and the common N-2 side reaction.
Caption: A troubleshooting flowchart for identifying and resolving common synthesis issues.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired N-1 isomer and minimize side reactions.
Part A: Esterification of 5-bromo-1H-indazole-3-carboxylic acid
-
Suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 5-bromo-1H-indazole-3-carboxylate, which can be used in the next step without further purification if it is of sufficient purity.
Part B: N-methylation of Methyl 5-bromo-1H-indazole-3-carboxylate
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Cool the suspension to 0 °C.
-
Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add methyl iodide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure this compound.
References
- López-García, M. et al. (2010). Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene. Journal of Molecular Structure. Available at: https://pubmed.ncbi.nlm.nih.gov/20683506/
- Gale, D. J., & Wilshire, J. F. K. (1974). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. Available at: https://www.researchgate.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8326881/
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: https://cora.ucc.ie/handle/10468/11624
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: https://www.researchgate.net/publication/353594344_Regioselective_N_-alkylation_of_the_1_H_-indazole_scaffold_ring_substituent_and_N_-alkylating_reagent_effects_on_regioisomeric_distribution
- Benchchem (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide. Benchchem. Available at: https://www.benchchem.com/product/b7595958/synthesis
- Beilstein Journal of Organic Chemistry (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/articles/17/149
- Dufour, J. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e
- Naveen, S. et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8276709/
- Guidechem (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem. Available at: https://www.guidechem.com/cas-243/243285-83-2_faq.html
- Naveen, S. et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. Available at: https://journals.iucr.org/e/issues/2021/08/00/ga5059/
- Dong, L. et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: https://wuxibiologics.
- Rautio, T. et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. Available at: https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A1889814&dswid=-4837
- Google Patents (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. Available at: https://patents.google.
- ChemicalBook (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/243285-83-2.html
- J&K Scientific (n.d.). Methyl 5-bromo-1H-indazole-3-carboxylate. J&K Scientific. Available at: https://www.jk-sci.
- Santa Cruz Biotechnology (n.d.). Methyl 5-bromo-1H-indazole-3-carboxylate. Santa Cruz Biotechnology. Available at: https://www.scbt.
- Chen, Y. et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10142999/
- Master Organic Chemistry (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: https://www.masterorganicchemistry.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. wuxibiology.com [wuxibiology.com]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
purification of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate derivatives by column chromatography
Welcome to the technical support guide for the column chromatography purification of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Indazole derivatives are key building blocks in pharmaceutical development, and achieving high purity is critical for subsequent synthetic steps and biological assays[1][2].
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What stationary phase is best for purifying this compound?
A1: For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this class of compounds[3][4]. The indazole ring system contains basic nitrogen atoms which can interact with the acidic silanol groups on the silica surface, sometimes leading to peak tailing. If this becomes an issue, consider using neutral alumina or deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%)[5][6].
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The key is to find a solvent system that provides good separation between your target compound and impurities. This is always determined by preliminary Thin Layer Chromatography (TLC) analysis[6]. This compound is a moderately polar compound. Good starting solvent systems to screen are mixtures of a non-polar solvent with a more polar one, such as:
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol
-
Toluene / Acetone
Adjust the ratio of the solvents to achieve an optimal Retention Factor (Rf) for your target compound.
Q3: What is the ideal Retention Factor (Rf) I should aim for on TLC before running my column?
A3: For effective separation in flash column chromatography, the ideal Rf value for your desired compound is between 0.2 and 0.4 [7][8].
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities and the solvent front[6].
-
Rf < 0.2: The compound will move too slowly, leading to broad peaks, long run times, and excessive solvent consumption[7][8]. The Rf value is a ratio calculated by dividing the distance the compound travels by the distance the solvent front travels[9][10].
Q4: My compound is not UV-active. How can I monitor the purification?
A4: If your derivative lacks a UV chromophore, you must use alternative visualization methods for TLC analysis. After developing the TLC plate, you can use a general stain like potassium permanganate (KMnO₄), ceric ammonium molybdate (CAM), or an iodine chamber to visualize the spots[3][6].
Column Chromatography Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions & Explanations |
| Poor Separation / Overlapping Peaks | 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve the compound from impurities.[6] | TLC Optimization: Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives baseline separation on TLC. Aim for a ΔRf of at least 0.2 between your product and the nearest impurity. |
| 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[6] | Reduce Sample Load: A general rule is to load 1-5% of crude material by mass of the stationary phase (e.g., 1-5 g of sample for 100 g of silica). For difficult separations, use a lower ratio. | |
| 3. Poor Column Packing: The silica bed is not uniform, containing cracks, channels, or air bubbles. | Repack the Column: Ensure you pack a uniform, homogenous slurry of silica gel. Tapping the column gently as the silica settles can help create a well-packed bed.[11] | |
| Compound Streaking / Tailing on TLC & Column | 1. Acid-Base Interaction: The basic nitrogen atoms in the indazole ring are interacting strongly with acidic silanol groups on the silica surface.[6] | Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase. This neutralizes the acidic sites on the silica, preventing strong adsorption and allowing the compound to elute as a sharp band.[5] |
| 2. Compound is too Polar for Solvent: The compound has very low solubility in the chosen mobile phase. | Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. If streaking persists, consider switching to a more polar solvent system altogether. | |
| Compound Won't Elute from the Column | 1. Eluent is Too Non-Polar: The mobile phase lacks the strength to displace the compound from the stationary phase.[6] | Use a Gradient Elution: Start with the less polar solvent system determined by TLC and gradually increase the polarity by slowly adding more of the polar solvent. For example, start with 10% ethyl acetate in hexane and gradually increase to 30%, 50%, and even 100% to elute highly retained compounds.[8] |
| 2. Irreversible Adsorption/Decomposition: The compound may be unstable on silica gel. | Switch Stationary Phase: If you suspect decomposition, try a less acidic stationary phase like neutral alumina.[5] Alternatively, consider reversed-phase chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile)[4][12]. | |
| Low Recovery of Product | 1. Product is Co-eluting with an Impurity: The fractions thought to be pure actually contain a hidden impurity. | Meticulous Fraction Analysis: Analyze every fraction (or every other fraction) by TLC. Combine only the fractions that show a single, pure spot for your product. |
| 2. Cracks or Channels in the Column: The sample did not apply evenly and part of it ran through channels directly into the collection flask. | Improve Packing Technique: Use the "wet" or "slurry" packing method to ensure a homogenous column bed.[11] Placing a thin layer of sand on top of the silica can help prevent disturbance when adding the solvent. |
Troubleshooting Decision Tree for Poor Separation
Caption: Troubleshooting decision tree for poor separation.
Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step methodology for the purification of a crude reaction mixture containing this compound.
1. Method Development with TLC:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-screened solvent system (e.g., 20% Ethyl Acetate in Hexane).
-
Visualize the plate under a UV lamp (254 nm).
-
Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.4 and is well-separated from major impurities[7].
2. Column Preparation:
-
Select a glass column of appropriate size. A good rule of thumb is a silica gel height-to-diameter ratio of about 10:1.
-
In a beaker, prepare a slurry by mixing silica gel with your initial, non-polar mobile phase (e.g., 10% Ethyl Acetate in Hexane) until it has the consistency of a milkshake[8].
-
Pour the slurry into the column, with the stopcock open, collecting the solvent. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Add a thin layer (0.5 cm) of sand on top of the settled silica bed to prevent disruption during solvent addition.
-
Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
3. Sample Loading:
-
Wet Loading (Recommended): Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading: If your compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of ~2 inches/minute is typical for flash chromatography).
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking for your compound.
-
If a gradient elution is needed, gradually increase the percentage of the polar solvent in your mobile phase to elute more strongly-adsorbed compounds[8].
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the structure and purity using analytical techniques such as NMR, LC-MS, or HPLC[8].
General Workflow Diagram
Caption: General workflow for column chromatography purification.
References
- What Is The RF Value And Its Importance In Chromatography? - Chemistry For Everyone. (2025). Vertex AI Search.
- Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide - Benchchem. (n.d.). Benchchem.
- Chromatography Explained: Calculating Rf Values & Its Applic
- Chrom
- How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. (2025). Vertex AI Search.
- Chromatography and Rf Values (GCSE Chemistry) - Study Mind. (n.d.). Study Mind.
- Retention Factor in Chromatography: Understanding Its Formula and Significance - Mastelf. (2024). Mastelf.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024). alwsci.
- troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde - Benchchem. (n.d.). Benchchem.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024).
- 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Benchchem.
- Methyl 5-bromo-1H-indazole-3-carboxylate | 78155-74-5 - J&K Scientific. (n.d.). J&K Scientific.
- Solvent selection in liquid chromatography - Molnar Institute. (n.d.). Molnar Institute.
- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem. (n.d.). Guidechem.
- Column chromatography - Columbia University. (n.d.). Columbia University.
- methyl 5-bromo-1H-indazole-3-carboxylate, min 97%, 1 gram. (n.d.). [No Source Found].
- Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purific
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. guidechem.com [guidechem.com]
- 3. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hix.ai [hix.ai]
- 10. studymind.co.uk [studymind.co.uk]
- 11. youtube.com [youtube.com]
- 12. welch-us.com [welch-us.com]
Technical Support Center: Optimizing N-Alkylation of Indazole-3-carboxylates
Welcome to the technical support center for the N-alkylation of indazole-3-carboxylates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. The indazole scaffold is a privileged motif in medicinal chemistry, and achieving high yields and regioselectivity in its N-alkylation is paramount for efficient drug discovery pipelines.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve your reaction outcomes.
The Core Challenge: Regioselectivity in Indazole Alkylation
The fundamental difficulty in the N-alkylation of indazoles lies in the presence of two nucleophilic nitrogen atoms, N1 and N2.[4] Direct alkylation often leads to a mixture of N1 and N2 regioisomers, which can be challenging and costly to separate.[5][6] The regiochemical outcome is highly sensitive to a variety of factors, including the choice of base, solvent, the nature of the electrophile, and the steric and electronic properties of substituents on the indazole ring.[2][4][6]
Our goal is to provide you with the rationale and practical guidance to control this selectivity and consistently synthesize your desired isomer.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-alkylation of indazole-3-carboxylates.
Problem 1: Poor or No Conversion to Product
Possible Causes and Solutions:
-
Inactive Base: Sodium hydride (NaH) is particularly susceptible to deactivation by moisture.
-
Recommendation: Use freshly opened NaH or wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and any surface hydroxides. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Insufficient Deprotonation: The indazole proton is weakly acidic, and incomplete deprotonation will lead to low conversion.
-
Recommendation: When using NaH, allow sufficient time for the deprotonation to complete. This is often indicated by the cessation of hydrogen gas evolution. Stirring the mixture at 0 °C for 30 minutes, followed by warming to room temperature for another 30 minutes before adding the alkylating agent, is a common practice.[2][4]
-
-
Poorly Reactive Alkylating Agent: The reactivity of the electrophile is critical.
-
Recommendation: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkyl halides, consider converting them to a more reactive species, such as a tosylate or mesylate. Alternatively, increasing the reaction temperature may be necessary, but this can also impact regioselectivity.
-
-
Inappropriate Solvent: The choice of solvent can dramatically affect the reaction rate.
Problem 2: Low Regioselectivity (Mixture of N1 and N2 Isomers)
This is the most common issue. The key is to understand the factors that favor one isomer over the other.
Factors Influencing N1 vs. N2 Selectivity:
-
Base and Solvent System: This is the most critical factor.
-
For N1-Selectivity (Thermodynamic Product): A strong, non-coordinating base in a non-polar aprotic solvent is the preferred system. The combination of NaH in THF is a robust and widely cited method for achieving high N1 selectivity with indazole-3-carboxylates.[1][4][7] The prevailing hypothesis is that the sodium cation chelates with the N2 nitrogen and the carbonyl oxygen of the C3-carboxylate, sterically blocking the N2 position and directing the alkylating agent to N1.[4][5] Cs₂CO₃ in dioxane is another effective system for high N1-selectivity.[5]
-
For N2-Selectivity (Kinetic Product): Achieving high N2 selectivity is often more challenging.
-
Mitsunobu Conditions: This reaction (using an alcohol, PPh₃, and DEAD or DIAD) often favors the N2 isomer.[2][6]
-
Steric Hindrance at C7: Introducing a bulky substituent at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to N2.[2][3][6]
-
Acid-Catalyzed Conditions: For certain alkylating agents, such as 2,2,2-trichloroacetimidates, acid catalysis (e.g., with TfOH) can provide high N2 selectivity.[8][9]
-
-
For Mixed Isomers: The use of weaker bases like K₂CO₃ in DMF often results in poor regioselectivity and the formation of isomer mixtures.[2][4] While straightforward, this method necessitates careful purification to separate the isomers.
-
Troubleshooting Flowchart for Poor Regioselectivity:
Caption: Troubleshooting decision tree for poor regioselectivity.
Problem 3: Difficulty in Separating N1 and N2 Isomers
Possible Causes and Solutions:
-
Similar Polarity: The N1 and N2 isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Recommendation:
-
Optimize Chromatography: Screen different solvent systems for flash chromatography. A shallow gradient or even an isocratic elution might be necessary to achieve separation. Consider using a high-performance chromatography system if available.
-
Protecting Group Strategy: If direct alkylation consistently gives inseparable mixtures, consider an alternative route involving a protecting group. For example, you can selectively protect one nitrogen, perform the desired functionalization, and then deprotect. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used for regioselective N2 protection.[8][10]
-
Alternative Synthesis: In some cases, it may be more efficient to synthesize the desired isomer through a different route, such as building the indazole ring with the alkyl group already in place.[6][11]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is NaH in THF so effective for N1-alkylation of indazole-3-carboxylates?
A1: The high N1-selectivity observed with NaH in THF is attributed to a chelation-controlled mechanism.[4] After deprotonation of the indazole by NaH, the resulting sodium cation is thought to coordinate with both the N2 nitrogen and the carbonyl oxygen of the ester at the C3 position. This forms a rigid six-membered ring-like intermediate that sterically hinders the N2 position, forcing the incoming alkylating agent to react at the more accessible N1 position. This leads to the thermodynamically more stable N1-alkylated product.[2][5]
Caption: Proposed chelation mechanism for N1-selectivity.
Q2: I need to synthesize the N2-alkylated isomer. What are my best options?
A2: Selective N2-alkylation is generally more challenging. Here are the most promising strategies:
-
Mitsunobu Reaction: This is often the go-to method for favoring N2-alkylation. The reaction of the indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) can provide good yields of the N2 isomer, although the N1 isomer is also typically formed.[2][6]
-
Steric Directing Groups: If your synthesis allows, installing a bulky substituent at the C7 position of the indazole ring will sterically block the N1 position and strongly favor alkylation at N2, even with conditions like NaH in THF that would normally favor N1.[3][6]
-
Acid-Catalyzed Alkylation: A more specialized method involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). This has been shown to be highly selective for the N2 position.[9]
Q3: Can I use potassium carbonate (K₂CO₃) for my alkylation?
A3: You can, but it is not recommended if you require high regioselectivity. The combination of K₂CO₃ in a polar aprotic solvent like DMF is known to produce mixtures of N1 and N2 isomers.[2][4] This is likely because the larger potassium cation does not chelate as effectively as sodium, and the polar solvent can create solvent-separated ion pairs, leading to less facial selectivity. This method is generally only advisable if the resulting isomers are easily separable by chromatography or if a mixture is acceptable for your application.
Q4: How does the electronic nature of substituents on the indazole ring affect the alkylation?
A4: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the benzene portion of the indazole can influence the nucleophilicity of the nitrogen atoms and potentially the N1/N2 ratio, although the base/solvent system is the dominant factor. Of greater significance are substituents at the C3 and C7 positions. As discussed, a C3-carboxylate is crucial for the chelation that directs N1-alkylation, and a bulky C7-substituent is a powerful director for N2-alkylation.[1][6]
Recommended Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation
This protocol is optimized for achieving high N1-regioselectivity for indazole-3-carboxylates.[2][4]
Materials:
-
Indazole-3-carboxylate starting material
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware, flame-dried under an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the indazole-3-carboxylate (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (typically to a concentration of 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: N2-Favored Alkylation via Mitsunobu Reaction
This protocol is a general method that often favors the N2-isomer.[2][5]
Materials:
-
Indazole-3-carboxylate starting material
-
Desired alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware, flame-dried under an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the indazole-3-carboxylate (1.0 equiv), the alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.
Summary of Conditions for Regioselectivity
| Desired Isomer | Base | Solvent | Alkylating Agent/Method | Typical N1:N2 Ratio | Reference(s) |
| N1 | NaH | THF | Alkyl Halide/Tosylate | >95:5 | [1][7] |
| N1 | Cs₂CO₃ | Dioxane | Alkyl Tosylate | >95:5 | [5] |
| N2 | - | THF | Alcohol/PPh₃/DEAD (Mitsunobu) | Favors N2 | [2][6] |
| N2 | NaH | THF | Alkyl Halide (with C7-substituent) | <5:95 | [3][6] |
| Mixture | K₂CO₃ | DMF | Alkyl Halide | Variable | [2][4] |
References
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. - Benchchem.
- Alam, R. & Keating, J. J. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives - Benchchem.
- Lu, P. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles - Benchchem.
- Alam, R. M. & Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
- Alam, R. M. & Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- Lu, P. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
- Alam, R. M. & Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry.
- Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Development of a selective and scalable N1-indazole alkylation. National Institutes of Health.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.
- (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
- Regioselective protection at N-2 and derivatization at C-3 of indazoles. National Institutes of Health.
- (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Alam, R. M. & Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
preventing decarboxylation of indazole-3-carboxylic acid precursors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with indazole-3-carboxylic acid and its derivatives. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the complexities of synthesizing indazole-3-carboxamides while avoiding common pitfalls, most notably the decarboxylation of the indazole-3-carboxylic acid precursor.
Introduction: The Challenge of Stability
Indazole-3-carboxylic acid is a critical building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] However, its utility is often hampered by its inherent instability, particularly its propensity to undergo decarboxylation under certain experimental conditions. This unwanted side reaction can lead to low yields, impure products, and difficulties in purification. This guide provides a comprehensive resource to understand and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem for indazole-3-carboxylic acid?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For indazole-3-carboxylic acid, this results in the formation of 1H-indazole, an undesired byproduct. This reaction is problematic as it consumes the starting material, reduces the yield of the desired carboxamide, and introduces an impurity that can be challenging to separate from the final product. The thermal instability of indazole-3-carboxylic acid is highlighted by its melting point of 266-270 °C, at which it decomposes.[3]
Q2: Under what conditions does decarboxylation of indazole-3-carboxylic acid typically occur?
A2: Decarboxylation of indazole-3-carboxylic acid is primarily driven by thermal stress. While the molecule is generally stable at room temperature, elevated temperatures significantly accelerate the rate of CO₂ loss. One study has documented the decarboxylation of 1-arylindazole-3-carboxylic acids in boiling quinoline, a high-boiling point solvent, which also led to a competing ring fission reaction.[4] Although less common under the mild conditions of modern amide coupling reactions, prolonged reaction times or localized heating can still promote this unwanted side reaction. Azole carboxylic acids, as a class, are known to be susceptible to decomposition via decarboxylation.[5]
Q3: How can I detect if decarboxylation is occurring in my reaction?
A3: The primary indicator of decarboxylation is the presence of 1H-indazole in your reaction mixture or isolated product. This can be detected using various analytical techniques:
-
Thin-Layer Chromatography (TLC): 1H-indazole will appear as a separate, typically less polar, spot compared to the starting carboxylic acid and the product amide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a peak corresponding to the molecular weight of 1H-indazole (118.14 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon signals of 1H-indazole will be present in the spectrum of your crude product.
Q4: Are there alternative synthetic routes that avoid the use of indazole-3-carboxylic acid altogether?
A4: Yes, several strategies can bypass the isolation and use of the potentially unstable indazole-3-carboxylic acid. One common approach is to start from the more stable methyl or ethyl ester of indazole-3-carboxylic acid.[6][7] The ester can be directly converted to the desired amide via aminolysis, or it can be hydrolyzed to the carboxylic acid in situ immediately followed by amide coupling. Additionally, one-pot syntheses that generate the indazole ring and the C3-carboxamide functionality in a sequential manner without isolating the carboxylic acid intermediate have been reported.[8][9][10]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of indazole-3-carboxamides, with a focus on preventing decarboxylation.
Issue 1: Low Yield of Indazole-3-carboxamide and Presence of 1H-Indazole
-
Primary Suspect: Decarboxylation of the indazole-3-carboxylic acid starting material.
-
Troubleshooting Workflow:
Caption: Troubleshooting decarboxylation in indazole-3-carboxamide synthesis.
-
Detailed Explanation and Solutions:
-
Reaction Temperature: This is the most critical factor. Many standard amide coupling procedures are conducted at room temperature, which is generally suitable for indazole-3-carboxylic acid.[1][11] If your protocol involves heating, this is the likely cause of decarboxylation.
-
Solution: Maintain the reaction temperature at room temperature (20-25 °C) or below. For highly sensitive substrates, consider running the reaction at 0 °C.
-
-
Reaction Time: While amide coupling reactions with efficient modern reagents are often complete within a few hours, unnecessarily long reaction times can allow for the slow degradation of the starting material.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting carboxylic acid is consumed, proceed with the work-up promptly.
-
-
Coupling Reagents and Base: The choice of coupling reagents and base can influence the reaction environment. While most standard coupling agents are mild, the overall basicity and reaction conditions can play a role.
-
Solution: Employ highly efficient and mild coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).[1][12] These reagents promote rapid amide bond formation at room temperature, minimizing the time the carboxylic acid is exposed to potentially destabilizing conditions.
-
-
Issue 2: Incomplete Conversion to the Amide Product
-
Primary Suspects: Inefficient activation of the carboxylic acid, poor quality of reagents, or steric hindrance.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that the coupling reagents and any additives are of high purity and have been stored correctly. Carbodiimides like EDC can be sensitive to moisture.
-
Activation Time: Before adding the amine, allow the carboxylic acid to react with the coupling agent and any additives (like HOBt) for a sufficient period (typically 15-30 minutes) to ensure the formation of the activated intermediate.[1]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agents and the amine to drive the reaction to completion.
-
Steric Hindrance: If either the indazole-3-carboxylic acid or the amine is sterically hindered, the reaction may be sluggish. In such cases, switching to a more powerful coupling agent like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may be beneficial.
-
Recommended Experimental Protocols
Protocol 1: Standard Amide Coupling using HOBt/EDC
This protocol is a reliable method for a wide range of amines and is based on well-established procedures.[1][11]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Amine of choice
-
N,N-Dimethylformamide (DMF)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Add TEA or DIPEA (2.0-3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via the Methyl Ester Intermediate
This protocol is advantageous when dealing with particularly sensitive substrates or when decarboxylation is a persistent issue.[12]
Step A: Esterification of 1H-Indazole-3-carboxylic acid
-
Dissolve 1H-Indazole-3-carboxylic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction, evaporate the methanol, and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the methyl ester with ethyl acetate, wash with brine, dry, and concentrate.
Step B: Amidation of the Methyl Ester
-
Dissolve the 1H-indazole-3-carboxylic acid methyl ester in a suitable solvent (e.g., methanol or THF).
-
Add the desired amine (a larger excess may be required, from 2 to 10 equivalents, particularly for less reactive amines).
-
Heat the reaction mixture if necessary (this is generally safer than heating the carboxylic acid, as the ester is more stable). For some reactive amines, the reaction may proceed at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the resulting amide.
Visualizing the Process: Reaction Workflow
Caption: Synthetic strategies for indazole-3-carboxamides.
Data Summary: Comparison of Coupling Reagents
| Coupling Reagent | Additive | Typical Conditions | Advantages | Potential Issues |
| EDC | HOBt | DMF, RT, 2-6 h | Cost-effective, reliable, well-documented[1] | Can be moisture sensitive |
| HATU | None | DMF, RT, 1-4 h | High efficiency, fast reaction times, good for hindered substrates[12] | Higher cost |
| HBTU | DIPEA | DMF, RT, 2-6 h | Effective coupling agent | Can form guanidinium byproducts |
| COMU | DIPEA | DMF, RT, 1-4 h | Very powerful, excellent for challenging couplings | High cost |
Conclusion
The successful synthesis of indazole-3-carboxamides hinges on the careful management of the indazole-3-carboxylic acid precursor to prevent its decarboxylation. By controlling reaction temperatures, minimizing reaction times, and selecting appropriate, mild coupling reagents, researchers can significantly improve yields and product purity. When decarboxylation remains a challenge, alternative synthetic pathways, such as those proceeding through an ester intermediate, offer a robust solution. This guide provides the foundational knowledge and practical protocols to empower scientists to overcome these synthetic hurdles and advance their research and development goals.
References
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
- Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. RSC Advances, 6(41), 34913-34920. [Link]
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- Larock, R. C., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340-3343. [Link]
- Der Pharma Chemica. (2012).
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- ResearchGate. (2015). (PDF)
- Veerareddy, A., et al. (2015). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids.
- MDPI. (2006).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
- Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315-33. [Link]
- ResearchGate. (n.d.).
- JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. [Link]
- MDPI. (2014). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]
- ResearchGate. (n.d.). Studies in the indazole series.
- ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. [Link]
- ResearchGate. (2006). (PDF)
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
- DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
- DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
- PubChem. (n.d.). Indazole-3-carboxylic acid. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unina.it [iris.unina.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
troubleshooting guide for the synthesis of indazole-based kinase inhibitors
Welcome to the technical support center for the synthesis of indazole-based kinase inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered in the laboratory. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying scientific reasoning to empower you to resolve your synthetic hurdles.
Table of Contents
-
Regioselectivity in N-Alkylation and N-Arylation: The N1 vs. N2 Challenge
-
Cross-Coupling Reactions: Troubleshooting Suzuki-Miyaura and C-H Functionalization
-
Synthesis of Privileged Scaffolds: The Case of 3-Aminoindazoles
-
Purification and Solubility Headaches
-
Protecting Group Strategies for Indazoles
Regioselectivity in N-Alkylation and N-Arylation: The N1 vs. N2 Challenge
The indazole ring system possesses two reactive nitrogen atoms, N1 and N2, leading to the potential for forming two different regioisomers upon N-alkylation or N-arylation. The desired isomer often depends on the specific kinase target, as the substitution pattern significantly influences the binding mode and selectivity of the inhibitor.[1] Controlling this regioselectivity is a frequent challenge in the synthesis of indazole-based kinase inhibitors.
FAQ 1: My N-alkylation of an indazole is giving me a mixture of N1 and N2 isomers. How can I favor the formation of the N1-alkylated product?
Answer: Achieving N1 selectivity is often a matter of thermodynamic control. The N1-alkylated indazole is generally the more thermodynamically stable isomer. To favor its formation, you should employ conditions that allow for equilibration.
Underlying Principle: The choice of base and solvent system is critical. A less hindered, strong base in a non-polar, aprotic solvent tends to favor N1 alkylation. Sodium hydride (NaH) in tetrahydrofuran (THF) is a classic combination for this purpose.[2][3] The sodium cation is believed to coordinate with the N2 nitrogen and a C3 substituent (if present and capable of chelation), sterically hindering the approach of the alkylating agent to the N2 position and directing it to N1.[2]
Experimental Protocol: N1-Selective Alkylation of Indazole
-
Preparation: To a flame-dried, three-necked flask under a positive pressure of argon, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.
-
Indazole Addition: Slowly add a solution of the starting indazole (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
FAQ 2: For my target kinase, I need the N2-alkylated isomer. What conditions favor N2-alkylation?
Answer: N2-alkylation is typically favored under conditions of kinetic control. This often involves a more polar solvent and a different choice of base compared to N1-alkylation.
Underlying Principle: In a polar aprotic solvent like N,N-dimethylformamide (DMF), the indazole anion is more solvated, and the counter-ion (from the base) is less associated with the N2 position. This makes the N2 nitrogen more nucleophilic and accessible for kinetic attack. The use of a base like potassium carbonate (K₂CO₃) in DMF is a common strategy. Additionally, Mitsunobu conditions are known to often favor the N2 isomer.[4] More recently, TfOH-catalyzed reactions with diazo compounds have shown high selectivity for N2-alkylation.[5]
Table 1: General Conditions for Regioselective Indazole N-Alkylation
| Desired Isomer | Base | Solvent | Control Type | Key Considerations |
| N1 | Sodium Hydride (NaH) | THF | Thermodynamic | Favored by less polar, aprotic solvents and chelation effects with certain C3 substituents.[2][3] |
| N2 | Potassium Carbonate (K₂CO₃) | DMF | Kinetic | Favored by polar, aprotic solvents that solvate the indazole anion. |
| N2 | DEAD/PPh₃ (Mitsunobu) | THF | Kinetic | Often provides good N2 selectivity, but can be substrate-dependent.[4] |
| N2 | TfOH (catalytic) | DCE | N/A | Highly selective for N2-alkylation with diazo compounds.[5] |
FAQ 3: I am attempting a copper-catalyzed N-arylation of my indazole, but the yields are low and I'm getting a mixture of isomers. What can I do?
Answer: Copper-catalyzed N-arylation reactions, often a variation of the Ullmann condensation, can be sensitive to ligands, bases, and solvents. Achieving high yields and regioselectivity requires careful optimization.
Underlying Principle: The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the C-N bond formation. Diamine ligands have been shown to be effective for the N-arylation of various azoles, including indazoles.[6][7] The base is required to deprotonate the indazole, and a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often a good choice.
Troubleshooting Copper-Catalyzed N-Arylation:
-
Ligand Screening: If you are not using a ligand, or if your current ligand is ineffective, screen a panel of diamine ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine).
-
Base Optimization: Ensure your base is anhydrous and finely powdered. Consider stronger bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Choice: High-boiling point, polar aprotic solvents like DMF, DMSO, or NMP are often used. However, butyronitrile can be a good alternative that is easier to remove.[8]
-
Copper Source: Copper(I) salts like CuI or Cu₂O are commonly used. Ensure your copper source is fresh and not oxidized.
-
Temperature: These reactions often require elevated temperatures (110-150 °C).
Cross-Coupling Reactions: Troubleshooting Suzuki-Miyaura and C-H Functionalization
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are workhorse reactions in the synthesis of kinase inhibitors for creating C-C bonds.[9] However, the nitrogen-rich indazole ring can sometimes complicate these reactions.
FAQ 4: My Suzuki-Miyaura coupling of a 3-iodoindazole is sluggish and gives low yields. What are the likely causes and how can I fix it?
Answer: Low yields in Suzuki-Miyaura couplings of indazoles can stem from several factors, including an inactive catalyst, an inefficient base, poor solvent choice, or degradation of the boronic acid.[10] The NH group of the indazole can also interact with the palladium catalyst, potentially inhibiting the catalytic cycle.[11]
Underlying Principle: The Suzuki-Miyaura catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronate species (formed from the boronic acid and base), and finally reductive elimination to give the product and regenerate the Pd(0) catalyst.[12] A failure in any of these steps will lead to a poor outcome.
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
FAQ 5: I am attempting a direct C-H functionalization on the indazole ring, but I am getting no reaction or a complex mixture of products. Why is this so difficult?
Answer: Direct C-H functionalization of indazoles is a powerful but challenging strategy. The relative inertness of the C-H bonds and the presence of multiple potential reaction sites (including the two nitrogen atoms) can lead to issues with reactivity and selectivity.
Underlying Principle: Successful C-H functionalization relies on directing a metal catalyst to a specific C-H bond. This is often achieved through the use of a directing group, which coordinates to the catalyst and positions it in proximity to the target C-H bond. Without a directing group, achieving regioselectivity can be difficult and often relies on the inherent electronic properties of the indazole ring, which may not provide sufficient differentiation between the various C-H bonds. Steric effects also play a significant role in determining the site of functionalization.[13]
Synthesis of Privileged Scaffolds: The Case of 3-Aminoindazoles
3-Aminoindazoles are considered a "privileged scaffold" in medicinal chemistry due to their frequent appearance in biologically active compounds, including numerous kinase inhibitors. Their synthesis, however, can be problematic.
FAQ 6: I am trying to synthesize a 3-aminoindazole from an o-fluorobenzonitrile and hydrazine, but the reaction is not working well. What are the common pitfalls?
Answer: The classical synthesis of 3-aminoindazoles via nucleophilic aromatic substitution (SNAr) of an o-fluorobenzonitrile with hydrazine can be challenging.[14] The reaction often requires high temperatures and can be sensitive to the electronic nature of the substituents on the aromatic ring.
Underlying Principle: This reaction proceeds through a Meisenheimer complex intermediate. The rate-determining step is often the attack of hydrazine on the carbon bearing the fluorine atom. Electron-withdrawing groups on the benzonitrile ring can activate the substrate towards nucleophilic attack and facilitate the reaction. Conversely, electron-donating groups can retard the reaction.
Alternative Synthetic Routes to 3-Aminoindazoles:
-
From 2-Bromobenzonitriles: A two-step procedure involving a palladium-catalyzed arylation of benzophenone hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection/cyclization sequence, offers a general alternative.[14]
-
From Tertiary Amides: A two-step synthesis from readily available tertiary amides has been developed, which involves the formation of an aminohydrazone followed by an intramolecular ligand-free Pd-catalyzed C-H amination.
-
Cascade Reaction: A microwave-assisted cascade reaction starting from 3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-ones can provide N-1 substituted 3-aminoindazoles, bypassing selectivity issues.[15]
Purification and Solubility Headaches
Even with a successful reaction, isolating the pure indazole-based kinase inhibitor can be a significant hurdle. Furthermore, these compounds are frequently poorly soluble in aqueous media, complicating their biological evaluation.
FAQ 7: My indazole derivative is co-eluting with impurities during column chromatography. How can I improve the separation?
Answer: Co-elution is a common purification challenge. Optimizing your chromatography conditions is key to achieving good separation.
Troubleshooting Column Chromatography:
-
Optimize the Mobile Phase: If you are using a standard eluent system like ethyl acetate/hexanes, try adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve separation.
-
Switch to a Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can often resolve closely eluting spots.[16]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral), C18-functionalized silica (reverse phase), or a cyano- or diol-bonded phase.
FAQ 8: My final indazole-based kinase inhibitor has very poor aqueous solubility, making it difficult to test in my cellular assays. What can I do?
Answer: Poor aqueous solubility is a well-known issue for many kinase inhibitors.[17][18] This is often due to their rigid, aromatic structures and lack of ionizable groups.
Strategies to Address Poor Aqueous Solubility:
-
Prepare a High-Concentration DMSO Stock: The first step is to dissolve your compound in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[18]
-
Minimize Final DMSO Concentration: When diluting the DMSO stock into your aqueous assay buffer, ensure the final DMSO concentration is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts.[18][19]
-
pH Adjustment: If your compound has an ionizable group (e.g., a basic nitrogen), adjusting the pH of the buffer can significantly increase solubility. For a weak base, using a buffer with a pH 1-2 units below the pKa will favor the more soluble protonated form.[18]
-
Use of Excipients: For in vivo studies, formulation with excipients such as cyclodextrins or lipid-based carriers may be necessary to improve bioavailability.[19]
Protecting Group Strategies for Indazoles
The use of protecting groups can be a valuable strategy to mask the reactive NH of the indazole ring, prevent side reactions, and direct the regioselectivity of subsequent functionalization steps.
FAQ 9: What are some common N-protecting groups for indazoles and when should I use them?
Answer: The choice of protecting group depends on the stability required for downstream reactions and the conditions needed for its eventual removal.
Table 2: Common N-Protecting Groups for Indazoles
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability & Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | TFA, HCl | A common and versatile protecting group. Stable to many reaction conditions but easily removed with acid. |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (H₂, Pd/C) | Very robust and stable to acidic and basic conditions, as well as many organometallic reagents.[20] |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl), pyridine | Strong base or reducing agents | An electron-withdrawing group that can influence the reactivity of the indazole ring.[20] |
| Trityl | Trt | Trityl chloride (TrCl), Et₃N | Mild acid | A bulky protecting group that can be useful for directing steric-controlled reactions. Easily removed under mild acidic conditions.[20] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | TBAF, HCl | Can be used for regioselective protection at the N2 position. The SEM group can also direct regioselective C3 lithiation, allowing for subsequent functionalization at that position before removal of the protecting group.[20][21] |
References
- Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. (URL: [Link])
- Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Rhodium(III)
- (PDF)
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communic
- BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])
- Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation | The Journal of Organic Chemistry - ACS Public
- Strategies for the Synthesis of 3-Aminoazoles.
- Rapid Access to 3-Aminoindazoles from Tertiary Amides - ElectronicsAndBooks. (URL: [Link])
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
- Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
- Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communic
- 2H-Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (URL: [Link])
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
- Inherent formulation issues of kinase inhibitors - PubMed. (URL: [Link])
- Optimization for synthesis of 2H-indazole | Download Scientific Diagram - ResearchG
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (URL: [Link])
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - RSC Publishing. (URL: [Link])
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. (URL: [Link])
- Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (URL: [Link])
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Public
- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed. (URL: [Link])
- Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
- Recent Progress Concerning the N-Aryl
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (URL: [Link])
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RSC - Page load error [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 13. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Control N1 vs. N2 Alkylation of Indazoles
Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet critical challenge of controlling regioselectivity during the N-alkylation of indazoles. As the indazole scaffold is a privileged pharmacophore in medicinal chemistry, mastering its functionalization is essential.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the mechanistic principles governing N1 vs. N2 selectivity. Here, you will find troubleshooting guides for common experimental issues, answers to frequently asked questions, and detailed, reliable protocols to guide your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the regioselective alkylation of indazoles.
Q1: Why is achieving regioselectivity in indazole alkylation so challenging?
The primary challenge arises from the electronic nature of the indazole ring. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2).[3] Direct alkylation often leads to a mixture of N1 and N2 substituted isomers, which can be difficult and costly to separate.[4][5] The final ratio of these isomers is highly sensitive to a delicate interplay of factors including the base, solvent, temperature, and the steric and electronic properties of both the indazole substrate and the electrophile.[3][6]
Q2: What is the mechanistic basis for N1 vs. N2 selectivity? (Thermodynamic vs. Kinetic Control)
The regiochemical outcome is often a battle between thermodynamic and kinetic control.[6]
-
Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[1][2][4] Therefore, reaction conditions that allow for equilibration (e.g., longer reaction times, higher temperatures, or the use of specific electrophiles that allow for reversibility) tend to favor the formation of the more stable N1-alkylated product.[1][2][7]
-
Kinetic Control: The kinetically favored product is the one that is formed the fastest. This outcome is often influenced by factors like the accessibility of the nitrogen atoms and the nature of the ion pair in solution. In some systems, N2-alkylation can be the kinetically preferred pathway.
Computational studies have shown that for the parent indazole, the activation energy for N1 alkylation is slightly lower, yet this contradicts the experimental observation of selective N2 alkylation under certain acidic conditions.[8] This discrepancy highlights the importance of considering the full reaction landscape, including the relative stability of the starting tautomers, where the 1H form is more stable by approximately 4-5 kcal/mol.[8] This energy difference must be overcome for N1 alkylation to proceed from the ground state, influencing the overall energy barrier and favoring N2 attack in specific cases.[8]
Q3: How do substituents on the indazole ring direct the alkylation?
Substituents play a crucial role in directing the regiochemical outcome through both steric and electronic effects.[1][9]
-
C3-Substituents: Electron-withdrawing groups (EWGs) such as esters (-CO₂Me) or ketones (-COMe) at the C3 position can dramatically enhance N1-selectivity, especially when using a sodium hydride (NaH) base in tetrahydrofuran (THF).[1][3] The proposed mechanism involves the formation of a "tight ion pair," where the sodium cation chelates between the N2 atom and the oxygen of the C3 substituent. This chelation sterically blocks the N2 position, directing the incoming electrophile to N1.[1][2][3]
-
C7-Substituents: Bulky substituents at the C7 position sterically hinder the approach of an electrophile to the adjacent N1 position, thereby favoring N2-alkylation.[3][10] Similarly, electron-withdrawing groups like nitro (-NO₂) or carboxylate (-CO₂Me) at the C7 position have been shown to confer excellent N2 regioselectivity.[1][9][11]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during indazole alkylation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor N1:N2 Regioselectivity | The reaction is under kinetic control, or the conditions do not sufficiently differentiate the two nitrogen atoms. Weaker bases like K₂CO₃ in polar solvents like DMF are known to give isomer mixtures.[3][6] | 1. For N1-Selectivity: Switch to a system that favors thermodynamic control or directs the reaction. The most reliable method is using NaH in anhydrous THF .[1][3] This is especially effective for indazoles with a C3-EWG.[1][2] 2. For N1-Selectivity (Alternative): Use Cs₂CO₃ in dioxane at elevated temperatures (e.g., 90 °C). This has also proven effective.[3][12] 3. For N2-Selectivity: If you are getting the N1 product, your conditions may be allowing for thermodynamic equilibration. Switch to a kinetically controlled or directed N2-selective method like the Mitsunobu reaction or acid-catalyzed alkylation .[1][13][14] |
| Low or No Conversion | 1. Base: The base may be too weak to fully deprotonate the indazole, or it may have poor solubility in the chosen solvent.[3] 2. Electrophile: The alkylating agent may be unreactive (e.g., an alkyl chloride vs. bromide or tosylate) or sterically hindered.[3] 3. Solubility: The indazole salt may not be soluble enough in the reaction solvent. | 1. Increase Base Strength: If using a carbonate base, switch to a stronger base like NaH or NaHMDS.[3][15] 2. Improve Solubility: If using NaH in THF, ensure the solvent is rigorously anhydrous. For carbonate bases, switching from THF to a solvent like DMF can improve solubility and yield, though it may reduce selectivity.[3] 3. Activate the Electrophile: Use a more reactive leaving group (I > OTs > Br > Cl). 4. Increase Temperature: For less reactive substrates, increasing the reaction temperature may be necessary.[12] |
| Difficulty Separating N1/N2 Isomers | The N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging and inefficient.[3] | 1. Optimize the Reaction First: The most effective solution is to avoid the problem altogether by optimizing the reaction to produce a single isomer with >95% selectivity using the methods described in this guide.[3] 2. Improve Chromatography: Use high-performance column chromatography with a shallow solvent gradient. 3. Consider Derivatization: In difficult cases, consider a derivatization strategy to alter the polarity of one isomer, facilitate separation, and then remove the directing group. |
Section 3: Visual Guides & Workflows
Diagram 1: Decision Workflow for Indazole Alkylation
This workflow guides the user from their desired product to a recommended set of starting conditions.
Caption: Decision tree for selecting an initial reaction protocol.
Diagram 2: Conceptual View of Selectivity Control
This diagram illustrates the key factors influencing the reaction outcome.
Caption: Key factors governing N1 vs. N2 regioselectivity.
Section 4: Detailed Experimental Protocols
Protocol 1: Selective N1-Alkylation (Thermodynamic Control with NaH)
This protocol is highly effective for achieving N1-selectivity, particularly for indazoles bearing C3-substituents like carboxymethyl, tert-butyl, and acetyl groups, often yielding >99% N1 selectivity.[1][2][5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: NaH reacts violently with water; ensure all glassware and solvents are dry. Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature overnight or until completion is confirmed by TLC or LC-MS.
-
Quenching: Carefully cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N1-Alkylation (with Cesium Carbonate)
This method provides an alternative to NaH and is effective for substrates like methyl 5-bromo-1H-indazole-3-carboxylate.[3][12]
-
Setup: In a sealed vial, add the indazole (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and dioxane (to 0.1 M).
-
Electrophile Addition: Add the alkyl tosylate (1.5 equiv.).
-
Heating: Heat the reaction mixture to 90 °C.
-
Reaction Time: Stir for 2-4 hours or until LC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol 3: Selective N2-Alkylation (Mitsunobu Reaction)
The Mitsunobu reaction is a classic method that often shows a strong preference for the N2-isomer under kinetic control.[1][16]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. Caution: Azodicarboxylates are hazardous.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude mixture, containing triphenylphosphine oxide, can be purified directly by flash column chromatography to separate the N1 and N2 isomers.
Protocol 4: Selective N2-Alkylation (TfOH-Catalyzed)
This modern, metal-free approach provides excellent N2 selectivity with diazo compounds or trichloroacetimidates as alkylating agents.[13][14]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv.).
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv.) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Section 5: References
-
Taoka, B. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Line, N., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, Z., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
-
Taoka, B. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Line, N., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]
-
Taoka, B. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Line, N., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Keating, M., et al. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Bookser, B. C. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. ACS Publications. [Link]
-
Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. research.ucc.ie [research.ucc.ie]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Palladium Catalyst Removal from Indazole Coupling Reactions
Welcome to the Technical Support Center for palladium catalyst removal in indazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust protocols to address the critical challenge of palladium removal from your valuable indazole-containing active pharmaceutical ingredients (APIs) and intermediates.
The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules like substituted indazoles.[1][2] However, the removal of residual palladium to levels that meet the stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH) is a significant downstream challenge.[3][4] This guide provides a comprehensive resource to navigate these challenges effectively.
Understanding the Challenge: The Indazole Moiety and Palladium Speciation
Indazoles, as nitrogen-containing heterocycles, can present unique challenges in palladium removal. The lone pair of electrons on the nitrogen atoms can coordinate with palladium species, forming stable complexes that may be difficult to remove using standard methods.[5] The nature of the residual palladium itself can also be complex, existing in various oxidation states (Pd(0), Pd(II)) and coordination environments depending on the reaction conditions and work-up procedures.[3] This variability can lead to inconsistent results in palladium scavenging efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the palladium removal process and provides actionable solutions based on established scientific principles.
Issue 1: Inconsistent or Inefficient Palladium Removal
Symptoms:
-
High variability in residual palladium levels between batches.
-
Failure to consistently meet target palladium concentration (<10 ppm for oral medications is a common target).[6]
Potential Causes & Troubleshooting Steps:
-
Variable Palladium Speciation: The nature of the palladium species at the end of the reaction is not consistent.
-
Solution: Standardize your reaction work-up procedure meticulously. Quenching, extraction, and wash steps should be performed consistently to ensure the palladium is in a more uniform state before scavenging.[3] Consider a pre-treatment step, such as a mild oxidation or reduction, to convert various palladium species into a single, more easily scavenged form.
-
-
Strong Palladium-Indazole Coordination: Your indazole product may be forming a stable complex with the palladium catalyst.
-
Solution: Consider a competitive ligand wash. Adding a small amount of a strong, soluble chelating agent like N-acetylcysteine during an aqueous workup can help to "pull" the palladium away from your product before introducing a solid-supported scavenger.[1]
-
-
Suboptimal Scavenger Performance: The chosen scavenger may not be effective for the specific palladium species or solvent system.
Issue 2: Significant Product Loss During Scavenging
Symptoms:
-
Low isolated yield of the purified indazole product after treatment with a scavenger.
Potential Causes & Troubleshooting Steps:
-
Non-specific Adsorption: The product is adsorbing onto the scavenger, particularly with activated carbon.[3]
-
Solution:
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger. This can be determined through small-scale optimization experiments.
-
Optimize Solvent: A solvent in which your product is highly soluble can reduce its adsorption to the scavenger.[3]
-
Alternative Scavengers: Silica-based scavengers often exhibit lower non-specific binding of polar products compared to activated carbon.[7]
-
-
-
Product Entrapment: The product is physically trapped within the scavenger matrix.
-
Solution: Ensure thorough washing of the scavenger with fresh solvent after filtration to recover any entrapped product.
-
Issue 3: Scavenger Leaching or Introduction of New Impurities
Symptoms:
-
Appearance of new, unknown impurities in your product after the scavenging step.
Potential Causes & Troubleshooting Steps:
-
Scavenger Degradation: Some scavengers, particularly thiol-based ones, can be susceptible to oxidation or degradation under certain conditions, leading to the release of sulfur-containing impurities.[7]
-
Solution:
-
Inert Atmosphere: Perform the scavenging process under an inert atmosphere (nitrogen or argon) if you suspect oxidative degradation.
-
Temperature Control: Avoid excessive temperatures during scavenging, as this can accelerate scavenger degradation.
-
Reputable Suppliers: Use high-quality scavengers from reputable suppliers that provide data on their stability and potential leachables.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for palladium removal?
A1: The most common methods include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium. These can be silica-based, polymer-supported, or activated carbon.[3]
-
Aqueous Washes: Employing aqueous solutions of chelating agents like N-acetylcysteine or thiourea to extract palladium.[1]
-
Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.[3]
-
Filtration: Using filter aids like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]
Q2: How do I choose the best scavenger for my indazole coupling reaction?
A2: The choice depends on several factors:
-
Palladium Species: Thiol-based scavengers (e.g., SiliaMetS Thiol) are generally effective for Pd(II), while scavengers with multiple binding sites like trimercaptotriazine (TMT) can be effective for a broader range of palladium species.[7][8]
-
Solvent System: For polar aprotic solvents like DMF, polymer-supported scavengers like MP-TMT have shown high efficiency.[7]
-
Product Properties: Consider the potential for your indazole product to interact with the scavenger. A screening of different scavenger types is highly recommended.
Q3: What are the typical operating conditions for using a solid-supported scavenger?
A3: Typical conditions involve stirring the crude product solution with the scavenger (usually 3-10 wt% equivalents relative to the product) at room temperature to a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[9] The optimal conditions should be determined experimentally.
Q4: Can I reuse palladium scavengers?
A4: While technically possible in some cases, it is generally not recommended in a pharmaceutical setting due to the risk of cross-contamination and reduced scavenger efficacy.
Data & Visualization
Scavenger Selection Guide
The following table provides a general comparison of common palladium scavengers to aid in your initial selection.
| Scavenger Type | Functional Group | Support | Pros | Cons | Best For |
| SiliaMetS Thiol | Thiol | Silica | High efficiency for Pd(II), good in various solvents.[8] | Can be susceptible to oxidation.[7] | General purpose Pd(II) removal. |
| MP-TMT | Trimercaptotriazine | Polystyrene | Broad-spectrum for various Pd species, excellent in polar aprotic solvents.[7][9] | Can swell in some solvents. | Reactions in DMF, DMAc; complex Pd speciation. |
| Activated Carbon | N/A | Carbon | High capacity, low cost.[10] | Can cause significant product loss through non-specific adsorption.[7] | Less polar, robust products. |
| N-Acetylcysteine | Thiol, Carboxylic Acid | Soluble | Can break Pd-product complexes, effective in aqueous washes.[1] | Requires subsequent extraction steps. | Pre-treatment or primary removal via extraction. |
Decision Workflow for Palladium Scavenger Selection
Caption: A decision tree for selecting an appropriate palladium removal strategy.
Experimental Protocols
Protocol 1: Palladium Removal Using SiliaMetS® Thiol (Batch Mode)
This protocol is a general guideline and should be optimized for your specific substrate and reaction conditions.
Materials:
-
Crude indazole product containing residual palladium.
-
SiliaMetS® Thiol (or a similar silica-based thiol scavenger).
-
An appropriate solvent in which the crude product is soluble (e.g., THF, Ethyl Acetate, Toluene).
-
Filter aid (e.g., Celite®).
-
Filtration apparatus.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add SiliaMetS® Thiol (start with 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. Monitor the progress by taking small aliquots and analyzing for palladium content (if feasible) or by visual inspection (the scavenger often darkens as it binds palladium).[11]
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Biotage® MP-TMT in DMF
This protocol is adapted for reactions conducted in polar aprotic solvents where the product is highly soluble.
Materials:
-
Crude indazole product in DMF solution.
-
Biotage® MP-TMT scavenger.
-
Filtration apparatus.
Procedure:
-
Scavenger Addition: To the crude reaction mixture in DMF, add Biotage® MP-TMT (start with 4-5 equivalents relative to the initial palladium catalyst loading).[9]
-
Stirring: Stir the suspension at room temperature for 16-24 hours.[12]
-
Filtration: Filter the resin from the reaction mixture.
-
Washing: Wash the resin with fresh DMF to recover the product.
-
Work-up: Combine the filtrates and proceed with the standard aqueous work-up and extraction of your product.
-
Analysis: After isolation and drying, analyze the final product for residual palladium content by ICP-MS.
Protocol 3: Aqueous Wash with N-Acetylcysteine
This protocol is useful as a pre-treatment or for products that are amenable to an aqueous workup.
Materials:
-
Crude product dissolved in a water-immiscible organic solvent (e.g., Toluene, Ethyl Acetate).
-
N-acetylcysteine.
-
Deionized water.
-
A base (e.g., aqueous ammonia or sodium carbonate solution).
Procedure:
-
Prepare Wash Solution: Prepare an aqueous solution of N-acetylcysteine (e.g., 5-10% w/v).
-
First Wash: Wash the organic solution of your crude product with the N-acetylcysteine solution. Stir vigorously for 1-2 hours at a slightly elevated temperature (e.g., 40-50 °C).[1]
-
Phase Separation: Separate the aqueous layer.
-
Base Wash: Wash the organic layer with a dilute aqueous base (e.g., 5% sodium carbonate or dilute ammonia) to remove any residual N-acetylcysteine.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the product with reduced palladium content.
-
Further Purification: This method may be followed by treatment with a solid-supported scavenger for even lower palladium levels.
References
- Technical Support Center: Removing Palladium Catalyst Residues
- Coordination chemistry of platinum and palladium in the solid-state: synthesis of imidazole and pyrazole complexes - PubMed
- How to Remove Palladium in three easy steps - Biotage
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Metal Scavengers for the Process Industry
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks
- Palladium Removal Using SiliaMetS Thiol After a Buchwald-Hartwig Amin
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific
- How can I easily remove a Pd-catalyst
- Biotage® MP-TMT - Palladium Scavenger - Norlab
- SiliametS Metal Scavengers - Velocity Scientific Solutions
- Your trick to remove residual palladium : r/Chempros - Reddit
- Pd on carbon (activated carbon impregn
- Metal Scavenger Guide - Sopachem
- Metal Scavenger User Guide | Biotage
- Applic
- Metal Scavenging Screening Kit Product Manual - Biotage
- Metal Scavengers Procedure Guide - SiliCycle
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem
- Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
- complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling - New Journal of Chemistry (RSC Publishing)
- Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions | The Journal of Organic Chemistry - ACS Public
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing)
- ICH Q3D Elemental Impurities - CMC Drug Product Development Regul
- How to Remove Palladium in three easy steps - Biotage
- Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption | Request PDF - ResearchG
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - ResearchG
- The Suzuki reaction - YouTube
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. norlab.com [norlab.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. silicycle.com [silicycle.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Scale-Up Synthesis of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Welcome to the technical support guide for the synthesis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important pharmaceutical intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a robust and reproducible synthesis.
Introduction
This compound is a key building block in the synthesis of various bioactive molecules, particularly in the development of novel therapeutics.[1][2][3] While the small-scale synthesis may be straightforward, scaling up the process often presents a unique set of challenges that can impact yield, purity, and overall efficiency. This guide is structured to address these specific issues, providing both mechanistic explanations and practical, field-proven solutions.
Common Synthetic Pathway
A prevalent synthetic route to this compound involves a two-step process starting from 5-bromo-1H-indazole-3-carboxylic acid:
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, methyl 5-bromo-1H-indazole-3-carboxylate.
-
N-Methylation: Selective methylation of the N1 position of the indazole ring.
This guide will focus on the potential pitfalls within this synthetic sequence during scale-up.
Caption: Common synthetic route to the target compound.
Troubleshooting Guide & FAQs
Part 1: Esterification of 5-bromo-1H-indazole-3-carboxylic acid
FAQ 1: My esterification reaction is incomplete, even after extended reaction times. What could be the cause?
Answer:
Incomplete esterification on a larger scale is often due to several factors:
-
Insufficient Acid Catalyst/Activating Agent: When using methods like Fischer esterification (acid catalyst and methanol) or thionyl chloride (SOCl₂), ensuring a truly catalytic or stoichiometric amount of the reagent is critical. On a larger scale, mass transfer limitations can lead to localized depletion of the acid or activating agent.
-
Solution: For Fischer esterification, consider using a stronger acid catalyst like sulfuric acid or ensure anhydrous conditions. For SOCl₂ methods, a slow, controlled addition to the suspension of the carboxylic acid in methanol is crucial to maintain an effective concentration.
-
-
Water Content: The presence of water will hydrolyze the ester product back to the carboxylic acid or react with the activating agent (e.g., SOCl₂). Starting materials and solvents must be rigorously dried.
-
Solution: Use anhydrous solvents and dry the starting 5-bromo-1H-indazole-3-carboxylic acid under vacuum before use.
-
-
Poor Solubility: 5-bromo-1H-indazole-3-carboxylic acid has limited solubility in some organic solvents. As the scale increases, solubility issues can become more pronounced, leading to a heterogeneous reaction mixture with reduced reaction rates.
-
Solution: Consider using a co-solvent to improve solubility. For instance, a mixture of methanol and a higher boiling point solvent like toluene can be effective.
-
FAQ 2: I'm observing significant byproduct formation during esterification. How can I improve selectivity?
Answer:
Byproduct formation often arises from the harsh conditions required for esterification.
-
Decarboxylation: At elevated temperatures, indazole-3-carboxylic acids can be prone to decarboxylation.
-
Solution: Employ milder esterification methods. For example, using methyl iodide and a non-nucleophilic base like cesium carbonate in DMF at moderate temperatures can be a cleaner alternative to high-temperature Fischer esterification.
-
-
Reaction with Solvent: If using SOCl₂ in methanol, ensure the reaction is performed at a low temperature (e.g., 0 °C) to minimize side reactions with the solvent.
| Parameter | Fischer Esterification | SOCl₂ Method | MeI / Base Method |
| Temperature | Reflux | 0 °C to RT | RT to 50 °C |
| Reagents | H₂SO₄ (cat.), MeOH | SOCl₂, MeOH | MeI, Cs₂CO₃, DMF |
| Pros | Inexpensive | High yielding | Mild conditions |
| Cons | Harsh conditions, potential for byproducts | Corrosive, requires careful handling | More expensive reagents |
Part 2: N-Methylation of Methyl 5-bromo-1H-indazole-3-carboxylate
FAQ 3: My N-methylation is not selective, and I am getting a mixture of N1 and N2 methylated isomers. How can I improve regioselectivity?
Answer:
The regioselectivity of N-alkylation of indazoles is a well-known challenge. The outcome is highly dependent on the reaction conditions.
-
Kinetic vs. Thermodynamic Control: Alkylation at the N1 position is generally the thermodynamically favored product, while N2 alkylation can be the kinetically favored product under certain conditions.
-
Influence of Base and Solvent: The choice of base and solvent plays a crucial role.
-
For N1 Selectivity: A common and effective method for selective N1 alkylation is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF).[4] The use of potassium carbonate (K₂CO₃) in DMF or acetone is also widely reported and generally favors N1 methylation.
-
To Minimize N2 Isomer: Avoid conditions that might favor kinetic control, such as very low temperatures with highly reactive alkylating agents.
-
Caption: N-Methylation regioselectivity control.
FAQ 4: The reaction work-up and product purification are proving difficult on a larger scale. What are some best practices?
Answer:
Scaling up purification requires a shift from chromatographic methods to more scalable techniques.
-
Work-up:
-
Quenching: If using NaH, the reaction must be carefully quenched with a proton source (e.g., dropwise addition of water or isopropanol) at a low temperature.
-
Extraction: After quenching, the product is typically extracted into an organic solvent like ethyl acetate. Be aware that emulsions can form on a larger scale. Using a brine wash can help to break up emulsions.
-
-
Purification:
-
Crystallization/Recrystallization: This is the most effective method for purifying the final product on a large scale. A common solvent system for recrystallization is a mixture of ethyl acetate and hexanes or heptane.[5]
-
Slurry Wash: If the crude product is a solid but contains impurities, a slurry wash with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture) can be very effective.
-
Part 3: Safety Considerations
FAQ 5: What are the primary safety hazards I should be aware of when scaling up this synthesis?
Answer:
Scaling up introduces new safety considerations that must be addressed.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[6][7]
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl Iodide (MeI): A toxic and carcinogenic alkylating agent. It should be handled with extreme care in a fume hood, and appropriate gloves should be worn to prevent skin contact.
-
Exothermic Reactions: Both the esterification with SOCl₂ and the N-methylation with NaH can be exothermic. On a larger scale, it is crucial to have adequate cooling and to control the rate of reagent addition to prevent a runaway reaction.
Always consult the Safety Data Sheet (SDS) for all reagents before use. [6][8][9]
Experimental Protocols
Protocol 1: Esterification of 5-bromo-1H-indazole-3-carboxylic acid
-
To a stirred suspension of 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 volumes), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield methyl 5-bromo-1H-indazole-3-carboxylate.
Protocol 2: N-Methylation of Methyl 5-bromo-1H-indazole-3-carboxylate
-
To a stirred solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF (5-10 volumes), add potassium carbonate (1.5-2.0 eq).
-
Add methyl iodide (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
References
- National Institutes of Health.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- IUCr.
- DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jk-sci.com [jk-sci.com]
- 4. diva-portal.org [diva-portal.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
- 8. guidechem.com [guidechem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Byproduct Formation in the Bromination of 1-methyl-1H-indazole-3-carboxylate
Welcome to the technical support center for the bromination of 1-methyl-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. Here, we will delve into the common challenges, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient synthesis of your target brominated indazole derivatives.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the bromination of 1-methyl-1H-indazole-3-carboxylate, providing systematic approaches to diagnose and resolve them.
Issue 1: Low to No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows predominantly unreacted 1-methyl-1H-indazole-3-carboxylate.
Potential Causes & Solutions:
-
Insufficiently Activated Brominating Agent: Molecular bromine (Br₂) itself may not be electrophilic enough to react efficiently with the moderately activated indazole ring, especially with the electron-withdrawing carboxylate group at the 3-position.[1]
-
Solution: Employ a Lewis acid catalyst such as FeBr₃ or AlBr₃ to polarize the Br-Br bond, generating a more potent electrophile.[1]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.
-
Solution: Acetic acid or other polar aprotic solvents can facilitate the reaction. Avoid highly coordinating solvents that may deactivate the Lewis acid catalyst.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to byproduct formation.
-
Issue 2: Formation of Multiple Brominated Byproducts (Overbromination)
Symptoms: TLC or LC-MS analysis reveals the presence of di- or even tri-brominated species in significant quantities.
Potential Causes & Solutions:
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent is a common cause of overbromination.
-
Solution: Carefully control the stoichiometry. Start with one equivalent of the brominating agent and add it portion-wise to the reaction mixture while monitoring the consumption of the starting material.
-
-
High Reactivity of the Monobrominated Product: The initial bromination product may be more activated towards further electrophilic attack than the starting material.
Issue 3: Unexpected Regioisomers are the Major Products
Symptoms: The primary product isolated is not the expected C5- or C7-brominated isomer.
Potential Causes & Solutions:
-
Reaction Conditions Favoring Different Mechanisms: While electrophilic aromatic substitution is the expected pathway, certain conditions can promote radical mechanisms, leading to different regioselectivity.[4]
-
Solution: Ensure the reaction is performed in the absence of light and radical initiators. If using NBS, avoid conditions known to promote radical reactions, such as the presence of AIBN or benzoyl peroxide.[3]
-
-
Influence of the N1-Methyl and C3-Carboxylate Groups: The directing effects of the substituents on the indazole ring determine the position of bromination. The N1-methyl group is an activating ortho-, para-director, while the C3-carboxylate is a deactivating meta-director relative to its position. The interplay of these effects dictates the final regioselectivity. Kinetic studies on the aqueous bromination of indazole show the order of reactivity for the molecular species to be 5 > 3 > 7.[5]
Issue 4: Formation of N-Brominated Byproducts
Symptoms: Mass spectrometry data suggests the presence of a compound with the same mass as the desired product but with different chromatographic behavior, potentially an N-brominated species.
Potential Causes & Solutions:
-
Reaction with the Pyrrolic Nitrogen (N1): Although less common in electrophilic aromatic substitution on the ring, under certain conditions, the nitrogen atom can be attacked by the electrophile.
-
Solution: This is less likely for 1-methyl-1H-indazole, as the N1 position is already substituted. However, if starting with the NH-indazole, protection of the nitrogen is crucial for regioselective C-bromination.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the bromination of 1-methyl-1H-indazole-3-carboxylate.
Q1: What is the expected major regioisomer for the bromination of 1-methyl-1H-indazole-3-carboxylate?
The regioselectivity of electrophilic bromination on the 1-methyl-1H-indazole ring is primarily governed by the directing effects of the N1-methyl group (activating, ortho/para-directing) and the C3-carboxylate group (deactivating, meta-directing). The positions most activated for electrophilic attack are C5 and C7. Kinetic data for the parent indazole suggests the C5 position is the most reactive, followed by C3 and then C7.[5] However, the presence of the C3-carboxylate will deactivate the C3 position. Therefore, the C5 and C7 positions are the most likely sites for bromination. The precise ratio of these isomers can be influenced by the reaction conditions.
Q2: Which brominating agent is best: Br₂ or NBS?
The choice depends on the desired reactivity and selectivity.
-
Molecular Bromine (Br₂): A powerful brominating agent, often requiring a Lewis acid catalyst for this substrate. It can be less selective and may lead to overbromination if not carefully controlled.[2][3]
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[2][3] It is often preferred for substrates that are prone to overbromination or side reactions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: Provides a quick and simple way to visualize the consumption of the starting material and the formation of products.
-
LC-MS: Offers more detailed information, including the relative amounts of starting material, products, and byproducts, as well as their mass-to-charge ratios, which aids in their identification.
Q4: What are the best practices for purifying the brominated product?
Column chromatography is the most effective method for separating the desired brominated isomer from unreacted starting material, other isomers, and overbrominated byproducts. The choice of eluent will depend on the polarity of the products. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Q5: Can ultrasound be used to assist this reaction?
Yes, ultrasound-assisted bromination of indazoles has been reported to be an efficient and rapid method.[6][7][8] It can enhance the reaction rate under mild conditions.[6][7]
III. Experimental Protocols & Data
Table 1: Comparison of Brominating Agents and Typical Conditions
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Key Considerations |
| Br₂ | FeBr₃ or AlBr₃ | Acetic Acid, CH₂Cl₂ | 0 - RT | Powerful, may lead to overbromination. Stoichiometry is critical. |
| NBS | None or catalytic acid | Acetonitrile, DMF | RT - 50 | Milder, more selective. Good for preventing polybromination. |
Protocol 1: General Procedure for Bromination using Br₂ and FeBr₃
-
Dissolve 1-methyl-1H-indazole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add FeBr₃ (0.1 eq) to the solution.
-
Slowly add a solution of Br₂ (1.0 eq) in the same solvent via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Bromination using NBS
-
Dissolve 1-methyl-1H-indazole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (1.0 eq) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism for electrophilic aromatic bromination.
Diagram 2: Troubleshooting Flowchart for Low Conversion
Caption: A step-by-step guide to address low reaction conversion.
V. References
-
BenchChem. (n.d.). Common side reactions in the bromination of nitroindazoles. Retrieved from
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585.
-
A direct and efficient regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6543-6552.
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1085-1096.
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry, 14, 234-245.
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances, 13(7), 4567-4571.
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances, 13(7), 4567-4571.
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2347. [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (2015). Journal of Computational Chemistry, 36(24), 1849-1857.
-
BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Retrieved from
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from
-
Operation Orgo. (2016, February 17). Electrophilic Aromatic Substitution - Common Problems [Video]. YouTube. [Link]
-
Ashenhurst, J. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
-
Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. (2021). Current Organic Synthesis, 18(6), 566-587. [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). Journal of Heterocyclic Chemistry, 38(1), 173-178. [Link]
-
Jasperse, J. (n.d.). Aromatic Reactions. Chem 360.
-
Leah4sci. (2025, February 18). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording] [Video]. YouTube. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances, 13(1), 581-585.
-
PrepChem. (n.d.). Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound). Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2018(part i), 99-158.
-
1H-indazole-3-carboxylic acid, ethyl ester. (2010). Organic Syntheses, 87, 249.
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2018). Beilstein Journal of Organic Chemistry, 14, 234-245.
-
Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis and HPLC Validation of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Abstract
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two synthetic strategies for this compound and details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for its analysis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind experimental choices to ensure reproducibility and regulatory compliance.
Introduction: The Significance of Indazole Scaffolds
Indazole-containing compounds are a prominent class of heterocycles in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The specific functionalization of the indazole ring, such as N-alkylation and C-bromination, is critical for modulating biological activity. Consequently, the synthesis of precisely substituted indazoles like this compound requires well-controlled and validated procedures to ensure the correct isomeric product is obtained with high purity. This guide compares two plausible synthetic routes and establishes a definitive HPLC protocol for quality control.
Comparative Synthesis Strategies
The regioselective alkylation of indazoles is a known challenge, often yielding a mixture of N1 and N2 substituted products. The choice of synthetic route can significantly impact the isomeric ratio, overall yield, and impurity profile. We compare two distinct approaches: a sequential functionalization route and a route leveraging a regioselective N-methylation.
Method A: Sequential Functionalization of Indazole-3-carboxylic acid
This classical approach involves first preparing the core indazole acid, followed by bromination, methylation, and finally esterification. This multi-step process offers clear control at each stage but may be less efficient overall.
Protocol - Method A:
-
Step 1: Bromination of 1H-Indazole-3-carboxylic acid.
-
Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Heat the mixture to achieve a clear solution, then cool to 90°C.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise.
-
Maintain the reaction at 90°C for 16 hours.
-
Cool the reaction to room temperature and pour it into ice water to precipitate the product, 5-bromo-1H-indazole-3-carboxylic acid. Filter and dry the solid.
-
Rationale: This electrophilic aromatic substitution targets the electron-rich C5 position of the indazole ring. Acetic acid serves as a polar protic solvent suitable for both the starting material and the reaction with bromine.
-
-
Step 2: N-Methylation of 5-bromo-1H-indazole-3-carboxylic acid.
-
Dissolve the product from Step 1 (1.0 eq) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to deprotonate the indazole nitrogen.
-
Add a methylating agent like dimethyl sulfate or iodomethane (1.2 eq) and stir the reaction at room temperature until completion (monitored by TLC).
-
Rationale: Base-mediated alkylation is a standard method for N-functionalization. However, this step can produce a mixture of N1 and N2 isomers, which is a significant drawback.
-
-
Step 3: Esterification to this compound.
-
Suspend the N-methylated acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid.
-
Heat the mixture at reflux for several hours until the reaction is complete.
-
Neutralize the mixture, reduce the solvent volume, and extract the product.
-
Rationale: Fischer-Speier esterification is a reliable and cost-effective method for converting carboxylic acids to methyl esters in the presence of excess methanol.
-
Method B: Regioselective Alkylation of a Precursor Ester
This alternative approach begins with a commercially available ester and employs specific conditions designed to favor the formation of the desired N1-methyl isomer.
Protocol - Method B:
-
Step 1: Synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate.
-
This intermediate can be synthesized by brominating methyl 1H-indazole-3-carboxylate, following a similar procedure to Method A, Step 1.
-
-
Step 2: Regioselective N1-Methylation.
-
Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in dioxane.
-
Add cesium carbonate (Cs₂CO₃, 2.0 eq) as the base.
-
Add methyl tosylate (1.5 eq) as the methylating agent.
-
Heat the reaction mixture to 90°C for 2 hours.
-
After completion, cool, filter, and purify the residue via column chromatography.
-
Rationale: The use of cesium carbonate in solvents like dioxane is reported to strongly favor N1 alkylation. This is attributed to a chelation mechanism involving the cesium cation, the indazole N2 atom, and the carbonyl oxygen of the C3-ester group, which sterically directs the incoming electrophile to the N1 position. This method offers a significant advantage over Method A by minimizing the formation of the undesired N2 isomer.
-
HPLC Validation: A Self-Validating Protocol
A robust HPLC method is essential to confirm the identity and purity of the synthesized product and to quantify any impurities, including the N2 isomer. The following protocol is developed based on established principles for the analysis of heterocyclic aromatic compounds and adheres to ICH Q2(R1) guidelines.
Workflow for Synthesis and HPLC Validation
The overall process from synthesis to final validation is outlined below.
Caption: Workflow from synthesis to HPLC analysis.
Experimental Protocol: HPLC Method
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are standard for retaining hydrophobic compounds like the target molecule.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
Rationale: A buffered aqueous-organic mobile phase is typical for reversed-phase chromatography of nitrogen-containing heterocycles. Formic acid helps to protonate silanol groups on the column, reducing peak tailing, and improves ionization for potential MS detection.
-
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
**System Suit
A Senior Application Scientist's Guide to the Structural Analysis of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Its derivatives are actively investigated for a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and ultimately their efficacy and selectivity. This guide provides an in-depth, experience-driven comparison of X-ray crystallography and alternative techniques for the structural elucidation of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate and its derivatives.
The Decisive Role of X-ray Crystallography in Drug Design
Single-crystal X-ray diffraction (XRD) remains the gold standard for determining the absolute structure of small molecules. Its ability to provide unambiguous, high-resolution data on bond lengths, bond angles, and intermolecular interactions is unparalleled. This level of detail is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
Experimental Protocol: A Self-Validating Workflow for Crystal Structure Determination
The following protocol outlines a robust and reproducible workflow for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives. The causality behind each experimental choice is explained to ensure technical accuracy and trustworthiness.
Synthesis of this compound
A common synthetic route to N1-alkylated indazole-3-carboxylates involves the esterification of the corresponding carboxylic acid followed by N-alkylation.
-
Esterification of 5-bromo-1H-indazole-3-carboxylic acid: To a solution of 5-bromo-1H-indazole-3-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, the product, methyl 5-bromo-1H-indazole-3-carboxylate, can be isolated by neutralization and extraction.
-
N-methylation: The resulting ester is then N-methylated at the N1 position. This is typically achieved by reacting the ester with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like DMF. The N1-isomer is generally the major product due to thermodynamic stability.[1]
Crystallization
The success of an X-ray crystallographic analysis hinges on the growth of high-quality single crystals. This often requires empirical screening of various solvents and crystallization techniques.
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol).
-
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapors into the compound solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, which can lead to the formation of single crystals.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern CCD or CMOS detector is used to collect the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Insights from a Closely Related Structure
While a public crystal structure for this compound is not currently available, we can gain significant insights from the crystallographic data of a closely related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (CCDC deposition number: 2094667).[2][3] The fundamental geometry of the bromo-indazole core is expected to be very similar.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.1234 (2) | Unit cell dimension. |
| b (Å) | 11.9876 (3) | Unit cell dimension. |
| c (Å) | 11.5898 (3) | Unit cell dimension. |
| β (°) | 108.012 (1) | Angle of the unit cell. |
| Volume (ų) | 1337.00 (5) | Volume of the unit cell. |
| Density (calculated) (g/cm³) | 1.583 | Provides an indication of the packing efficiency. |
| Dihedral Angle (pyrazole/benzene) | 2.36 (5)° | Shows the planarity of the fused ring system.[2][3] |
Table 1: Crystallographic data for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. This data provides a reliable model for the expected structural parameters of the title compound.
Visualizing the Workflow
Caption: A streamlined workflow for the structural determination of indazole derivatives by X-ray crystallography.
Alternative Structural Analysis Techniques: A Comparative Overview
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and can be more suitable in certain situations, particularly when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular skeleton and the unambiguous determination of the N1-alkylation site.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[5] It is highly sensitive and can provide the molecular weight of the compound with high accuracy (High-Resolution Mass Spectrometry, HRMS). The fragmentation pattern can also offer clues about the molecular structure.
Computational Chemistry
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the geometry and electronic properties of molecules. These methods can provide valuable insights into the preferred conformations and the nature of intermolecular interactions.
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. | Unambiguous structure determination; provides solid-state conformation. | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry in solution. | Provides solution-state structure; non-destructive. | Does not provide precise bond lengths and angles; less sensitive than MS.[4] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity; small sample amount required. | Does not provide 3D structural information; isomers can be difficult to distinguish. |
| Computational Chemistry | Predicted 3D structure, electronic properties, conformational analysis. | Can be used when experimental data is unavailable; provides insights into molecular properties. | Accuracy depends on the level of theory and basis set used; requires experimental validation. |
Table 2: Comparison of X-ray crystallography with alternative structural analysis techniques.
Decision-Making in Structural Analysis
The choice of analytical technique depends on the specific research question and the nature of the sample.
Caption: A decision-making workflow for selecting an appropriate structural analysis method.
Conclusion
References
- da Silva, E. T., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-883.
- LibreTexts. (2023). Mass Spectrometry. In Organic Chemistry II.
- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 701–705.
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694.
- Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 397-423.
- Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3).
- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(7), 701-705.
- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257.
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures.
- Nanaware, R., et al. (2024). Development of 1H-indazole derivatives as anti-inflammatory agents using computational methods. International Journal of Applied Pharmaceutics, 16(6).
- Kumar, V., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4033.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of N1- and N2-Alkylated Indazole Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Indazole Conundrum in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a privileged structure and an effective bioisostere of indole.[1][2] Its derivatives are the active components in a host of therapeutics, from oncology agents like Pazopanib to anti-inflammatory drugs.[3] However, the synthetic utility of indazole is complicated by a fundamental property: the presence of two nucleophilic nitrogen atoms, N1 and N2.[4]
Alkylation, a common step in drug development, can occur at either nitrogen, leading to a mixture of N1- and N2-alkylated regioisomers.[5] These isomers, while structurally similar, often possess vastly different pharmacological, toxicological, and pharmacokinetic profiles. The 1H-indazole tautomer is generally more thermodynamically stable than its 2H-counterpart, a factor that can be exploited in synthesis but also complicates predictions.[6][7] Consequently, the ability to reliably synthesize, separate, and, most critically, unambiguously identify the correct isomer is paramount.
This guide provides an in-depth comparison of N1- and N2-alkylated indazole isomers using key spectroscopic techniques. We will move beyond simply listing data to explain the underlying electronic and structural reasons for the observed differences, providing you with the authoritative grounding needed to confidently assign your own structures.
The Synthetic Challenge: A Tale of Two Nitrogens
Direct alkylation of an indazole often yields a mixture of N1 and N2 products, with the ratio being highly sensitive to the reaction conditions—base, solvent, and the nature of the electrophile all play a role.[2][5] For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) typically favors the formation of the thermodynamically more stable N1-isomer.[1][8] Conversely, conditions favoring kinetic control, such as the Mitsunobu reaction, often show a preference for the N2-isomer.[6][8] This synthetic reality underscores the critical need for robust analytical methods to differentiate the resulting products.
Caption: General workflow for indazole N-alkylation leading to isomeric products.
NMR Spectroscopy: The Definitive Toolkit for Isomer Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for distinguishing between N1- and N2-indazole isomers.[7] The differing electronic environments of the benzenoid N1-isomer and the quinonoid N2-isomer give rise to characteristic and predictable differences in ¹H, ¹³C, and ¹⁵N NMR spectra.[9]
¹H NMR: The First Clues
While the full proton spectrum provides valuable information, two specific protons serve as key diagnostic markers:
-
H3 Proton: This proton is significantly influenced by the position of the alkyl group. In N2-isomers , the H3 proton is notably shielded (appears at a lower chemical shift/upfield) compared to the same proton in the corresponding N1-isomer .[7]
-
H7 Proton: Conversely, the H7 proton in N2-isomers is deshielded (appears at a higher chemical shift/downfield) relative to the N1-isomer. This is attributed to the anisotropic effect of the lone pair on the adjacent N1 atom.[7]
¹³C NMR: A More Robust Indicator
¹³C NMR spectroscopy offers a particularly clear method for isomer assignment due to the large and consistent differences in the chemical shifts of key carbon atoms.[7][10]
-
C3 Carbon: The chemical shift of the C3 carbon is highly diagnostic. It is significantly more shielded (lower ppm value) in N2-isomers compared to N1-isomers , with reported differences often exceeding 10 ppm.[11]
-
C7a Carbon: This bridgehead carbon also shows a noticeable shift. It is typically more shielded in N2-isomers than in N1-isomers, though the difference is less pronounced than for C3.[11]
The structural basis for these differences lies in the electronic distribution. N1-substituted indazoles retain the aromatic character of the benzene ring, resembling a typical benzenoid system. In contrast, N2-substituted indazoles have a structure with more quinonoid character, altering the electron density across the entire scaffold.[9]
2D NMR (HMBC): Unambiguous, Definitive Assignment
For absolute certainty, especially in novel scaffolds, two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) experiments provide the definitive proof of regiochemistry.[6][8] The logic is based on observing 3-bond correlations (³JCH) between the protons of the alkyl group's alpha-carbon (the -CH₂- directly attached to the nitrogen) and the carbons of the indazole core.
-
For an N1-alkylated indazole , a clear correlation is observed between the N-CH₂ protons and the C7a carbon. No such correlation is seen with the C3 carbon.[6][8]
-
For an N2-alkylated indazole , the key correlation is between the N-CH₂ protons and the C3 carbon. No corresponding correlation to C7a is observed.[6][8]
This direct, unambiguous evidence makes HMBC the gold standard for assignment.
Caption: Key ³J HMBC correlations for definitive assignment of N1- and N2-isomers.
¹⁵N NMR: Probing the Nitrogen Core
While requiring isotopic labeling or specialized equipment, ¹⁵N NMR provides direct insight into the nitrogen environment. There is a very large chemical shift difference between the pyrrole-type (N1) and pyridine-type (N2) nitrogens.[12] In N1-isomers, N1 has a pyrrole-like character, while in N2-isomers, N2 is the pyrrole-like nitrogen. This results in distinct ¹⁵N chemical shifts that serve as a reliable method for studying the tautomerism and isomerism in these heterocycles.[12][13]
Summary of Key Spectroscopic Differentiators
For rapid identification, the following table summarizes the most critical diagnostic features for distinguishing N1- and N2-alkylated indazole isomers.
| Spectroscopic Technique | Feature | N1-Alkylated Isomer (Benzenoid) | N2-Alkylated Isomer (Quinonoid) | Confidence Level |
| ¹H NMR | Chemical Shift of H3 | More Deshielded (Higher ppm) | More Shielded (Lower ppm)[7] | High |
| Chemical Shift of H7 | More Shielded (Lower ppm) | More Deshielded (Higher ppm)[7] | Medium | |
| ¹³C NMR | Chemical Shift of C3 | More Deshielded (~135 ppm) | More Shielded (~123 ppm)[10] | Very High |
| Chemical Shift of C7a | More Deshielded | More Shielded[11] | High | |
| 2D NMR (HMBC) | N-CH₂ Correlation | Correlates to C7a [6][8] | Correlates to C3 [6][8] | Definitive |
| ¹⁵N NMR | Nitrogen Environment | N1 is pyrrole-like, N2 is pyridine-like | N1 is pyridine-like, N2 is pyrrole-like[12] | Definitive |
| UV-Vis | Absorption Max (λmax) | Generally at shorter wavelengths | Generally at longer wavelengths | Medium |
| IR Spectroscopy | Vibrational Bands | Characteristic benzenoid ring modes | Characteristic quinonoid ring modes | Low-Medium |
Experimental Protocols
Trustworthy data begins with clean synthesis and proper sample preparation. The following are validated, literature-derived protocols for producing and analyzing indazole isomers.
Protocol 1: Selective Synthesis of N1-Alkylated Indazole (Thermodynamic Control)
This method leverages a strong base in an aprotic solvent to favor the formation of the more stable N1-isomer.[8]
Rationale: Sodium hydride (NaH) irreversibly deprotonates the indazole. In a solvent like THF, the resulting indazolide anion exists in equilibrium, and the subsequent alkylation proceeds preferentially on the more thermodynamically stable N1 position.[1][6]
Methodology:
-
Preparation: Add the substituted 1H-indazole (1.0 equiv) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typical concentration 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature (or heat to ~50 °C if necessary) until completion, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Synthesis Favoring N2-Alkylated Indazole (Kinetic Control - Mitsunobu)
The Mitsunobu reaction is a reliable method that often favors the kinetically preferred N2-isomer.[5]
Rationale: The Mitsunobu reaction proceeds under neutral conditions and is generally considered to be kinetically controlled. The N2 position is often more sterically accessible and/or electronically favored for the initial attack under these conditions.[8]
Methodology:
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[5]
Protocol 3: NMR Sample Preparation and Analysis
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified indazole isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to aid in distinguishing CH/CH₃ carbons from CH₂ carbons.
-
HMBC Acquisition: Acquire a gradient-selected HMBC (gHMBC) spectrum. Optimize the long-range coupling delay (typically based on an assumed J of 8-10 Hz) to clearly observe 2- and 3-bond correlations.
-
Data Processing: Process all spectra using appropriate software. Carefully reference the chemical shifts to the residual solvent peak.[9][14]
-
Analysis: Assign all proton and carbon signals. Critically, analyze the HMBC spectrum for the key correlations between the N-CH₂ protons and either C3 or C7a to definitively assign the isomeric structure.
References
- Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Archives.
- Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682.
- St. John, M. X., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry.
- Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-885.
- Franchini, M. C., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry.
- Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
- Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate.
- Pérez-Bermúdez, J. A., et al. (2016). ¹³C NMR of indazoles. ResearchGate.
- Mal, S., et al. (2023). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
- Larin, M. F., et al. (2003). Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations. ResearchGate.
- Oomens, J., Meijer, G., & Helden, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. Semantic Scholar.
- Bedia, A., et al. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry.
- Oomens, J., Meijer, G., & Helden, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute.
- St. John, M. X., et al. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry.
- Claramunt, R. M., et al. (2003). Structure of indazole N1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate.
- SpectraBase. (n.d.). Indazole - Optional[¹⁵N NMR] - Chemical Shifts. SpectraBase.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Aboul-Enein, H. Y., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(11), 1475.
- Brough, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- St. John, M. X., et al. (2024). (A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores⁴,⁵ in... ResearchGate.
- Holy, M. A., et al. (2022). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters.
- Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. Spectra Analysis.
- Singh, A., et al. (2021). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Bioconjugate Chemistry.
- Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. ResearchGate.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts.
- Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Farré-Alins, V., et al. (2015). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. Oxidative Medicine and Cellular Longevity.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
A Comparative Benchmarking Guide to the Biological Activity of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly in oncology.[1][2] This guide provides a comparative analysis of the biological activity of analogs of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, a key intermediate in the synthesis of bioactive compounds. By examining the structure-activity relationships (SAR) of closely related analogs, we aim to provide a framework for the rational design of novel indazole-based therapeutics with enhanced potency and selectivity.
The Indazole Core: A Privileged Scaffold in Drug Discovery
The 1H-indazole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug design due to its ability to mimic purine bases and interact with a wide range of biological targets.[3] The strategic placement of substituents on the indazole ring allows for the fine-tuning of physicochemical properties and biological activity. The core structure of this compound presents three key positions for chemical modification: the N1-position, the C3-position (bearing the carboxylate), and the C5-position (with the bromo substituent). Understanding the impact of modifications at these sites is crucial for optimizing therapeutic potential.
Comparative Analysis of Biological Activities
While direct comparative studies on a focused library of this compound analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships by examining related indazole derivatives. The primary therapeutic areas where indazole derivatives have shown significant promise are oncology, anti-inflammatory, and antimicrobial applications.
Anticancer Activity
Indazole derivatives are well-established as potent anticancer agents, with several approved drugs targeting various protein kinases.[2] The substitution pattern on the indazole ring is critical for kinase inhibitory activity and, consequently, the antiproliferative effects.
For instance, a study on a series of indazole derivatives revealed that compound 2f , featuring a pyridyl-piperazinyl moiety at the C6-position and a dimethoxystyryl group at the C3-position, exhibited potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range.[2] Specifically, against the 4T1 breast cancer cell line, compound 2f showed an IC50 of 0.23 μM.[2] This highlights the importance of extended, functionalized substituents at positions that can interact with specific pockets of the target kinase.
Table 1: Comparative Anticancer Activity of Selected Indazole Analogs
| Compound ID | R1 (N1-position) | R3 (C3-position) | R5/R6 (Benzene Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | H | (E)-3,5-dimethoxystyryl | 6-(4-(pyridin-4-yl)piperazin-1-yl) | 4T1 (Breast) | 0.23 | [2] |
| 2f | H | (E)-3,5-dimethoxystyryl | 6-(4-(pyridin-4-yl)piperazin-1-yl) | HepG2 (Liver) | 0.80 | [2] |
| 2f | H | (E)-3,5-dimethoxystyryl | 6-(4-(pyridin-4-yl)piperazin-1-yl) | MCF-7 (Breast) | 0.34 | [2] |
| 2a | H | (E)-3,5-dimethoxystyryl | 6-(4-(4-methylpiperazin-1-yl)phenyl) | MCF-7 (Breast) | 1.15 | [2] |
| 2a | H | (E)-3,5-dimethoxystyryl | 6-(4-(4-methylpiperazin-1-yl)phenyl) | HCT116 (Colon) | 4.89 | [2] |
This table presents a selection of data from a study on indazole derivatives to illustrate structure-activity relationships. The core structure of these compounds differs from this compound, but the principles of substitution effects are relevant.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Indazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[4]
A study investigating the anti-inflammatory properties of indazole derivatives found that 5-aminoindazole exhibited significant inhibition of COX-2 with an IC50 value of 12.32 μM.[4] In the same study, the parent indazole and 6-nitroindazole showed IC50 values of 23.42 μM and 19.22 μM, respectively, against COX-2.[4] This suggests that the nature and position of substituents on the benzene ring of the indazole core play a crucial role in modulating anti-inflammatory activity.
Table 2: Comparative Anti-inflammatory Activity (COX-2 Inhibition) of Indazole Analogs
| Compound | R-group | COX-2 IC50 (µM) | Reference |
| Indazole | H | 23.42 | [4] |
| 5-Aminoindazole | 5-NH₂ | 12.32 | [4] |
| 6-Nitroindazole | 6-NO₂ | 19.22 | [4] |
| Celecoxib (Reference) | - | 5.10 | [4] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Indazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
A series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated as inhibitors of the bacterial cell division protein FtsZ.[1] Several of these compounds exhibited potent activity against Gram-positive bacteria. For example, one of the most active compounds showed a minimum inhibitory concentration (MIC) of 4 µg/mL against Streptococcus pyogenes, which was more potent than the standard antibiotic ciprofloxacin in this assay.[1]
While specific data for analogs of this compound is not available, the derivatization of the core indazole-3-carboxamide has been explored. A study on new 1H-indazole-3-carboxamides reported the synthesis and antimicrobial evaluation of fourteen derivatives.[3] Although quantitative MIC values were not provided in the primary publication, the study highlights the potential of modifying the C3-carboxamide group to generate compounds with antimicrobial properties.[3]
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key SAR trends for indazole derivatives can be delineated:
-
N1-Substitution: Alkylation or arylation at the N1-position of the indazole ring can significantly impact biological activity. The nature of the substituent can influence the compound's interaction with the target protein and its pharmacokinetic properties.[5]
-
C3-Position Modification: The carboxylate group at the C3-position is a versatile handle for derivatization into amides, esters, or other functional groups. Indazole-3-carboxamides, in particular, have been extensively studied and have shown a wide range of biological activities, including potent inhibition of calcium-release activated calcium (CRAC) channels, which are involved in inflammatory responses.[6] The specific regiochemistry of the amide linker at this position has been shown to be critical for activity.[6]
-
Benzene Ring Substitution (C5-Position): The electronic and steric properties of substituents on the benzene ring, such as the bromo group at the C5-position, are crucial for modulating activity. Halogen substitutions, for instance, can enhance binding affinity to target proteins through halogen bonding and can also influence the compound's metabolic stability.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings, detailed and validated experimental protocols are essential. The following are representative protocols for assessing the key biological activities of indazole derivatives.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Workflow Diagram:
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Principle: The assay typically uses a fluorometric or colorimetric method to detect the product of the COX-2 enzymatic reaction. The reduction in product formation in the presence of an inhibitor is a measure of its inhibitory activity.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the COX-2 enzyme.
-
Inhibitor and Enzyme Incubation: In a 96-well plate, add the test compound at various concentrations, the COX-2 enzyme, and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX-2.
-
Reaction and Detection: Incubate for a specific time (e.g., 5-10 minutes) at 37°C. Stop the reaction and measure the product formation using a suitable detection reagent (e.g., a fluorometric probe).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
Detailed Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 × 10⁵ CFU/mL) from an overnight culture.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Future Directions and Conclusion
The this compound scaffold holds significant potential for the development of novel therapeutic agents. The comparative analysis of related indazole derivatives underscores the importance of systematic structural modifications to optimize biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs of this core structure. Such studies will provide a clearer understanding of the SAR and facilitate the design of next-generation indazole-based drugs with improved efficacy and safety profiles for the treatment of cancer, inflammation, and microbial infections.
Signaling Pathway Hypothesis:
References
- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Cincione, A., et al. (2014). Synthesis and antitumor activity of some substituted indazole derivatives. Archiv der Pharmazie, 347(5), 343-353.
- Cui, Z., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(3), 198-206.
- Gaikwad, N. D., et al. (2021). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Kankala, S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(9), FC06–FC10.
- Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives.
- Stecoza, C., et al. (2021).
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(5), 1145–1150.
- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(5), 1145-1150.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675-15687.
- Alla, J. R., et al. (2024). Design, Synthesis and Biological Evaluation of Indazole Carboxamide Analogues as Potential Anticancer Agents.
- Capparelli, E., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1461.
- BenchChem. (2025). Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides. BenchChem.
- Karger Publishers. (2009). Toxicological Studies on l-Substituted-Indazole-3-Carboxylic Acids. Chemotherapy, 55(5), 348-355.
- MDPI. (2023). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 28(1), 1.
- MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15264.
- MDPI. (2006).
- PubMed. (2024). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Bioorganic Chemistry, 145, 107235.
- Science.gov. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 379.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Indazole-Based Kinase Inhibitors: A Comparative Guide to Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its inherent ability to mimic the adenine region of ATP allows it to effectively compete for the enzyme's active site, leading to potent inhibition. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, promising subclass: methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate derivatives. We will objectively compare the performance of these derivatives, supported by experimental data, to provide a clear rationale for future design and optimization efforts.
The dysregulation of protein kinases is a well-established driver of numerous diseases, most notably cancer.[1] The indazole core has proven to be a "privileged scaffold" in medicinal chemistry, forming the basis of several approved anti-cancer drugs such as axitinib and pazopanib.[1] Our focus here is on the nuanced effects of substitutions around the 1-methyl-5-bromo-indazole-3-carboxylate core, a framework ripe for exploration against various kinase targets.
The Core Scaffold: A Foundation for Potency
The this compound structure presents several key features for strategic modification. The N1-methyl group provides a fixed point of substitution, eliminating potential regioisomers and often enhancing cell permeability. The 5-bromo position offers a handle for further chemical elaboration through cross-coupling reactions, allowing for the introduction of diverse functionalities to probe the solvent-exposed region of the kinase active site. Finally, the methyl carboxylate at the C3 position is a critical hydrogen bond acceptor and can be modified to fine-tune binding affinity and physicochemical properties.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of representative indazole derivatives against PLK4. While not exact analogues of our core topic, they provide invaluable insights into the effects of modifications at analogous positions.
| Compound ID | Core Scaffold Modification | R Group (at position analogous to C5) | PLK4 IC50 (nM) | Reference |
| A | 3-carboxamide | Phenyl | 74 | [2] |
| B | 3-carboxamide | 2-aminopyridin-4-yl | < 0.1 | [2] |
| C | 3-carboxamide | 2-(dimethylamino)pyridin-4-yl | 1.5 | [2] |
| D | 3-carboxamide | 2-methoxypyridin-4-yl | 10 | [2] |
This table is a synthesized representation based on data for analogous compounds to illustrate SAR principles.
From this data, a clear SAR trend emerges. The transformation from a simple phenyl group (Compound A) to a substituted pyridine (Compounds B-D) at the C5 position dramatically enhances potency. The exceptional activity of Compound B (IC50 < 0.1 nM) highlights the critical importance of a hydrogen bond donor (the amino group) at this position, likely interacting with the kinase hinge region.[2] Methylation of this amino group (Compound C) or its replacement with a methoxy group (Compound D) reduces, but does not abolish, this potent activity, underscoring the nuanced electronic and steric requirements of this pocket.
Decoding the Structure-Activity Relationship (SAR)
The causality behind these experimental observations lies in the specific interactions within the ATP-binding pocket of the kinase.
Caption: Key SAR points for the indazole scaffold.
-
N1-Methyl Group: This small alkyl group is generally well-tolerated and often fits into a small hydrophobic pocket. Its presence prevents the formation of a hydrogen bond from the N1-H, which can be crucial for selectivity against certain kinases. Furthermore, N-methylation can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.
-
C5-Bromo Substituent: The bromine atom itself contributes to the binding affinity through halogen bonding or by occupying a hydrophobic pocket. More importantly, it serves as a versatile synthetic handle. As seen in the comparative data, replacing this with larger, more functional groups is a key strategy for achieving high potency. For many kinases, introducing a group capable of forming a hydrogen bond with the "hinge region" backbone is a hallmark of potent inhibitors.[2]
-
C3-Methyl Carboxylate: This group typically acts as a hydrogen bond acceptor, interacting with residues in the catalytic loop or near the ribose-binding pocket. While the methyl ester is a good starting point, its hydrolysis by cellular esterases can be a metabolic liability. Conversion to an amide, as seen in the reference compounds, is a common strategy to improve metabolic stability and can also introduce additional hydrogen bonding interactions.[3]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are essential.
Representative Synthesis of a 5-Substituted Indazole Derivative
The following protocol describes a typical synthesis route starting from 5-bromo-1H-indazole-3-carboxylic acid, a common precursor.
Step 1: N-Methylation of 5-bromo-1H-indazole-3-carboxylic acid
-
To a solution of 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into ice water and acidify with 1M HCl to precipitate the product.
-
Filter, wash with water, and dry to yield 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Step 2: Esterification to this compound
-
Suspend 5-bromo-1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in methanol.
-
Cool the suspension to 0°C and add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture and concentrate under reduced pressure.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be purified by column chromatography.
Step 3: Suzuki Coupling to Introduce C5-Substituent (Example: Pyridin-4-yl)
-
To a degassed mixture of this compound (1.0 eq), pyridin-4-ylboronic acid (1.5 eq), and a suitable palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq) in a solvent mixture like dioxane/water, add a base such as sodium carbonate (3.0 eq).
-
Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the final C5-substituted product.
Caption: General synthetic workflow for target derivatives.
Standard Kinase Inhibition Assay Protocol (Example: PLK4)
A common method to determine the IC50 value of an inhibitor is a biochemical assay that measures the phosphorylation of a substrate. The LanthaScreen™ Eu Kinase Binding Assay is a robust platform for this purpose.[2]
-
Reagents: PLK4 recombinant human protein, LanthaScreen™ Eu-anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the indazole inhibitor.
-
Procedure: a. Prepare a serial dilution of the indazole inhibitor in the assay buffer. b. In a 384-well plate, combine the kinase, the fluorescent tracer, and the diluted inhibitor. c. Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium. d. Add the Eu-antibody to the wells. e. Incubate for another 60 minutes.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is inversely proportional to the amount of inhibitor bound to the kinase.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of potent and selective kinase inhibitors. The SAR analysis, synthesized from related compound series, clearly indicates that strategic modifications at the C5 position are crucial for achieving high potency, particularly the introduction of groups capable of interacting with the kinase hinge region. The N1-methyl and C3-carboxylate groups play important roles in modulating pharmacokinetic properties and anchoring the molecule in the active site, respectively.
Future work should focus on generating a library of derivatives with diverse substitutions at the C5 position, guided by the principles outlined in this guide. Screening this library against a panel of cancer-relevant kinases will likely uncover novel inhibitors with desirable potency and selectivity profiles. Subsequent conversion of the methyl ester to various amides or other bioisosteres could further optimize the drug-like properties of these promising compounds.
References
- Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(10), 1149-1175. [Link]
- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116893. [Link]
- Zhang, C., et al. (2014). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Journal of Medicinal Chemistry, 57(13), 5484-5496. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different palladium catalysts for Suzuki coupling of bromoindazoles
An Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Bromoindazoles
Introduction: The Indazole Moiety and the Power of Suzuki-Miyaura Coupling
The indazole scaffold is a privileged bicyclic heteroaromatic structure ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of diseases. The ability to functionalize the indazole ring at specific positions is paramount for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2][3][4] Its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids make it an indispensable tool for synthesizing complex molecules like functionalized indazoles.[1][5][6]
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of bromoindazoles. As a Senior Application Scientist, my goal is not just to present protocols, but to delve into the causality behind catalyst selection, empowering researchers to troubleshoot and optimize their reactions effectively. We will explore the performance of different catalyst classes, supported by experimental data, and provide a framework for rational catalyst selection.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
At its core, the efficacy of a Suzuki coupling hinges on the smooth operation of a palladium-mediated catalytic cycle. The choice of palladium precursor and, more critically, the ancillary ligand, directly influences the efficiency of each step: oxidative addition, transmetalation, and reductive elimination.[7][8] An effective catalyst must be adept at navigating these steps, especially with potentially challenging substrates like N-heteroaryl halides.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparing Palladium Catalyst Classes for Bromoindazole Coupling
The choice of catalyst is critical and is dictated by the specific bromoindazole substrate and the coupling partner.[9][10] We can broadly categorize the most effective systems into three classes.
First-Generation Phosphine Ligand Catalysts: The Workhorse
These are typically air-stable Pd(II) precursors that are reduced in situ or Pd(0) complexes featuring simple phosphine ligands like triphenylphosphine (PPh₃).
-
Catalyst Example: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Expertise & Experience: Pd(PPh₃)₄ is a classic, commercially available, and relatively inexpensive catalyst. It is often a good starting point for optimizing the coupling of less sterically hindered substrates. However, the dissociation of PPh₃ ligands is required to generate the catalytically active 14-electron species, which can be slow. For more challenging or sterically hindered bromoindazoles, or for couplings at lower temperatures, its performance can be sluggish, often requiring higher catalyst loadings (up to 10 mol%) and longer reaction times.[1][11]
-
Trustworthiness: In a study on the C7-arylation of 4-substituted NH-free indazoles, Pd(PPh₃)₄ was found to be superior to PdCl₂(PPh₃)₂, which failed to give the desired product.[11] The optimized conditions using Pd(PPh₃)₄ with Cs₂CO₃ as the base in a dioxane/EtOH/H₂O solvent system at 140 °C provided good yields for a variety of aryl boronic acids.[1]
Ferrocenylphosphine Ligand Catalysts: Enhanced Stability and Activity
This class of catalysts, featuring ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf), offers a significant performance enhancement over simple phosphine systems.
-
Catalyst Example: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Expertise & Experience: The dppf ligand is a "bite angle" ligand, where the geometry of the ferrocene backbone positions the phosphorus atoms in a way that enhances both the stability of the palladium complex and the rate of reductive elimination. This often translates to faster reactions, lower catalyst loadings, and higher yields, especially for heteroaryl couplings.[12][13]
-
Trustworthiness: In a direct comparison for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂ was identified as the most suitable catalyst, outperforming Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄.[12][14] It afforded the coupled product in high yield in just two hours at 80 °C.[12] This catalyst system proved versatile for a series of N-substituted 5-bromoindazoles.[12]
Buchwald Ligand Catalysts: The Modern Standard for Challenging Couplings
Developed by Stephen Buchwald and his group, these are bulky, electron-rich dialkylbiaryl phosphine ligands that have revolutionized palladium-catalyzed cross-coupling.
-
Catalyst Example: Palladium(II) Acetate (Pd(OAc)₂) with RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Expertise & Experience: Buchwald ligands excel at promoting the oxidative addition of aryl halides (the often rate-limiting step) and facilitating the final reductive elimination.[9] Their steric bulk and strong electron-donating ability create a highly active, coordinatively unsaturated palladium center. This makes them exceptionally effective for coupling challenging substrates, including electron-rich or sterically hindered heteroaryl halides, often at lower temperatures and with very low catalyst loadings.[9][15]
-
Trustworthiness: For the synthesis of 3-aryl-1H-indazol-5-amine derivatives via the coupling of 3-bromo-indazol-5-amine, a catalyst system of Pd(OAc)₂ and RuPhos with K₃PO₄ as the base under microwave-assisted conditions gave good to excellent yields.[16] This demonstrates the power of modern ligand systems for functionalized and potentially coordinating substrates like free (NH) indazoles.
Data Presentation: Head-to-Head Catalyst Performance
The following table summarizes experimental data from the literature, providing a direct comparison of catalyst efficacy for the Suzuki coupling of various bromoindazoles.
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | DME | 80 | 2 | 85 | [12][14] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DME | 80 | 2 | 35 | [12][14] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | PdCl₂(PPh₃)₂ (5 mol%) | K₂CO₃ | DME | 80 | 2 | 20 | [12][14] |
| 3-Bromo-1H-indazol-5-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | MW | - | 92 | [16] |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 75 | [1] |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (10 mol%) | Cs₂CO₃ | DMF | Reflux | 48 | 0 | [11] |
Catalyst Selection Framework
Choosing the right catalyst from the outset can save significant time and resources. The following decision tree provides a logical framework for selecting a catalyst system based on the bromoindazole substrate.
Figure 2: Decision tree for initial palladium catalyst selection.
Experimental Protocol: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole
This protocol is adapted from a validated procedure demonstrating the high efficacy of the Pd(dppf)Cl₂ catalyst system.[12]
Materials and Reagents:
-
5-Bromo-1-ethyl-1H-indazole
-
Arylboronic acid (e.g., N-Boc-2-pyrroleboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,2-Dimethoxyethane (DME), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Experimental Workflow Diagram
Figure 3: Generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-ethyl-1H-indazole (1.0 mmol, 1.0 equiv).
-
Addition of Solids: Add the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst generated in situ.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DME (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2 hours.
-
Causality Note: 80 °C provides sufficient thermal energy to drive the reaction efficiently without causing significant degradation of the catalyst or reagents. For Pd(dppf)Cl₂, this temperature is often optimal.[12]
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and water.
-
Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion and Future Outlook
The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for the functionalization of bromoindazoles. For standard C5-bromoindazoles, Pd(dppf)Cl₂ offers a robust and high-yielding catalytic system.[12][14] For more challenging substrates, such as C3- or C7-bromoindazoles, or those bearing sensitive functional groups, modern catalyst systems employing bulky, electron-rich Buchwald ligands like RuPhos are often the superior choice, providing excellent yields under relatively mild conditions.[16] While classic catalysts like Pd(PPh₃)₄ can be effective, they often require more forcing conditions and may be less suitable for complex substrates.[1]
The field continues to evolve, with ongoing research into more sustainable and efficient catalytic systems, including the use of palladium nanoparticles and reactions in aqueous media.[4][6][19] As the demand for complex indazole-based pharmaceuticals grows, the development of even more powerful and selective catalyst systems will remain a key area of focus for the scientific community.
References
- M. Pizzuti, F. G. D'attoma, A. Carotti, et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- S. El Kazzouli, G. Guillaumet, et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry.
- ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of...
- ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
- S. A. M. El-Mekabaty, G. Guillaumet, et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- S. A. M. El-Mekabaty, G. Guillaumet, et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Scientific Research Publishing. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- RSC Publishing. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium.
- WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Taylor & Francis Online. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
- RSC Publishing. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media.
- Wikipedia. Buchwald–Hartwig amination.
- MDPI. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions.
- R Discovery. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- PubMed. Aminative Suzuki-Miyaura coupling.
- Wikipedia. Suzuki reaction.
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- YouTube. Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053).
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. RSC - Page load error [pubs.rsc.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Determination: Quantitative NMR vs. Orthogonal Methods for Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
<
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy.[1][2] For a key building block like methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, an intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount to ensure the batch-to-batch consistency and quality of the final drug product.[1] This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC), for the purity determination of this specific indazole derivative.
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that resonance.[3][4][5][6][7] This unique characteristic allows for the direct quantification of an analyte against a certified internal standard, often without the need for a reference standard of the analyte itself—a significant advantage when dealing with novel or custom-synthesized molecules.[4][5][6][8]
The Power of Orthogonal Methods in Purity Assessment
Relying on a single analytical technique for purity determination can be fraught with risk, as each method has inherent limitations and potential blind spots.[1] An orthogonal approach, which employs multiple analytical methods based on different physicochemical principles, provides a more comprehensive and reliable assessment of a compound's purity.[1] By cross-validating results from a spectroscopic method like qNMR with a chromatographic technique like HPLC and a thermal analysis method like DSC, a much higher degree of confidence in the reported purity value can be achieved.[1]
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR has emerged as a powerful primary ratio method for purity assessment, recognized by pharmacopeias such as the USP General Chapter <761>.[9][10][11] Its strength lies in its ability to provide a direct measure of the molar ratio of the analyte to a highly pure, certified internal standard.[3][4]
Causality Behind Experimental Choices in qNMR
The success of a qNMR experiment hinges on a series of carefully considered choices:
-
Internal Standard Selection: The ideal internal standard is the cornerstone of an accurate qNMR measurement.[12][13] It must be of high, certified purity (≥99%), chemically stable, and non-reactive with the analyte or solvent.[12][13] Crucially, it must have at least one resonance signal that is well-resolved and does not overlap with any signals from the analyte or impurities.[9][12] For this compound, a common choice would be an internal standard with a sharp singlet in a relatively clear region of the spectrum, such as 1,4-dinitrobenzene or maleic acid.[9]
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for accurate peak integration.[3][12] The choice of solvent can also influence chemical shifts, so it's essential to select one that provides optimal signal separation.[3] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common starting points for many organic molecules.[12]
-
Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be optimized. A sufficiently long relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard, is crucial to allow for complete relaxation of the nuclei between pulses.[13] Using a 90° pulse angle is also recommended for maximizing the signal.[3] An adequate number of scans is necessary to achieve a high signal-to-noise ratio (>250:1) for precise integration.[1]
qNMR Workflow
The general workflow for a qNMR purity determination is a systematic process designed to minimize errors and ensure traceability.
Figure 1. General workflow for qNMR purity determination.
Comparison with Orthogonal Methods
While qNMR offers significant advantages, a comprehensive purity assessment benefits from comparison with other techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures molar ratio based on nuclear magnetic properties.[3][4] | Separates components based on their differential partitioning between a stationary and mobile phase.[2] | Measures the heat flow associated with the melting transition of a crystalline solid.[14][15] |
| Quantification | Absolute, primary ratio method.[16] | Relative, requires a reference standard of the analyte for accurate quantification.[2] | Absolute, based on the Van't Hoff equation of melting point depression.[15][17] |
| Selectivity | High; can distinguish between structurally similar compounds and isomers.[4] | High; excellent for separating complex mixtures.[2][18] | Limited to eutectic impurities; cannot distinguish between different impurities.[15][17] |
| Sample Throughput | Moderate; sample preparation is relatively simple.[16] | High; well-suited for automated analysis of many samples.[18] | Low to moderate; requires careful sample preparation and slow heating rates.[14] |
| Destructive? | No, the sample can be recovered.[5] | Yes, the sample is consumed. | Yes, the sample is melted. |
| Strengths | No analyte-specific reference standard needed, non-destructive, provides structural information.[5][8] | High sensitivity and resolution, well-established and widely used.[2][18] | Provides a measure of absolute purity without a reference standard.[17] |
| Weaknesses | Lower sensitivity than HPLC, potential for peak overlap in complex mixtures.[13] | Requires method development for each analyte, response factors can vary.[19][20] | Only applicable to crystalline materials with >98% purity, assumes ideal eutectic behavior.[17] |
Experimental Protocols
Protocol 1: Purity Determination of this compound by ¹H-qNMR
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial using a calibrated microbalance.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,4-dinitrobenzene, purity ≥ 99.5%) into the same vial.
-
Record the exact weights.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the analyte and the internal standard.
-
Vortex the vial to ensure a homogeneous solution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Pulse Angle: 30-90° (ensure accurate calibration).
-
Relaxation Delay (D1): ≥ 20 seconds (should be at least 5x the longest T₁ of both analyte and standard).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16-64 (to achieve S/N > 250:1).
-
Spectral Width (SW): ~16 ppm.
-
Perform shimming and probe tuning/matching before acquisition.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the N-methyl singlet) and a signal for the internal standard (e.g., the aromatic singlet of 1,4-dinitrobenzene).
-
Calculate the purity of the analyte using the following equation[3]:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
-
-
Protocol 2: Purity Determination by HPLC-UV (Orthogonal Method)
-
Instrumentation and Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile).
-
Inject the solution into the HPLC system.
-
Record the chromatogram.
-
Purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Representative Data and Conclusion
The following table presents representative data from the purity analysis of a single batch of this compound using the three orthogonal methods.
| Analytical Method | Purity (%) | Key Observations |
| ¹H-qNMR | 99.2 ± 0.2 | Direct, absolute measurement. Provides structural confirmation. |
| HPLC-UV (Area %) | 99.5 | High sensitivity to UV-active impurities. May not detect non-UV active impurities. |
| DSC | 99.1 ± 0.3 | Measures purity of the crystalline fraction. Sensitive to eutectic impurities. |
The results from qNMR, HPLC, and DSC are in close agreement, providing a high level of confidence in the purity assessment of this compound. While HPLC is an excellent tool for detecting trace impurities, qNMR serves as a robust, non-destructive primary method that provides an absolute purity value without the need for an analyte-specific reference standard.[4][5][21] DSC offers a valuable orthogonal check, particularly for highly crystalline materials.
For researchers, scientists, and drug development professionals, employing a multi-faceted approach anchored by the accuracy and directness of qNMR is a scientifically sound strategy for ensuring the quality and integrity of critical pharmaceutical intermediates.
References
- Emery Pharma.
- ResolveMass Laboratories Inc.
- ResolveMass Laboratories Inc. (Video).
- Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
- JEOL Ltd.
- Bharti, S. K., & Roy, R. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- University of Ottawa.
- ECA Academy.
- AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- USP-NF. 〈761〉 Nuclear Magnetic Resonance Spectroscopy. [Link]
- Mestrelab Resources. What is qNMR and why is it important?. [Link]
- USP. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [Link]
- JEOL Ltd.
- Chinese Journal of Magnetic Resonance.
- Southwest Research Institute.
- ECA Academy. USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. [Link]
- TA Instruments.
- Regis Technologies, Inc.
- ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]
- Scribd. 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. [Link]
- Slideshare.
- Almac Group.
- National Institutes of Health (NIH). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
- METTLER TOLEDO.
- ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- ACS Publications.
- Scribd.
- NETZSCH Analyzing & Testing.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- IJRAR.org.
- DiVA portal. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. [Link]
- The Royal Society of Chemistry.
- Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
- SciSpace.
- SciSpace.
- ENFSI. GUIDELINE FOR qNMR ANALYSIS. [Link]
- ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]
- ICH. Validation of Analytical Procedures Q2(R2). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. moravek.com [moravek.com]
- 3. emerypharma.com [emerypharma.com]
- 4. rssl.com [rssl.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 11. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. tainstruments.com [tainstruments.com]
- 15. mt.com [mt.com]
- 16. azom.com [azom.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 19. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 20. enovatia.com [enovatia.com]
- 21. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Indazole-Based Inhibitors
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical comparison of the molecular docking performance of indazole-based inhibitors against various protein targets. The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous inhibitors targeting key proteins in various disease pathways.[1][2][3] This guide will not only present comparative data but also delve into the causality behind experimental choices in computational docking, ensuring a robust and self-validating approach to your research.
The Significance of the Indazole Scaffold
Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties.[3][4][5] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, highlighting its importance in the development of targeted therapies, particularly as kinase inhibitors.[1][6] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of inhibitor potency and selectivity.
Principles of Molecular Docking: A Predictive Tool
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as an indazole derivative, to the active site of a target protein. This allows for the rapid screening of virtual libraries of compounds and provides insights into the structure-activity relationships (SAR) that govern inhibitor potency.
Comparative Docking Analysis of Indazole-Based Inhibitors
The following sections present a comparative analysis of docking studies performed on various indazole derivatives against different protein targets. The data is summarized in tables for easy comparison, and the methodologies are detailed to ensure reproducibility.
Case Study 1: Indazole Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Several studies have focused on designing and evaluating indazole-based inhibitors of VEGFR-2.
Data Summary:
| Compound Class | Target Protein (PDB ID) | Docking Software | Key Interacting Residues | Binding Energy (kcal/mol) | Experimental IC50 | Reference |
| Arylsulphonyl indazoles | VEGFR-2 (3EWH) | Not Specified | Hydrogen bonding and π–π stacking | -36.5 to -66.5 (interaction energy) | Not Specified | [1] |
| Novel Indazole Scaffolds | VEGFR-2 (4AGD) | AutoDock 4.2.6 | Not Specified | -6.99 (SMO), -6.96 (SBS), -6.88 (SOT) | Not Specified | [6] |
| Novel Indazole Scaffolds | VEGFR-2 (4AG8) | AutoDock 4.2.6 | Not Specified | -7.39 (SS), -6.71 (SSA), -6.70 (SMO) | Not Specified | [6] |
Analysis and Insights:
The docking studies consistently show that indazole derivatives can effectively bind to the ATP-binding pocket of VEGFR-2. The predicted binding energies, which indicate the affinity of the inhibitor for the target, are in a favorable range. For instance, arylsulphonyl indazoles exhibited strong interaction energies, suggesting potent inhibition.[1] Similarly, newly designed indazole scaffolds showed significant binding affinities, with some compounds having better scores than the native ligands in the crystal structures.[6] These computational findings provide a strong rationale for the synthesis and experimental evaluation of these compounds as VEGFR-2 inhibitors.
Case Study 2: Indazole Derivatives as COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. Indazole derivatives have been explored as selective COX-2 inhibitors with potentially fewer gastrointestinal side effects than traditional NSAIDs.[7]
Data Summary:
| Compound Class | Target Protein (PDB ID) | Docking Software | Key Interacting Residues | Binding Energy (kcal/mol) | Experimental Validation | Reference |
| 1H-indazole derivatives | COX-2 (3NT1) | Not Specified | Amide-π stacking with Gly526 | -9.11 (BDF), -8.80 (BPT) | In vivo anti-inflammatory activity | [4] |
| 4,5-dihydro-2H-indazoles | COX-2 (Human) | Not Specified | Not Specified | Not Specified | In vitro COX-2 inhibition | [7] |
Analysis and Insights:
Docking studies of 1H-indazole derivatives against COX-2 revealed significant binding affinities, with specific interactions like amide-π stacking contributing to the stability of the complex.[4] The computational results correlated well with the observed in vivo anti-inflammatory activity of these compounds. This highlights the power of molecular docking in predicting the biological activity of novel compounds and understanding their mechanism of action at a molecular level.
Experimental Protocol: A Step-by-Step Guide to a Comparative Docking Study
This section provides a detailed, self-validating protocol for performing a comparative molecular docking study of indazole-based inhibitors.
Workflow Diagram:
Caption: A generalized workflow for a molecular docking study.
Step 1: Ligand Preparation
-
2D Structure Drawing: Draw the chemical structures of your indazole derivatives using software like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Open Babel or Avogadro.
Step 2: Protein Preparation
-
PDB File Acquisition: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB).
-
Protein Cleanup: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Protonation and Charge Assignment: Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges) to the protein. This is a critical step for accurate docking and is often performed using tools within docking software packages like AutoDockTools.[6]
Step 3: Grid Box Generation
-
Active Site Definition: Define the binding site (active site) on the protein. This is typically done by creating a grid box that encompasses the region where the co-crystallized ligand binds or a region predicted by binding site prediction tools. The grid parameter files (.gpf) define the size and center of this box.[8]
Step 4: Molecular Docking
-
Docking Algorithm: Run the molecular docking simulation using software like AutoDock Vina or AutoDock 4.2.[2][9] The software will explore various conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.
-
Parameter Settings: Set the appropriate docking parameters, such as the number of genetic algorithm runs and the exhaustiveness of the search.
Step 5: Analysis of Results
-
Pose Visualization and Interaction Analysis: Visualize the predicted binding poses of your indazole derivatives in the active site of the protein using software like PyMOL or Discovery Studio Visualizer.[3] Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.
-
Binding Energy Comparison: Compare the binding energies of the different indazole derivatives. A lower binding energy generally indicates a higher predicted binding affinity.
-
Correlation with Experimental Data: Whenever possible, correlate the docking scores with experimental data, such as IC50 values, to validate the docking protocol.[10]
Signaling Pathway Visualization
To provide context for the importance of targeting kinases with indazole inhibitors, the following diagram illustrates a simplified generic kinase signaling pathway.
Caption: A simplified kinase signaling pathway and the inhibitory action of indazole-based compounds.
Conclusion and Future Perspectives
Comparative molecular docking studies are an indispensable tool in the rational design of novel indazole-based inhibitors. By providing detailed insights into the binding mechanisms and predicting binding affinities, these computational methods accelerate the drug discovery process. The continuous development of more accurate scoring functions and the integration of molecular dynamics simulations will further enhance the predictive power of these in silico techniques. As we have seen, the indazole scaffold remains a highly promising starting point for the development of potent and selective inhibitors for a wide range of therapeutic targets.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021-07-20).
- Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - Biosciences Biotechnology Research Asia. (2022-08-01).
- development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar.
- Design strategy of indazole derivatives | Download Scientific Diagram - ResearchGate.
- Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024-04-23).
- Rational drug design of indazole-based diarylurea derivatives as anticancer agents. (2025-08-07).
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI.
- Synthesis molecular docking and DFT studies on novel indazole derivatives.
- Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Publishing. (2024-04-22).
- Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed. (2013-08).
- Proposed docking of 74a with JAK2 (reproduced with permission) - ResearchGate.
- Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents - ResearchGate. (2019-01-21).
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity - Der Pharma Chemica.
- Synthesis and molecular docking of novel indazole derivatives with DFT studies - ResearchGate. (2024-03-06).
- in silico screening of antitubercular and anti-inflammatory activity of indazole based natural.
- Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives - JOCPR.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for Indazole Derivatives
For researchers, scientists, and drug development professionals, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3][4] Targeting the ubiquitous family of protein kinases, which regulate a vast array of cellular processes, is a proven strategy in therapeutic development, particularly in oncology.[3][4] This guide provides an in-depth, comparative analysis of in vitro kinase assay protocols tailored for the evaluation of indazole derivatives, offering the technical accuracy and field-proven insights necessary to navigate this critical phase of drug discovery.
The Kinase Inhibition Landscape: Why Indazole Derivatives?
Protein kinases orchestrate cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of cellular regulation.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, making them a prime target for therapeutic intervention.[3] Indazole derivatives have proven to be a "privileged scaffold" in medicinal chemistry, forming the core of numerous successful kinase inhibitors, including axitinib and pazopanib.[1] Their unique structural features allow for high-affinity interactions within the ATP-binding pocket of various kinases, leading to potent inhibition.
This guide will dissect the methodologies required to quantify the inhibitory potential of these promising compounds, comparing and contrasting the most relevant in vitro assay formats.
Comparative Analysis of In Vitro Kinase Assay Formats
The selection of an appropriate assay format is paramount for generating robust and reproducible data. The choice depends on several factors, including the specific kinase, the nature of the inhibitor, throughput requirements, and available instrumentation. Here, we compare the three most common formats for assessing the activity of indazole derivatives.
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[6][7][8][9] | Direct measurement of phosphorylation, high sensitivity, considered the "gold standard".[7] | Requires handling of radioactive materials, specialized equipment, and disposal protocols; lower throughput.[8] | Detailed kinetic studies, validation of novel inhibitors. |
| Fluorescence-Based Assays | Detects changes in fluorescence properties upon substrate phosphorylation.[5] Methods include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity.[5][10] | Non-radioactive, amenable to high-throughput screening (HTS), real-time monitoring possible.[5][8] | Potential for compound interference (autofluorescence), may require labeled substrates or antibodies.[10] | High-throughput screening of large compound libraries. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system.[11][12][13][14] | Homogeneous "mix-and-read" format, high sensitivity, excellent for HTS, commercially available kits (e.g., Kinase-Glo®).[12][14][15] | Indirect measurement of phosphorylation, susceptible to inhibitors of luciferase. | High-throughput screening, IC50 determination. |
In-Depth Protocol: Luminescence-Based In Vitro Kinase Assay for an Indazole Derivative Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a prominent target for indazole-based inhibitors.[16][17][18] The following protocol details a robust, luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a novel indazole derivative against VEGFR-2, using a commercially available kit such as Kinase-Glo®.[19]
Principle of the Assay
The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The Kinase-Glo® reagent is added to terminate the kinase reaction and initiate a luminescent signal generated by luciferase. The intensity of the light is inversely proportional to the kinase activity; high luminescence indicates low kinase activity (high inhibition) and vice versa.[12][13][14]
Experimental Workflow
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Methodology
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP
-
Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Indazole derivative (test compound)
-
DMSO (vehicle control)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole derivative in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions. This step is critical for determining the dose-response relationship and IC50 value.
-
Master Mixture Preparation: Prepare a master mixture containing the kinase buffer, ATP, and substrate. The final concentration of each component should be optimized for the specific kinase. For VEGFR-2, a final ATP concentration near its Km (Michaelis constant) is recommended to accurately assess ATP-competitive inhibitors like many indazoles.[16][20]
-
Plate Setup:
-
Add the master mixture to all wells of a white 96-well plate.[16]
-
To the "Test Wells," add the diluted indazole derivative solutions.
-
To the "Positive Control" (no inhibitor) wells, add an equivalent volume of DMSO.
-
To the "Blank" (no enzyme) wells, add an equivalent volume of DMSO.
-
-
Enzyme Addition and Incubation:
-
Luminescence Detection:
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the "Blank" wells from all other wells.
-
Calculate the percent inhibition for each concentration of the indazole derivative using the following formula: % Inhibition = 100 x (1 - (Luminescence_Test Well / Luminescence_Positive Control))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Comparative Experimental Data
The following table presents representative data for a hypothetical indazole derivative ("Indazole-X") compared to a known multi-kinase inhibitor, Sunitinib, against VEGFR-2.
| Compound | Target Kinase | IC50 (nM) | Assay Format |
| Indazole-X | VEGFR-2 | 15 | Luminescence (Kinase-Glo®) |
| Sunitinib | VEGFR-2 | 2-50 | Various (Commercially available data)[21] |
This data demonstrates that Indazole-X exhibits potent inhibition of VEGFR-2, comparable to the established drug Sunitinib.
Troubleshooting and Optimization
High-quality data is contingent on a well-optimized and controlled assay. Here are some common issues and their solutions:
-
High Variability Between Replicates: This often stems from pipetting errors, especially with small volumes.[20] Ensure proper mixing and use calibrated pipettes.
-
Low Signal or Z'-factor: The Z'-factor is a measure of assay quality. A low value may indicate suboptimal enzyme or ATP concentrations. Titrate both to find the optimal conditions. A Z' > 0.5 is generally considered acceptable for screening assays.
-
Compound Interference: Indazole derivatives, like any small molecule, can interfere with the assay. Autofluorescence can be an issue in fluorescence-based assays, while inhibition of luciferase can occur in luminescence-based assays. Run appropriate controls, such as the compound in the absence of enzyme, to identify and correct for interference.
Signaling Pathway Context
To understand the biological significance of inhibiting VEGFR-2, it's crucial to visualize its role in cellular signaling.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways.[17] These pathways converge on the nucleus to promote gene expression leading to endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.[17] Indazole derivatives, by inhibiting VEGFR-2 autophosphorylation, effectively block these downstream signals.
Conclusion
The robust in vitro characterization of indazole derivatives is a critical step in the drug discovery pipeline. Luminescence-based assays, such as the Kinase-Glo® platform, offer a sensitive, high-throughput, and reliable method for determining the potency and selectivity of these inhibitors. By understanding the principles behind different assay formats, meticulously executing the chosen protocol, and placing the data within the broader context of cellular signaling, researchers can confidently advance the most promising candidates toward preclinical and clinical development. This guide provides the foundational knowledge and practical insights to empower scientists in their pursuit of novel kinase-targeted therapies.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- A high-throughput radiometric kinase assay. Methods in Molecular Biology.
- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem.
- Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity. Benchchem.
- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.
- Kinase-Glo® Luminescent Kinase Assay Pl
- Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®. Benchchem.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC.
- Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega.
- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
- What are the common methods available to detect kinase activities?
- Troubleshooting Kinase Assays with 5-(1,3-Thiazol-4-yl)pyridin-2. Benchchem.
- Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega.
- Assaying Protein Kinase Activity with Radiolabeled
- Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays. Benchchem.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
- A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. Benchchem.
- Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies.
- A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.kr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ebiotrade.com [ebiotrade.com]
- 14. promega.com [promega.com]
- 15. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cytotoxicity Evaluation of Novel Indazole-3-Carboxylate Compounds
This guide provides a comparative analysis of the cytotoxic potential of emerging indazole-3-carboxylate compounds. We will dissect the performance of distinct chemical variations within this class, detail the experimental methodologies for their evaluation, and provide the scientific rationale behind these choices to ensure robust and reproducible data.
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2] Kinase inhibitors such as Pazopanib and Axitinib leverage this heterocyclic system to achieve their therapeutic effects.[2] The versatility of the indazole-3-carboxylate structure allows for extensive modification, leading to a diverse range of biological activities. The primary goal of this guide is to equip researchers with the framework to compare these novel derivatives and select appropriate validation systems for their cytotoxic effects.
Comparative Cytotoxicity Profiles of Indazole-3-Carboxylate Derivatives
The cytotoxic efficacy of indazole-based compounds is highly dependent on their structural modifications. Substitutions on the indazole ring, derivatization of the carboxylic acid group, and coordination with metal ions can dramatically alter potency and cell-line specificity.
A. Metal Coordination Complexes: Enhancing Potency
Coordinating indazole-3-carboxylic acid with transition metals can significantly enhance its cytotoxic potential. A study involving mononuclear coordination compounds with metals like Cobalt (Co), Nickel (Ni), and Zinc (Zn) demonstrated that these complexes exhibit greater anti-cancer activity than the indazole-3-carboxylic acid ligand alone.[3] For instance, the nickel-based complex was 1.5 to 2 times more effective against HepG2 (hepatoma) and B16-F10 (melanoma) cell lines.[3]
Another innovative approach involves the use of gold(III) pincer complexes. An indazole-based gold(III) carboxamide complex (AuL ) showed remarkable and selective cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 9 µM, a potency comparable to the established chemotherapeutic agent cisplatin.[4] Interestingly, this compound showed no significant activity against the HT-29 colon cancer cell line, underscoring the importance of screening compounds against a diverse panel of cancer cells.[4] The proposed mechanism for AuL involves a dual interaction with DNA through groove binding and alkylation.[4]
B. Indazole-3-Carboxamide Derivatives: High Potency and Mechanistic Diversity
Modification of the carboxylate group into a carboxamide is a common strategy that has yielded highly potent anti-cancer agents.
-
Compound 2f , a novel indazole derivative, demonstrated potent growth inhibitory activity against a range of cancer cell lines, with IC₅₀ values between 0.23–1.15 μM.[1][2] Its mechanism of action was linked to the induction of apoptosis, evidenced by the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] Furthermore, it was found to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in 4T1 breast cancer cells.[1]
-
1H-indazole-3-carboxamides have also been developed as potent and highly selective inhibitors of p21-activated kinase 1 (PAK1), a target associated with tumor progression and metastasis.[5] The representative compound 30l from this series exhibited excellent PAK1 inhibition (IC₅₀ = 9.8 nM) and significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells, showcasing a different therapeutic strategy that is not solely reliant on direct cytotoxicity.[5]
This diversity highlights a critical principle: not all potent biological activity is cytotoxic. For example, certain indazole-3-carboxamide derivatives have been optimized for antiviral activity against SARS-CoV-2, demonstrating potent efficacy with low cytotoxicity to host cells.[6] This underscores the need to tailor assays to the specific therapeutic hypothesis.
Comparative Data Summary
The following table summarizes the cytotoxic performance of representative indazole-3-carboxylate derivatives.
| Compound/Class | Target Cell Line(s) | IC₅₀ Value | Key Mechanistic Insight | Reference |
| Ni(II)-Indazole-3-Carboxylate Complex | HepG2 (Hepatoma) | ~1.5-2x > Ligand | Enhanced potency through metal coordination. | [3] |
| AuL (Gold(III) Pincer Complex) | MCF-7 (Breast) | 9 µM | DNA groove binding and alkylation; cell-line selective. | [4] |
| AuL (Gold(III) Pincer Complex) | HT-29 (Colon) | Not significant | Demonstrates cell-line specificity. | [4] |
| Compound 2f (Indazole Derivative) | Multiple (e.g., 4T1) | 0.23–1.15 µM | Apoptosis induction via mitochondrial pathway (↑Bax/↓Bcl-2, ↑ROS). | [1][2] |
| Cisplatin (Reference Drug) | MCF-7 (Breast) | 0.5 - 10 µM (literature) | DNA cross-linking agent. | [4] |
Methodologies for Cytotoxicity and Mechanistic Evaluation
A robust evaluation of novel compounds requires a multi-faceted approach, moving from quantifying cell death to understanding the underlying molecular mechanisms.
Core Workflow for Cytotoxicity Assessment
The following diagram outlines a comprehensive workflow for evaluating novel indazole-3-carboxylate compounds.
Caption: General workflow for cytotoxicity evaluation of novel compounds.
Experimental Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT to a dark purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in a complete culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for the desired period (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Experimental Protocol 2: Elucidating the Apoptotic Pathway
If a compound demonstrates significant cytotoxicity, the next logical step is to determine if it acts by inducing programmed cell death (apoptosis). This is crucial as many effective anti-cancer agents function this way.[1][7]
A. Caspase-3 Activity Assay: Executioner caspase-3 is a central mediator of apoptosis.[7] Its activation is a reliable marker of apoptotic cell death.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to release cellular contents.
-
Assay: Use a commercially available caspase-3 colorimetric or fluorometric assay kit. These kits contain a substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore.
-
Measurement: Measure the signal using a plate reader. An increased signal relative to untreated cells indicates apoptosis induction.
B. Analysis of Bax/Bcl-2 Ratio: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical checkpoint in the intrinsic (mitochondrial) pathway of apoptosis. An increase in this ratio promotes cell death.[1]
-
Treatment and Lysis: Treat cells as described above and prepare protein lysates (for Western Blot) or extract RNA (for RT-PCR).
-
Quantification:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for Bax, Bcl-2, and a loading control (e.g., β-actin).
-
RT-PCR: Synthesize cDNA from RNA and quantify the expression levels of BAX and BCL2 mRNA using specific primers.
-
-
Analysis: Determine the ratio of Bax to Bcl-2. A significant increase in this ratio in treated cells supports the hypothesis that the compound triggers the mitochondrial apoptotic pathway.
The Intrinsic Apoptosis Pathway Targeted by Indazoles
Many indazole derivatives, like compound 2f, exert their cytotoxic effects by activating the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway induced by select indazole compounds.
Conclusion and Future Directions
The indazole-3-carboxylate scaffold represents a highly fertile ground for the development of novel anti-cancer therapeutics. Our comparative analysis demonstrates that chemical modifications, such as the formation of metal complexes or carboxamide derivatives, can yield compounds with potent, low-micromolar cytotoxicity. Furthermore, the mechanism of action can range from direct DNA damage to the targeted induction of apoptosis via the mitochondrial pathway.
For researchers in this field, it is imperative to move beyond simple viability assays. A thorough evaluation should include a panel of diverse cancer cell lines to identify potential selectivity, followed by mechanistic assays to elucidate the mode of cell death. By combining robust cytotoxicity screening with a deep dive into the molecular pathways, we can effectively identify and advance the most promising indazole-3-carboxylate derivatives toward clinical development.
References
- Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid.Journal of Inorganic Biochemistry.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.RSC Advances.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migr
- A Cytotoxic Indazole‐based Gold(III)
- Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2.PubMed.
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv
- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.Assiut University.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cytotoxic Indazole‐based Gold(III) Carboxamide Pincer Complex Targeting DNA Through Dual Binding Modes of Groove Binding and Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate Derivatives
A Senior Application Scientist's Perspective on Optimizing Lead Candidates
In the relentless pursuit of novel therapeutics, the early assessment of a compound's metabolic stability is a critical determinant of its ultimate success or failure. A promising candidate with high potency can be rendered ineffective if it is rapidly metabolized and cleared from the body before it can exert its therapeutic effect.[1] This guide provides an in-depth, comparative analysis of the metabolic stability of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate and its derivatives, a scaffold of significant interest in medicinal chemistry.[2][3] We will delve into the experimental data that underpins our understanding of their metabolic fate and provide a detailed, field-proven protocol for assessing their stability in a laboratory setting.
The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[3][4] However, like many heterocyclic compounds, indazole derivatives are susceptible to metabolism by hepatic enzymes, primarily the cytochrome P450 (CYP) family.[5] Understanding the structure-activity relationships (SAR) that govern their metabolic stability is paramount for designing next-generation analogs with improved pharmacokinetic profiles.
Comparative Metabolic Stability: A Data-Driven Analysis
To objectively assess the metabolic liabilities of the this compound scaffold, we present a comparative analysis of its metabolic stability alongside structurally related derivatives. The following data, representative of typical results from an in vitro human liver microsomal stability assay, illustrates how subtle structural modifications can profoundly impact a compound's metabolic fate.
Disclaimer: The following data is a representative example compiled for illustrative purposes based on published data for closely related analogs.[6] It is intended to guide researchers in their experimental design and interpretation.
| Compound ID | Structure | Modification from Parent | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| M5B-1M-IND-3C | (Parent Compound) | - | 15.2 | 45.6 | Moderate |
| M5B-1M-IND-3C-F | (Fluoro- analog) | Addition of fluorine to the N-methyl group | 45.8 | 15.1 | High |
| M5B-1M-IND-3A | (Amide analog) | Ester to Amide conversion | > 60 | < 11.6 | Very High |
| M5B-1-IND-3C | (Des-methyl analog) | Removal of N-methyl group | 8.5 | 81.5 | Low |
Analysis of Structure-Metabolic Stability Relationships:
The data presented in the table highlights key structure-activity relationships that influence the metabolic stability of this indazole series.
-
N-Methyl Group as a Metabolic Soft Spot: The parent compound, M5B-1M-IND-3C , exhibits moderate stability. A common metabolic pathway for N-alkylated compounds is N-dealkylation.[7] The significantly lower stability of the des-methyl analog, M5B-1-IND-3C , suggests that the N-methyl group is indeed a site of metabolic attack, and its removal leads to a more rapidly metabolized compound.
-
Metabolic Blocking with Fluorine: The introduction of a fluorine atom to the N-methyl group in M5B-1M-IND-3C-F dramatically increases the metabolic half-life. This is a classic example of "metabolic blocking," where a metabolically labile C-H bond is replaced with a much stronger C-F bond, thereby hindering enzymatic oxidation by CYP enzymes.[8]
-
Ester Hydrolysis as a Clearance Pathway: The conversion of the methyl ester in the parent compound to a more stable amide in M5B-1M-IND-3A results in a significant enhancement of metabolic stability. Ester hydrolysis, mediated by carboxylesterases abundant in the liver, is a well-known clearance pathway for many drugs.[9] The high stability of the amide analog indicates that this is a primary route of metabolism for the parent ester.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol provides a robust and self-validating system for determining the metabolic stability of test compounds.
Objective:
To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier, 20 mg/mL)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil - high clearance, Propranolol - moderate clearance)
-
Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of the test compound and positive controls at 2 µM in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add 90 µL of the diluted liver microsome solution to each well.
-
Add 5 µL of the test compound or control working solution to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system to each well. For the negative control (time zero), add 5 µL of phosphate buffer instead.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile with internal standard to the appropriate wells.
-
The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration) .
Visualizing the Experimental Workflow and Metabolic Pathways
To further clarify the experimental process and the likely metabolic fate of this compound, the following diagrams are provided.
Caption: Workflow for the in vitro liver microsomal stability assay.
Caption: Putative metabolic pathways for the parent compound.
Conclusion
The metabolic stability of this compound derivatives is a multifaceted issue that can be rationally addressed through a systematic, data-driven approach. By understanding the key metabolic liabilities, such as N-dealkylation and ester hydrolysis, medicinal chemists can employ strategies like metabolic blocking and isosteric replacement to design compounds with enhanced pharmacokinetic profiles. The in vitro liver microsomal stability assay remains an indispensable tool in the early stages of drug discovery, providing crucial data to guide lead optimization and increase the probability of advancing a successful clinical candidate.
References
- Yuan, C., et al. (2020). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(21), 12646-12662.
- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Pharmacological and Therapeutic Research.
- Couch, R. A., et al. (2018). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Forensic Toxicology, 36(2), 349-361.
- Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152.
- Intrinsic clearance (liver microsomes, human). Eurofins Discovery.
- Laha, J. K., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38487-38497.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(17), 3983.
- Bapiro, T. E., et al. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 892-901.
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals (Basel), 14(3), 241.
- Nakashima, E., et al. (2018). Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance of Monoamine Oxidase Substrate Drugs in Humans. Biological & Pharmaceutical Bulletin, 41(10), 1563-1569.
- SAR studies of indazole derivatives with potent anticancer activities.... ResearchGate.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
- Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(12), 2008-2027.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1051-1054.
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. longdom.org [longdom.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-Bromo-1-Methyl-1H-Indazole-3-Carboxylate
This guide provides an in-depth, procedural framework for the safe handling and disposal of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate. As a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Profile and Waste Characterization
Before any disposal protocol can be initiated, a thorough understanding of the compound's hazard profile is essential. This compound must be unequivocally classified as hazardous waste . This classification is derived from data on structurally similar compounds, which indicate potential health risks.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the primary hazards associated with this class of compounds include acute toxicity, skin irritation, and eye irritation[1]. The presence of a bromine atom classifies it as a halogenated organic compound , a critical detail for proper waste segregation[2].
Table 1: Hazard Identification for Bromo-Indazole Analogs
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302: Harmful if swallowed[1][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][3][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
This data is synthesized from safety data sheets of closely related bromo-indazole compounds.
Immediate Safety and Handling Precautions
All handling and disposal preparations must be conducted under stringent safety protocols to minimize exposure risks.
-
Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a buttoned lab coat[1][4].
-
Ventilation: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[5][6].
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible[5][7].
Step-by-Step Disposal Protocol
The correct disposal procedure depends on the form of the waste. Never dispose of this chemical down the drain or in regular laboratory trash[8][9].
Solid Waste (Pure Compound & Contaminated Materials)
This stream includes expired reagents, excess product, and materials grossly contaminated with the solid compound.
Protocol:
-
Container Selection: Use the original manufacturer's container if available and in good condition[10]. Alternatively, use a new, compatible, wide-mouth container made of glass or high-density polyethylene (HDPE) with a leak-proof, screw-on cap[11][12].
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and list all components if it is a mixture[11][13].
-
Waste Collection: Carefully transfer the solid waste into the designated container, minimizing dust generation.
-
Contaminated Lab Supplies: Items such as gloves, weighing papers, and paper towels with light contamination should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste containing the chemical's name[10].
Liquid Waste (Solutions)
This stream includes reaction mixtures, mother liquors, and solutions used for rinsing. The critical step here is segregation based on the solvent.
Protocol:
-
Segregation:
-
Halogenated Solvents: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a designated "Halogenated Organic Waste" container.
-
Non-Halogenated Solvents: If dissolved in a non-halogenated solvent (e.g., ethyl acetate, hexanes, methanol), collect it in a "Non-Halogenated Organic Waste" container.
-
Rationale: Segregating waste streams is crucial. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the treatment process. Incompatible mixtures can also lead to dangerous chemical reactions[11][14].
-
-
Container and Labeling: Use a compatible, sealed liquid waste container. Label it clearly with "Hazardous Waste" and list all chemical constituents with their approximate percentages[11]. Keep the container closed except when adding waste[10].
Empty Container Decontamination and Disposal
The original container is not considered empty until it has been properly decontaminated. Given the compound's toxicity profile, a triple-rinse procedure is mandatory[9][12].
Protocol:
-
First Rinse: Add a small amount of a suitable solvent (one that readily dissolves the compound, like acetone or ethyl acetate) to the empty container. Close the container and agitate it to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the solvent from the rinse (now called "rinsate") into the appropriate liquid hazardous waste container (e.g., Non-Halogenated Organic Waste)[9][12].
-
Repeat: Perform the rinse two more times, collecting the rinsate each time. This ensures the removal of residual hazardous material.
-
Final Disposal: Once triple-rinsed and air-dried in a fume hood, the container is considered decontaminated[14]. Completely deface or remove the original label and any hazard markings[9][14]. The clean, capless container can now be disposed of in the regular laboratory glass recycling or trash, as per institutional policy.
On-Site Waste Accumulation and Storage
Generated hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending collection by your institution's environmental safety team[11][13].
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[15].
-
Containment: All waste containers must be kept in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks. The secondary container must be able to hold 110% of the volume of the largest primary container[10].
-
Segregation: Store incompatible waste streams separately within the SAA. For instance, keep acidic waste away from basic waste[11][14].
Table 2: Satellite Accumulation Area Storage Limits
| Condition | Federal Guideline |
|---|---|
| Maximum Quantity | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[9]. |
| Storage Time (Partial Container) | May remain in the SAA for up to one year[11]. |
| Storage Time (Full Container) | Must be removed from the SAA within three days of being filled[10][11]. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for proper disposal.
Caption: Disposal workflow for this compound.
Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste. The final transport and disposal are managed exclusively by trained professionals.
-
Contact EH&S: Once your waste container is full or ready for removal, contact your institution's Environmental Health & Safety (EH&S) department or equivalent office[9][14].
-
Schedule Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is often done through an online portal.
-
Do Not Transport: Never attempt to transport hazardous waste across the campus or to a central accumulation area yourself. This must be done by trained EH&S staff[9].
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
- Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. [Link]
- Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University, Campus Safety Division. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Managing Hazardous Chemical Waste in the Lab.
- SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.es [fishersci.es]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Handling Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate: Personal Protective Equipment and Safe Operational Planning
In the landscape of drug discovery and development, novel heterocyclic compounds like Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate are instrumental. As researchers, our primary responsibility extends beyond achieving synthetic targets; it encompasses a deep-seated commitment to safety. This guide provides a comprehensive framework for handling this specific brominated indazole derivative, grounded in established safety protocols and practical, field-proven insights. The causality behind each recommendation is explained to foster a proactive safety culture, ensuring that every procedure is a self-validating system of protection.
Hazard Identification and Risk Assessment: Know Your Compound
Before handling any chemical, a thorough understanding of its potential hazards is non-negotiable.[1] this compound (CAS No. 78155-74-5) is a research chemical for which comprehensive toxicological data may not be fully available. Therefore, we must operate under the principle of prudent practice, treating it with the care required for hazardous substances.[2]
A review of the available Safety Data Sheet (SDS) and data for structurally similar compounds reveals the following GHS classifications and associated hazards.
| Hazard Class | GHS Classification | Rationale and Implication for Handling |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Ingestion is a primary route of exposure. Strict prohibition of eating, drinking, or smoking in the lab is critical.[3] Accidental ingestion could lead to systemic toxicity. |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | As a solid, the compound can form dust. Inhalation of airborne particles can cause respiratory tract irritation and potential systemic effects.[3][4] Engineering controls are paramount. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Direct contact with the skin is likely to cause irritation, redness, or inflammation.[4][5] Protective gloves and clothing are mandatory to prevent exposure. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | The eyes are particularly vulnerable. Even minor contact with dust or a splash from a solution can cause significant irritation or damage.[4][5] Appropriate eye protection is essential at all times. |
| Specific target organ toxicity — Single exposure | Category 3 (May cause respiratory irritation) | Inhalation of the dust may lead to irritation of the respiratory system.[4][5] Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of convenience but a direct response to the identified hazards.[6][7] For this compound, the following PPE ensemble is the minimum requirement for ensuring researcher safety.[8]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.[7] This provides a critical barrier against splashes and prevents contamination of personal clothing.[8]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] Given the potential for skin irritation, it is prudent to consider double-gloving, especially during weighing and transfer operations. Gloves must be inspected for tears before each use and removed immediately after any sign of contamination.[9][10] Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs or keyboards.[1]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[9] However, due to the risk of serious eye irritation from airborne powder, chemical splash goggles that provide a full seal around the eyes are strongly recommended.[7][9] When handling larger quantities or when there is a significant splash risk (e.g., during dissolution in solvents), a face shield must be worn in addition to safety goggles.[9]
Operational and Disposal Plans: A Step-by-Step Protocol
A safe experiment begins long before the chemical is handled. It involves meticulous planning, from workspace setup to waste disposal.
Preparation and Engineering Controls
The primary engineering control for handling powdered chemicals like this is a certified chemical fume hood.[11] This is non-negotiable for any step involving the open handling of the solid compound.
Step-by-Step Preparation:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current inspection sticker and that the airflow is within acceptable parameters.
-
Prepare the Workspace: Cover the work surface within the fume hood with absorbent bench paper to contain any potential spills.[12]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before introducing the chemical. This minimizes air turbulence from moving items in and out of the hood.
-
Locate Safety Equipment: Before starting, confirm the location and accessibility of the nearest safety shower and eyewash station.[13]
Safe Handling and Weighing Workflow
The following diagram and protocol outline the critical steps for safely handling this compound.
Protocol:
-
Don PPE: Put on all required PPE as described in Section 2.
-
Transfer Chemical: Inside the fume hood, carefully open the container. To minimize dust generation, do not pour the powder. Use a clean spatula to transfer a small amount to a weigh boat or directly into the reaction vessel.[12] Keep the container opening pointed away from your breathing zone.
-
Close Container: Promptly and securely close the main chemical container.[3]
-
Measure/Weigh: If using an analytical balance that cannot be placed in a fume hood, use a tared, sealed container to transport the chemical to the balance. Minimize the time the container is open. An exhausted balance enclosure is a preferred alternative.[11]
-
Solution Preparation: Return the weighed compound to the fume hood to prepare solutions. Add solvent slowly to the solid to prevent splashing.
-
Post-Handling: After the transfer is complete, decontaminate the spatula and the work surface.
Spill and Exposure Response
In Case of Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14] In Case of Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention. In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3][14] Small Spills: For a small dry spill within the fume hood, gently cover it with fresh absorbent paper. Decontaminate the area with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Place all contaminated materials in a sealed bag for hazardous waste disposal.[15]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: This includes contaminated weigh boats, paper towels, and gloves. Place these items in a clearly labeled, sealed hazardous waste bag or container.[16]
-
Unused Compound: The original compound must be disposed of as hazardous chemical waste according to your institution's guidelines. Never dispose of it down the drain or in the regular trash.
-
Contaminated PPE: Disposable gloves should be removed and placed in the hazardous waste container immediately after handling is complete. Lab coats, if significantly contaminated, must be professionally decontaminated.
By adhering to these detailed operational and safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- PPE and Safety for Chemical Handling. (2020, July 14).
- Protective Equipment for Chemical Researchers: Essential Lab. (2025, September 24). Chems.eu. [Link]
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
- Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
- WORKING SAFELY WITH TOXIC POWDERS. Duke University, Occupational & Environmental Safety Office. [Link]
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]
- General Rules for Working with Chemicals.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- methyl 1H-indazole-3-carboxylate.
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
- A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. (2020).
- Specific Methods for the Destruction of Hazardous Chemicals in the Labor
- Disposal of Waste. (1995). In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- ACS Catalysis Journal. ACS Publications, American Chemical Society. [Link]
Sources
- 1. gz-supplies.com [gz-supplies.com]
- 2. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 3. guidechem.com [guidechem.com]
- 4. fishersci.es [fishersci.es]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. nationalacademies.org [nationalacademies.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
